ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-5-3-4-6-8(7)11-12-9/h2-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESKTUHERVMQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4492-02-8 | |
| Record name | ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
CAS Number: 4492-02-8
This technical guide provides a comprehensive overview of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest to researchers and drug development professionals. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, explores its spectroscopic signature, and discusses its current and potential applications in medicinal chemistry.
Compound Profile
This compound is a stable, solid organic compound.[1] It belongs to the class of tetrahydropyrazoles, which are known for their diverse biological activities. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties.[2]
| Property | Value | Source |
| CAS Number | 4492-02-8 | [1][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [3] |
Synthesis and Mechanism
The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. A prevalent and efficient method involves the reaction of cyclohexanone with diethyl oxalate, followed by cyclization with hydrazine.[4]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add diethyl oxalate at 0-5 °C with stirring.
-
Slowly add cyclohexanone to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.
Causality: The Claisen condensation between cyclohexanone and diethyl oxalate is base-catalyzed. Sodium ethoxide acts as the base to deprotonate the α-carbon of cyclohexanone, forming an enolate which then attacks the electrophilic carbonyl of diethyl oxalate. The acidic workup is necessary to neutralize the base and protonate the enolate intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
The reaction mixture is then heated to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Causality: The cyclization reaction involves the nucleophilic attack of the hydrazine on the ketone and ester carbonyl groups of the intermediate. The subsequent dehydration and tautomerization lead to the formation of the stable aromatic-like pyrazole ring of the indazole system.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), multiplets for the four methylene groups of the tetrahydro-ring, and a broad singlet for the N-H proton of the indazole ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the four methylene carbons of the tetrahydro-ring, and the carbons of the indazole core. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic ring, C=O stretching of the ester group (around 1700-1720 cm⁻¹), and C=N stretching of the pyrazole ring. |
| Mass Spec. | The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ). Common fragmentation patterns for indazole derivatives may also be observed.[7] |
Reactivity and Tautomerism
The indazole ring can exist in different tautomeric forms. For this compound, the 1H- and 2H-tautomers are the most relevant. Computational studies on similar tetrahydro-indazolones suggest that the relative stability of the tautomers can be influenced by substitution patterns and the solvent environment.[8]
The reactivity of this molecule is primarily centered around the indazole N-H, which can be alkylated or acylated, and the ester group, which can be hydrolyzed or converted to other functional groups like amides or hydrazides.[9] The tetrahydro-ring can also undergo oxidation to form the corresponding aromatic indazole.
Applications in Drug Discovery and Development
The indazole scaffold is a key component in a variety of pharmacologically active compounds.[2] While specific biological activity for this compound is not extensively documented in the public domain, its structural similarity to known bioactive molecules suggests potential applications in several therapeutic areas.
Potential Signaling Pathway Involvement
Given the known activities of other indazole-containing compounds, this molecule could potentially interact with various biological targets. For instance, many indazole derivatives are known to be kinase inhibitors, which play a crucial role in cell signaling pathways related to cancer and inflammation.
Caption: Potential biological targets and therapeutic applications of indazole derivatives.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]
Precautionary Measures
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[10][11]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a versatile heterocyclic compound with a straightforward synthesis. Its structural features make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activity is warranted to fully explore its potential in drug discovery and development.
References
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]
-
Molecules. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Chemspace. (n.d.). Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
-
Life Science Journal. (2013). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
Sources
- 1. This compound 4492-02-8 [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid, bicyclic core, comprised of a fused pyrazole and cyclohexane ring, serves as a versatile scaffold for the development of pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications in drug development, with a particular focus on its role as a precursor for kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| CAS Number | 4492-02-8 | [1] |
| Appearance | Solid | [1] |
| IUPAC Name | This compound | [2] |
Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
The synthesis of the tetrahydroindazole scaffold is a well-established process in organic chemistry, often involving a cyclocondensation reaction. The most common and direct route to this compound utilizes cyclohexanone as a readily available starting material.
Synthetic Pathway Overview
The synthesis proceeds via a two-step sequence involving an initial condensation followed by a cyclization reaction. This pathway is valued for its efficiency and the accessibility of its starting materials.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydroindazole derivatives.
Step 1: Synthesis of the Intermediate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add an equimolar amount of freshly distilled cyclohexanone.
-
To this stirred solution, add diethyl oxalate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to this compound
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add a slight excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the formation of the product by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected Resonances)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as multiplets for the methylene protons of the cyclohexene ring. A broad singlet corresponding to the N-H proton of the indazole ring is also anticipated.
¹³C NMR Spectroscopy (Expected Resonances)
The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the pyrazole and cyclohexane rings, and the two carbons of the ethyl group.
FT-IR Spectroscopy (Expected Absorptions)
The infrared spectrum is expected to exhibit characteristic absorption bands for the N-H stretch, C-H stretches of the alkyl and aromatic groups, the C=O stretch of the ester, and C=N and C=C stretching vibrations of the indazole core.
Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Consequently, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.
Kinase Inhibitors
A primary application of indazole derivatives is in the development of kinase inhibitors for the treatment of cancer.[4][5] The indazole core can be strategically functionalized to target the ATP-binding site of various kinases, leading to the inhibition of signaling pathways that drive tumor growth and proliferation. While specific drugs derived directly from this compound are not prominently documented, the core structure is present in numerous patented kinase inhibitors.
Caption: Role of the tetrahydroindazole scaffold in kinase inhibition.
Other Therapeutic Areas
Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including the treatment of inflammatory diseases, neurological disorders, and infectious diseases. The versatility of the indazole scaffold allows for the generation of diverse compound libraries for screening against a wide array of biological targets.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a valuable building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the proven therapeutic potential of the indazole scaffold make it a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of the chemical space around this core structure is likely to yield new and improved therapeutic agents for a range of diseases.
References
Sources
- 1. This compound 4492-02-8 [sigmaaldrich.com]
- 2. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
A Comprehensive Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Key Scaffold in Medicinal Chemistry
Executive Summary
The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Among its derivatives, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate represents a particularly valuable synthetic intermediate. Its unique combination of a reactive ester handle and a versatile bicyclic core allows for extensive chemical modification, making it a foundational building block for compound libraries aimed at diverse biological targets. This guide provides an in-depth technical overview of this compound, covering its fundamental physicochemical properties, robust synthesis protocols, detailed characterization methods, and critical applications in drug discovery, with a focus on providing researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Significance of the Tetrahydroindazole Core
The 4,5,6,7-tetrahydroindazole scaffold has garnered significant attention in pharmaceutical research. This bicyclic heterocyclic system is a key structural motif in compounds designed to modulate a range of biological targets, including kinases and cyclooxygenase (COX) enzymes.[1] Its conformational rigidity, combined with multiple points for functionalization, allows for the precise spatial orientation of substituents to optimize interactions with protein binding sites. This compound serves as a readily accessible and highly versatile starting material for exploring this chemical space, enabling the systematic development of novel therapeutic candidates.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key physicochemical characteristics of this compound are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |
| CAS Number | 4492-02-8 | [2][3] |
| Appearance | Solid | [2] |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [2][3] |
| SMILES | O=C(OCC)C1=NNC2=C1CCCC2 | [2] |
The structure features a fused pyrazole and cyclohexene ring system. The ethyl carboxylate group at position 3 is an excellent synthetic handle for derivatization, such as amidation or reduction, while the pyrazole nitrogen atoms offer sites for alkylation or acylation, further expanding the accessible chemical diversity.
Caption: 2D Structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most commonly achieved via a cyclocondensation reaction. This approach is favored for its operational simplicity and reliable yields.
Workflow: Synthesis via Cyclocondensation
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Step 1: Condensation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), sodium ethoxide is added portion-wise to a solution of cyclohexanone and diethyl oxalate in anhydrous ethanol at 0-5 °C. The causality here is critical: the ethoxide acts as a strong base to deprotonate the α-carbon of cyclohexanone, initiating a Claisen condensation with diethyl oxalate to form the intermediate ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.
-
Step 2: Cyclization: After completion of the initial condensation, the reaction mixture is cooled, and hydrazine sulfate (or hydrazine hydrate) is added.[1] The hydrazine undergoes a nucleophilic attack on the ketone functionalities, followed by an intramolecular cyclization and dehydration to form the thermodynamically stable pyrazole ring.
-
Step 3: Isolation and Purification: The reaction is quenched by pouring it into ice-water and acidifying with a suitable acid (e.g., acetic acid or dilute HCl), causing the product to precipitate. The crude solid is collected by filtration, washed with water, and dried. For high-purity material required in drug development, recrystallization from a solvent like ethanol or purification via silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) is essential.[1]
This self-validating protocol ensures that the formation of the intermediate and the final cyclization can be monitored by techniques like Thin-Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next step.
Spectroscopic Characterization and Purity Assessment
Unambiguous structural confirmation and purity analysis are non-negotiable in scientific research. The following data are representative for confirming the identity of this compound.
Table 2: Representative Spectroscopic Data
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~2.5-3.0 (m, 8H, cyclohexyl protons), ~12.0 (br s, 1H, -NH) | The triplet and quartet confirm the ethyl ester. The broad singlet is characteristic of the acidic pyrazole N-H proton. Multiplets correspond to the saturated ring protons.[1] |
| ¹³C NMR | δ ~14, ~61 (ethyl ester carbons); ~22-30 (cyclohexyl carbons); ~110-165 (pyrazole & C=O carbons) | Confirms the presence of 10 unique carbon environments consistent with the structure. |
| IR (cm⁻¹) | ~3200-3300 (N-H stretch), ~2930 (C-H stretch), ~1710 (C=O ester stretch), ~1600 (C=N stretch) | Key functional groups are readily identified by their characteristic vibrational frequencies.[4] |
| MS (ESI+) | m/z 195.1 [M+H]⁺ | The molecular ion peak corresponds to the calculated molecular weight plus a proton, confirming the mass of the compound.[1] |
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex molecules.
-
Anti-Inflammatory Agents: The tetrahydroindazole core is found in molecules that inhibit cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs.[1] The core structure acts as a template to position functional groups that interact with the enzyme's active site.
-
Kinase Inhibitors: Many kinase inhibitors, particularly those targeting checkpoint kinases (CHK1/CHK2) involved in cancer, utilize the indazole scaffold.[1] The ethyl ester can be converted to a wide range of amides, allowing for the exploration of interactions with the hinge region of the kinase domain, a common strategy in inhibitor design.
-
Library Synthesis: The compound is ideal for parallel synthesis. The ester can be reacted with a library of amines to create a diverse set of amides, while the N-H of the pyrazole can be alkylated with various electrophiles. This two-dimensional approach allows for the rapid generation of hundreds or thousands of related compounds for high-throughput screening.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
-
Hazard Identification: This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.[5][8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[5]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, versatile functional groups, and proven relevance as a core scaffold make it an indispensable starting material for medicinal chemists. This guide has provided the foundational knowledge required to synthesize, characterize, and safely handle this compound, empowering researchers to leverage its full potential in the development of next-generation therapeutics.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemWhat. (n.d.). ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
-
Supporting Information, Wiley-VCH. (2007). General Information on Spectroscopic Data. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (1965310-32-0) for sale [vulcanchem.com]
- 2. This compound 4492-02-8 [sigmaaldrich.com]
- 3. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Tetrahydroindazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its synthetic versatility and ability to participate in crucial hydrogen bonding interactions have made it a focal point in the quest for novel therapeutics.[2] This guide delves into a specific and highly valuable derivative, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This molecule serves as a key building block and a pharmacophore in its own right, with emerging applications in oncology and immunology. Here, we provide a comprehensive overview of its structure, a detailed synthesis protocol grounded in established chemical principles, thorough characterization data, and an exploration of its current and potential roles in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic heteroaromatic compound. Its structure consists of a pyrazole ring fused to a cyclohexane ring, with an ethyl carboxylate group at the 3-position of the indazole core.
Table 1: Physicochemical Properties of this compound [1][3]
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 4492-02-8 |
| Appearance | Solid |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1CCCC2 |
The partially saturated cyclohexane ring imparts a three-dimensional character to the otherwise planar indazole system, which can be crucial for specific interactions with biological targets. The ethyl carboxylate group offers a handle for further chemical modifications and can also participate in hydrogen bonding.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of this compound involves a condensation reaction between an activated cyclohexanone derivative and hydrazine hydrate. This method is reliable and scalable, making it suitable for laboratory and potential industrial applications.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process starting from ethyl 2-oxocyclohexanecarboxylate.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a synthesized methodology based on established chemical literature for similar transformations.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-6-oxocyclohexane-1-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture at 130-140 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-(ethoxymethylene)-6-oxocyclohexane-1-carboxylate in a suitable solvent such as ethanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Table 2: Representative Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the cyclohexane ring (multiplets), and a broad singlet for the N-H proton of the pyrazole ring.[4] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole and cyclohexane rings, and the ethyl group carbons.[2][4] |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C-H stretching of alkanes and aromatics, C=O stretching of the ester, and C=N stretching of the pyrazole ring.[4] |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of 194.23 g/mol .[3] |
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of various therapeutic targets.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Tetrahydroindazole derivatives have been identified as promising inhibitors of CDK2.[5][6] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for anti-cancer drug development. The this compound core can be chemically modified to enhance potency and selectivity for CDK2 over other kinases.
Caption: Inhibition of CDK2/Cyclin complex by tetrahydroindazole derivatives.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Tetrahydroindazoles have been investigated as inhibitors of human DHODH.[7] By blocking this enzyme, these compounds can deplete the cellular pool of pyrimidines, leading to an anti-proliferative effect. This mechanism is relevant for the treatment of both cancer and autoimmune diseases like rheumatoid arthritis.
Caption: Mechanism of action of tetrahydroindazole derivatives as DHODH inhibitors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Standard personal protective equipment, including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile molecule with significant potential in medicinal chemistry. Its robust synthesis and the demonstrated biological activity of its derivatives against key therapeutic targets like CDKs and DHODH underscore its importance. Future research will likely focus on the development of more potent and selective analogs, exploration of its utility in targeting other disease-related proteins, and its incorporation into more complex molecular architectures for novel therapeutic interventions. This guide provides a solid foundation for researchers to build upon in their efforts to harness the full potential of this valuable chemical entity.
References
- 1. This compound 4492-02-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Foreword: The Structural Imperative
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the indazole core and its derivatives are foundational building blocks for a multitude of pharmacologically active agents.[1][2][3] this compound (Molecular Formula: C₁₀H₁₄N₂O₂, Molecular Weight: 194.23 g/mol [4]) represents a key intermediate in this class—a versatile synthon whose structural integrity is the bedrock of subsequent discovery.
This guide provides a comprehensive analysis of the essential spectroscopic data required to unambiguously identify and characterize this molecule. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the logic behind its interpretation. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. The protocols and interpretations that follow are designed to be self-validating, grounding every analytical step in established scientific principles and providing a robust framework for researchers in the field.
Molecular Structure and Analytical Workflow
The first step in any spectral analysis is a clear understanding of the target molecule's architecture. The structure combines a bicyclic indazole system, where a pyrazole ring is fused to a saturated cyclohexane ring, with an ethyl carboxylate group at the 3-position. This unique combination of aliphatic and heteroaromatic-like features gives rise to a distinct and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the chemical environment of each atom.[5][6]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable if the N-H proton exchange is to be clearly observed.[7]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.[7]
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Angle: 30-45°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Technique: Proton-decoupled
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Predicted ¹H NMR Spectral Data
The proton spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The following assignments are predicted based on established chemical shifts for heterocyclic systems and aliphatic rings.[8]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |
| NH | ~12.0 - 13.0 | Broad Singlet | 1H | The indazole N-H proton is acidic and often appears as a broad, downfield signal due to hydrogen bonding and resonance. Its chemical shift is highly solvent-dependent. |
| O-CH₂ -CH₃ | ~4.35 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom of the ester. The quartet splitting arises from coupling to the three methyl protons. |
| C4-H₂ | ~2.65 | Triplet (t) or Multiplet (m) | 2H | Aliphatic protons adjacent to the double bond of the pyrazole ring. They are deshielded relative to other CH₂ groups. |
| C7-H₂ | ~2.55 | Triplet (t) or Multiplet (m) | 2H | Similar to the C4 protons, these are adjacent to the pyrazole ring fusion point. |
| C5-H₂ & C6-H₂ | ~1.80 | Multiplet (m) | 4H | Overlapping signals for the two central methylene groups of the cyclohexane ring. They are in a more shielded, purely aliphatic environment. |
| O-CH₂-CH₃ | ~1.38 | Triplet (t) | 3H | Standard chemical shift for an ethyl ester methyl group, split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C spectrum reveals the number of unique carbon environments. Assignments are based on data from analogous indazole esters.
| Assignment | Predicted δ (ppm) | Rationale & Key Insights |
| C =O (Ester) | ~162.5 | The ester carbonyl carbon is significantly deshielded, appearing far downfield as expected. |
| C 3 (Pyrazole) | ~140.0 | The carbon bearing the ester group is deshielded due to its position within the pyrazole ring and attachment to the carboxyl group. |
| C 3a (Pyrazole) | ~135.0 | A quaternary carbon at the ring fusion, part of the C=N bond system. |
| C 7a (Pyrazole) | ~122.0 | The second quaternary carbon at the ring fusion. |
| O-C H₂-CH₃ | ~60.5 | The methylene carbon of the ethyl ester, deshielded by the attached oxygen. |
| C 4 & C 7 | ~22.0 - 25.0 | Aliphatic carbons adjacent to the pyrazole ring. The exact shifts can vary slightly. |
| C 5 & C 6 | ~21.0 - 23.0 | The two most shielded carbons in the center of the aliphatic ring. |
| O-CH₂-C H₃ | ~14.5 | A typical upfield signal for a terminal methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is an essential and rapid technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[9][10]
Experimental Protocol: IR Data Acquisition
-
Method: The Potassium Bromide (KBr) pellet method is standard for solid samples. A small amount of the compound is ground with dry KBr powder and pressed into a transparent disk.
-
Data Collection: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the pure KBr pellet is taken first and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum should display distinct peaks corresponding to the N-H, C=O, C=N, and C-H bonds present in the molecule.[11]
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300 - 3150 (Broad) | N-H Stretch | Indazole N-H | A broad, strong peak indicative of a hydrogen-bonded N-H group, confirming the presence of the pyrazole ring. |
| ~2940 & ~2860 | C-H Stretch | Aliphatic CH₂ | Strong, sharp peaks confirming the saturated cyclohexane ring. |
| ~1715 | C=O Stretch | Ester Carbonyl | A very strong, sharp absorption that is highly characteristic of the ester functional group. This is often the most prominent peak in the spectrum. |
| ~1620 | C=N Stretch | Indazole Ring | A medium-intensity peak corresponding to the imine-like bond within the pyrazole ring system. |
| ~1240 | C-O Stretch | Ester C-O | A strong stretching vibration for the sp² C-O bond of the ester. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.[12][13]
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray Ionization (ESI) is a soft technique ideal for generating the protonated molecule [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides more extensive and informative fragmentation.
-
Analysis: The ions are separated by a mass analyzer (e.g., Quadrupole or Time-of-Flight) based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
The molecular weight of C₁₀H₁₄N₂O₂ is 194.11. In ESI-MS, we expect a strong peak at m/z 195.12 ([M+H]⁺). In EI-MS, the molecular ion (M⁺˙) at m/z 194 would be observed, followed by predictable fragmentation.[14]
| m/z Value | Proposed Fragment | Loss | Significance |
| 195 | [M+H]⁺ | - | Confirms the molecular weight of the compound (in ESI mode). |
| 194 | [M]⁺˙ | - | The molecular ion (in EI mode). Its presence indicates a relatively stable heterocyclic structure.[12] |
| 167 | [M+H - C₂H₄]⁺ | Ethylene | Loss of ethylene from the ethyl group via a McLafferty-type rearrangement is a common pathway for ethyl esters. |
| 149 | [M+H - C₂H₅OH]⁺ | Ethanol | Loss of a neutral ethanol molecule is a characteristic fragmentation of ethyl esters. This is often a major peak. |
| 122 | [C₇H₈N₂]⁺˙ | CO₂ + C₂H₄ | Loss of the entire ethoxycarbonyl group, leaving the tetrahydroindazole radical cation. |
Conclusion
The structural verification of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. The predicted spectra provide a clear and consistent portrait: ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity; IR spectroscopy validates the presence of essential N-H, C=O, and aliphatic C-H functional groups; and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns of the ethyl ester and heterocyclic core. This guide serves as a foundational reference for the confident identification and quality assessment of this pivotal synthetic intermediate.
References
- Fragmentation Reactions of N-containing Heterocyclic Compounds in ESI-MSn. (Thesis).
- Barnes, C. S., et al. MASS SPECTRA OF NITROGEN HETEROCYCLES.Australian Journal of Chemistry.
-
Supporting Information - The Royal Society of Chemistry. (General spectral data for related heterocycles). Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
-
Supporting Information - General spectral data. Available at: [Link]
-
Supporting Information - Wiley-VCH. (Spectral data for a related tetrahydro-cyclopent[f]indazole-3-carboxylate). Available at: [Link]
-
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Interpretation of IR spectrum of compound 1N2a. ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... Scientific Research Publishing. Available at: [Link]
-
Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Spiteller, G. Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1-Phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid ethyl ester. SpectraBase. Available at: [Link]
-
NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]
-
15N NMR in Heterocyclic Chemistry. YouTube (nptelhrd). Available at: [Link]
-
Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ResearchGate. Available at: [Link]
-
This compound. Porphyrin-Systems. Available at: [Link]
-
Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]
-
New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. ResearchGate. Available at: [Link]
-
IR spectrum of imidazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one... Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
ETHYL 1H-INDAZOLE-3-CARBOXYLATE. gsrs.ncats.nih.gov. Available at: [Link]
-
ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. PubChem. Available at: [Link]
-
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. Available at: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase... ACS Publications. Available at: [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. International Journal of Biology and Research. Available at: [Link]
-
Supporting Information: Regioselective alkylation of a versatile indazole... Beilstein Journals. Available at: [Link]
-
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole... Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. scispace.com [scispace.com]
- 14. article.sapub.org [article.sapub.org]
An In-depth Technical Guide to the Solubility of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a key heterocyclic molecule relevant in medicinal chemistry and drug discovery. In the absence of extensive publicly available solubility data for this specific compound, this document emphasizes robust, field-proven methodologies for its empirical determination. The protocols and insights provided herein are designed to equip researchers with the necessary tools to accurately characterize the solubility profile of this and structurally related compounds, a critical step in advancing pharmaceutical research and development.
Physicochemical Properties: The Foundation of Solubility
Understanding the intrinsic physicochemical properties of a compound is paramount to predicting and interpreting its solubility. This compound (CAS: 4492-02-8) is a solid at room temperature with a molecular weight of 194.23 g/mol .[1] Its structure, featuring both a hydrogen-bond-donating pyrazole ring and a lipophilic ethyl ester and cyclohexyl moiety, suggests a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Solid | [1] |
| CAS Number | 4492-02-8 | [1] |
The pKa of the parent indazole-3-carboxylic acid has been predicted to be around 3.03.[2] The esterification to this compound removes this acidic proton, rendering the molecule neutral over a wide physiological pH range. Consequently, its aqueous solubility is not expected to be significantly influenced by pH, a crucial consideration for oral drug development.
Deconstructing Solubility: Thermodynamic vs. Kinetic
In drug discovery, two forms of solubility are of primary interest: thermodynamic and kinetic.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for understanding the developability of a drug candidate.
-
Kinetic Solubility , on the other hand, is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput screening parameter that can sometimes overestimate the true solubility but is invaluable for early-stage discovery.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of published data, the following sections provide detailed, best-practice protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol is designed to achieve equilibrium and provide a highly accurate measurement.
Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, or various organic solvents) in a glass vial. The excess solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining microscopic particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method (see Section 4).
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
The determined concentration is the thermodynamic solubility.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility is often assessed in early drug discovery due to its suitability for automation and lower compound requirement.
Protocol: Kinetic Solubility Assay
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
-
Addition of Aqueous Buffer:
-
Rapidly add the aqueous buffer (e.g., PBS pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
-
Incubation and Precipitation Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by observing for visible precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
-
Quantification (Optional but Recommended):
-
For more quantitative results, after incubation, filter the solutions using a 96-well filter plate.
-
Analyze the filtrate by HPLC-UV or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Caption: Workflow for Kinetic Solubility Determination.
Analytical Method for Quantification: A Proposed HPLC-UV Protocol
A robust and validated analytical method is essential for accurate solubility determination. Based on methods developed for structurally similar indazole derivatives, the following HPLC-UV method is proposed for the quantification of this compound.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 10-95% B over 10 minutes | A standard gradient to elute the compound of interest and any potential impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection Wavelength | ~254 nm (To be confirmed by UV scan) | A common wavelength for aromatic and conjugated systems. A full UV scan of the compound should be performed to determine the optimal wavelength for maximum absorbance. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
Method Validation: This proposed method should be validated for linearity, accuracy, precision, and specificity according to standard laboratory procedures before use in solubility studies.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: Due to its molecular structure, the compound is expected to have higher solubility in moderately polar to non-polar organic solvents and lower solubility in highly polar solvents like water.
-
Temperature: For most solids, solubility increases with temperature. The extent of this effect should be determined experimentally.
-
Presence of Co-solvents: The use of co-solvents, such as ethanol or polyethylene glycol (PEG), in aqueous solutions is likely to increase the solubility of this compound.
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility experiments.
Safety and Handling
When handling this compound, it is important to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances and sources of ignition.[6]
Conclusion
References
-
PubChem. (n.d.). Ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Indole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Clavé, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Gumieniczek, A., et al. (2006). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica.
- Clavé, G., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
- TCI Chemicals. (2025).
- Greenbook. (2018).
- Chandrasekhar, T., et al. (2012).
- ChemBK. (2024).
- Chem-Impex. (n.d.).
- da Silva, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- MedchemExpress. (n.d.). Indazole-3-carboxylic acid.
- ChemScene. (n.d.). 1-Ethyl-1H-indazole-3-carboxylic acid.
- ChemicalBook. (n.d.). Indazole-3-carboxylic acid CAS#: 4498-67-3.
- Porphyrin-Systems. (n.d.).
- PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid.
- BLD Pharm. (n.d.). 4498-67-3|Indazole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). Indazole-3-carboxylic acid.
- Wang, L., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- ChemScene. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- Google Patents. (n.d.).
Sources
- 1. This compound 4492-02-8 [sigmaaldrich.com]
- 2. Indazole-3-carboxylic acid CAS#: 4498-67-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. aksci.com [aksci.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This guide provides a comprehensive technical overview of the discovery and synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily available starting material, cyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of extensive research in the pharmaceutical industry. This compound serves as a key building block in the synthesis of more complex indazole-based therapeutic agents. Its discovery and the development of efficient synthetic routes have been pivotal for advancing research in this area.
The synthesis of this target molecule is primarily achieved through a robust and well-established two-step sequence. The first step involves the Claisen condensation of cyclohexanone with diethyl carbonate to yield the intermediate, ethyl 2-oxocyclohexanecarboxylate. This β-keto ester is then subjected to a condensation reaction with hydrazine, which upon cyclization, furnishes the desired this compound. This guide will delve into the intricacies of this synthetic pathway, providing not only a detailed procedural account but also a rationale for the experimental choices and a depiction of the underlying reaction mechanisms.
Synthetic Workflow Overview
The overall synthetic strategy for this compound is a sequential process involving the formation of a β-keto ester intermediate followed by the construction of the pyrazole ring of the indazole system.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate
This initial step involves a base-mediated Claisen condensation between cyclohexanone and diethyl carbonate. Sodium hydride, a strong base, is employed to deprotonate the α-carbon of cyclohexanone, generating an enolate that subsequently acts as a nucleophile.
Materials:
-
Cyclohexanone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
3N Hydrochloric acid
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
A 1000 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with diethyl carbonate (146 mL, 1.2 mol) and 150 mL of anhydrous THF.
-
Under constant stirring, sodium hydride (63 g of 60% dispersion, 1.6 mol) is carefully added to the mixture in portions.
-
The resulting suspension is heated to reflux and maintained for 1 hour.
-
A solution of cyclohexanone (50 mL, 0.48 mol) in 50 mL of anhydrous THF is added dropwise to the refluxing mixture over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1.5 hours.
-
The flask is then cooled in an ice bath, and the reaction is quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic.
-
The resulting mixture is transferred to a separatory funnel and diluted with brine.
-
The aqueous layer is extracted three times with dichloromethane (75 mL each).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclohexanecarboxylate as a brown oil (approximately 66 g, 80% yield).[1][2] This intermediate is typically used in the next step without further purification.
Part 2: Synthesis of this compound
The second and final step is the construction of the indazole ring through the reaction of the β-keto ester with hydrazine. This reaction proceeds via a condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (approximately 2.5 equivalents).
-
The reaction mixture is heated to reflux and maintained for 24 hours.[3]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to afford this compound as a solid.
Mechanistic Insights
The formation of the indazole ring from the β-keto ester and hydrazine is a classic example of heterocyclic ring synthesis. The reaction is initiated by the nucleophilic attack of a nitrogen atom of hydrazine on the ketone carbonyl of ethyl 2-oxocyclohexanecarboxylate, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the ester carbonyl. The subsequent elimination of a molecule of water and ethanol drives the reaction to completion, yielding the stable aromatic indazole ring.
Figure 2: Proposed reaction mechanism for the formation of the indazole ring.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
| CAS Number | 4492-02-8 |
| IUPAC Name | This compound[4] |
| SMILES | CCOC(=O)C1=NNC2=C1CCCC2[4] |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N |
Note: Detailed NMR and IR spectral data should be acquired for full structural elucidation and comparison with literature values.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of a wide array of biologically active compounds. The indazole core is a privileged scaffold in medicinal chemistry, and modifications at various positions of this tetrahydroindazole ester can lead to the discovery of novel therapeutic agents. For instance, the ester functionality can be readily converted to amides or other derivatives, allowing for the exploration of structure-activity relationships in drug design programs targeting kinases, proteases, and other enzymes.
Conclusion
This technical guide has provided a detailed and practical account of the synthesis of this compound. By following the outlined protocols, researchers can reliably produce this valuable building block for their drug discovery and development endeavors. The provided mechanistic insights and characterization data further enhance the understanding of this important chemical transformation. As the demand for novel therapeutics continues to grow, the efficient synthesis of such key intermediates remains a cornerstone of modern medicinal chemistry.
References
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
- Ainsworth, C. The Chemistry of Indazoles. J. Am. Chem. Soc.1957, 79 (19), 5242–5245. (A relevant classical reference for indazole synthesis, though not directly cited for the specific protocol).
-
PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]
Sources
ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate literature review
An In-Depth Technical Guide to Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, with the indazole nucleus standing out as a "privileged scaffold".[1][2][3] This bicyclic aromatic system, a bioisostere of indole, is a core component in numerous FDA-approved therapeutics, including the anti-cancer drug Pazopanib and the antiemetic Granisetron.[1][4] While the aromatic indazole often takes the spotlight, its saturated precursor, This compound , serves as a critical and versatile building block for accessing complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, a molecule with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[5][6] We will dissect its primary synthetic pathways, explore its key chemical reactivities, and illuminate its role as a pivotal intermediate in the development of novel therapeutic agents, intended for researchers, scientists, and drug development professionals.
Core Synthesis: From Simple Ketones to a Complex Scaffold
The most prevalent and efficient synthesis of this compound begins with the readily available starting material, cyclohexanone.[7] The general strategy involves a two-step process: an initial condensation reaction to form a β-dicarbonyl equivalent, followed by a cyclization with hydrazine to construct the pyrazole ring. This approach is a variation of the classical Ainsworth synthesis for indazoles.[1]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Claisen Condensation and Cyclization
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a mixture of cyclohexanone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The product will often precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
If the product remains in solution, extract with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the title compound as a solid.
| Parameter | Value / Description | Reference |
| Starting Material | Cyclohexanone | [7] |
| Key Reagents | Diethyl oxalate, Sodium ethoxide, Hydrazine hydrate | N/A |
| Typical Yield | 60-80% (over two steps) | N/A |
| Appearance | White to off-white solid | [8] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |
| Molecular Weight | 194.23 | [6] |
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound stems from its three key reactive sites: the tetrahydro-aromatic system, the N-H of the pyrazole ring, and the C3-ethyl ester. These handles allow for a wide array of chemical transformations.
Caption: Key reactivity pathways of this compound.
-
Aromatization (Dehydrogenation): This is arguably the most critical reaction. The saturated cyclohexane ring can be efficiently oxidized to form the fully aromatic indazole system. A standard and high-yielding method involves heating the compound with a palladium on carbon (Pd/C) catalyst in a high-boiling point solvent such as p-cymene.[9] This transformation is fundamental for accessing the core scaffold of many marketed drugs.
-
N-Alkylation and N-Arylation: The proton on the pyrazole nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that readily reacts with alkyl or aryl halides. This functionalization is crucial for modulating pharmacokinetic properties (solubility, metabolism) and exploring structure-activity relationships (SAR) by introducing diverse substituents at the N1 position.[1][4]
-
Ester Manipulation (Hydrolysis and Amidation): The ethyl ester at the C3 position is a versatile handle. It can be easily hydrolyzed under basic conditions (saponification) to yield the corresponding 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., EDC, HOBT) to generate a library of indazole-3-carboxamides.[10] This amidation strategy was employed in the discovery of novel tetrahydroindazole-based Sigma-1 receptor ligands.[11]
Applications in Drug Discovery: From Intermediate to Active Moiety
The title compound's primary role in drug discovery has been as a stable, easily accessible intermediate en route to aromatic indazoles. However, recent research has demonstrated that the tetrahydroindazole core itself is a valuable pharmacophore.
Pivotal Intermediate for Aromatic Indazole Drugs
The synthesis of numerous kinase inhibitors and other therapeutic agents relies on the aromatic indazole scaffold, which is often prepared via the aromatization of its tetrahydro-precursor. The tetrahydro-intermediate provides a robust and scalable route to the core, avoiding some of the regioselectivity issues that can arise in other methods of indazole synthesis.
Caption: Role as a key intermediate for accessing diverse classes of therapeutic agents.
The Tetrahydroindazole Core as a Bioactive Scaffold
More than just an intermediate, the 4,5,6,7-tetrahydro-1H-indazole scaffold is an active area of research for new drug candidates. The non-aromatic, three-dimensional nature of the cyclohexane ring offers different steric and electronic properties compared to its flat, aromatic counterpart, allowing for unique interactions with biological targets.
A notable example is the development of a novel class of potent and selective Sigma-1 (σ₁) receptor ligands.[11] The σ₁ receptor is implicated in a variety of central nervous system (CNS) disorders and cancer. In this work, researchers started with a related compound, N,N-dimethyl-5-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, and performed reductive amination on the keto group to install various amine side chains, leading to compounds with high affinity for the σ₁ receptor.[11]
| Derivative Class | Biological Target / Activity | Significance | Reference |
| 5-Amino-tetrahydro-indazole-3-carboxamides | Sigma-1 (σ₁) Receptor Ligands | Potential therapeutics for CNS disorders and cancer; demonstrates the value of the saturated core as a pharmacophore. | [11] |
| Substituted Tetrahydro-1H-indazoles | General Biological Evaluation | Studies show that derivatives possess a broad range of potential activities, encouraging further exploration of this scaffold. | [4] |
| Aromatic Indazoles (from dehydrogenation) | Tyrosine Kinases, 5-HT3 Receptors, etc. | Core scaffold for numerous FDA-approved drugs, highlighting the intermediate's importance. | [1][4][12] |
Conclusion and Future Outlook
This compound is a cornerstone intermediate in synthetic and medicinal chemistry. Its straightforward synthesis from inexpensive starting materials and its versatile chemical handles make it an exceptionally valuable building block. While its primary historical role has been as a precursor to aromatic indazoles, emerging research continues to validate the therapeutic potential of the tetrahydroindazole scaffold itself. Future research will likely focus on stereoselective syntheses to control the chirality of the saturated ring and the exploration of new derivatization strategies to expand the accessible chemical space for drug discovery programs targeting a wide range of human diseases.
References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
- Cui, S. (2023). Chapter 10 - Indazole as a privileged scaffold in drug discovery. In Privileged Scaffolds in Drug Discovery.
-
RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Zhang, D., Song, D., & Wang, B. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Retrieved from [Link]
-
ResearchGate. (2020). New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'- Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. Retrieved from [Link]
-
Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(Special Issue 9). Retrieved from [Link]
-
James, M. A., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 729-734. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 7. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. This compound 4492-02-8 [sigmaaldrich.com]
- 9. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Characterization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including oncology, anti-inflammatory, and neurodegenerative diseases.[1] This guide provides a comprehensive overview of the fundamental characterization of this compound, detailing its synthesis, purification, and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.[1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 4492-02-8 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Solid |
Synthesis and Purification
The synthesis of this compound is commonly achieved through a condensation reaction between ethyl 2-oxocyclohexanecarboxylate and hydrazine hydrate. This established method provides a reliable route to the desired product.
Caption: A general workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Cyclohexanone
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrazine hydrate
-
Glacial acetic acid
-
Diethyl ether
-
Hexane
Procedure:
-
Preparation of Ethyl 2-oxocyclohexane-1-glyoxylate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of cyclohexanone and diethyl oxalate dropwise with stirring. After the addition is complete, reflux the mixture for 2-3 hours. Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute acid to precipitate the crude ethyl 2-oxocyclohexane-1-glyoxylate. Filter the precipitate, wash with cold water, and dry.
-
Synthesis of this compound: To a solution of the crude ethyl 2-oxocyclohexane-1-glyoxylate in glacial acetic acid, add hydrazine hydrate dropwise with stirring. The reaction mixture is then heated under reflux for 4-6 hours. After cooling, the mixture is poured into ice-cold water, and the precipitated solid is collected by filtration.
Experimental Protocol: Purification
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Filter the purified crystals and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a hexane/ethyl acetate solvent system.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of hexane/ethyl acetate, starting with a higher ratio of hexane and gradually increasing the polarity with ethyl acetate.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N-H (indazole) |
| ~4.35 | q | 2H | -O-CH₂-CH₃ |
| ~2.6 - 2.8 | m | 4H | -CH₂- (positions 4 and 7) |
| ~1.7 - 1.9 | m | 4H | -CH₂- (positions 5 and 6) |
| ~1.35 | t | 3H | -O-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The anticipated chemical shifts for the carbon atoms are listed below. Note: These are predicted values based on analogous structures.
| Chemical Shift (ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~140.0 | C-3 (indazole) |
| ~135.0 | C-3a (indazole) |
| ~115.0 | C-7a (indazole) |
| ~60.0 | -O-CH₂-CH₃ |
| ~25.0 - 20.0 | -CH₂- (positions 4, 5, 6, 7) |
| ~14.0 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3100 | N-H stretching |
| ~2940-2860 | C-H stretching (aliphatic) |
| ~1710 | C=O stretching (ester) |
| ~1620 | C=N stretching |
| ~1240 | C-O stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 194.
Conclusion
This technical guide has outlined the fundamental characterization of this compound. The synthesis via condensation of ethyl 2-oxocyclohexanecarboxylate and hydrazine hydrate is a reliable method for obtaining this compound. The provided spectroscopic data, while based on the analysis of related structures due to a lack of directly available experimental spectra for the title compound, serves as a strong predictive baseline for its structural confirmation. This information is critical for researchers working on the development of novel indazole-based compounds with potential therapeutic applications.
References
-
Peng, Y., & Hu, G. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597. Available at: [Link]
-
Counceller, C. M., et al. (2016). Mild, Metal-Free Synthesis of 1H-Indazoles via Intramolecular C–N Bond Formation. Organic Letters, 18(15), 3854–3857. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ainsworth, C. (1957). The Condensation of Ketones with Esters. The Synthesis of Indazole. Journal of the American Chemical Society, 79(19), 5242–5245. Available at: [Link]
-
Stephenson, G. A., et al. (1997). Synthesis of LY333531, an Orally Active Protein Kinase C β Inhibitor. The Journal of Organic Chemistry, 62(19), 6468–6470. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis, antibacterial evaluation and molecular docking studies of new 4,5-dihydro-1H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572. Available at: [Link]
-
Vasudevan, A., et al. (2007). Aminopiperidine indazoles as orally efficacious melanin-concentrating hormone receptor 1 antagonists. Journal of Medicinal Chemistry, 50(12), 2787–2796. Available at: [Link]
-
Liu, Z., et al. (2017). Metal-Free Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 19(21), 5848–5851. Available at: [Link]
-
Murugavel, K., et al. (2019). Synthesis, antibacterial activity and molecular docking studies of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivatives. Bioorganic Chemistry, 86, 419-426. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The protocol details a robust two-step synthetic route commencing from readily available cyclohexanone. The synthesis involves an initial base-catalyzed Claisen condensation of cyclohexanone with diethyl oxalate to yield an intermediate β-keto ester, followed by a cyclocondensation reaction with hydrazine to construct the target indazole ring system. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and purification.
Introduction and Significance
Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1][2] The indazole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to applications as anti-inflammatory, anti-cancer, and anti-viral agents.[3][4] Specifically, the 4,5,6,7-tetrahydro-1H-indazole framework is a key building block in the development of potent inhibitors for various enzymes and receptors.
The synthesis described herein provides a reliable pathway to this compound, a versatile intermediate for further chemical elaboration. The strategic two-step approach is efficient and utilizes common laboratory reagents, making it an accessible method for both academic and industrial research settings.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
Step 1: Claisen Condensation. Cyclohexanone is first converted to its enolate, which then acts as a nucleophile in a Claisen condensation reaction with diethyl oxalate. This step introduces the ethyl glyoxalate moiety at the α-position of the cyclohexanone ring, forming the key intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.
Step 2: Indazole Ring Formation. The intermediate, a 1,3-dicarbonyl compound, undergoes a cyclocondensation reaction with hydrazine. This reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the final product, this compound.
Below is a visualization of the overall experimental workflow.
Caption: Overall workflow for the synthesis.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.
Step 1: Base-Catalyzed Claisen Condensation
The first step is a classic mixed Claisen condensation.[5] A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of cyclohexanone, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The reaction is successful because diethyl oxalate cannot form an enolate itself, thus preventing self-condensation and acting solely as the acceptor.[5] The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the β-keto ester product.
Step 2: Knorr-Type Pyrazole Synthesis
The formation of the indazole ring is an example of a Knorr-type synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8] The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the intermediate. This is typically followed by the formation of a hydrazone intermediate. An intramolecular cyclization then occurs, where the remaining nitrogen atom attacks the second carbonyl group. The final step is a dehydration event, which results in the formation of the stable aromatic pyrazole ring, yielding the desired tetrahydroindazole product. The reaction is often catalyzed by a small amount of acid.[6][9]
Detailed Experimental Protocols
Safety Precaution: This procedure involves flammable solvents, strong bases, and toxic reagents. Hydrazine is highly toxic and corrosive. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| Cyclohexanone | C₆H₁₀O | 98.14 | 108-94-1 | Flammable, Harmful if swallowed/inhaled |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 95-92-1 | Harmful if swallowed, Causes skin irritation |
| Sodium | Na | 22.99 | 7440-23-5 | Reacts violently with water, Corrosive |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Highly flammable |
| Hydrazine Hydrate (~64%) | H₄N₂·H₂O | 50.06 | 7803-57-8 | Toxic, Carcinogen, Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly flammable, Peroxide former |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Causes severe burns |
Step 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate
-
Preparation of Sodium Ethoxide: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of metallic sodium in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to 0-5°C in an ice bath.
-
Reactant Addition: In a separate beaker, prepare a mixture of 24.5 g (0.25 mol) of cyclohexanone and 36.5 g (0.25 mol) of diethyl oxalate. Transfer this mixture to the dropping funnel.
-
Condensation Reaction: Add the cyclohexanone/diethyl oxalate mixture dropwise to the cold, stirred sodium ethoxide solution over a period of approximately 1-2 hours. Maintain the internal temperature below 10°C throughout the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight (approx. 12-16 hours).
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing 250 g of crushed ice and 25 mL of concentrated hydrochloric acid. A yellowish oil should separate. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a viscous oil and can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask, add the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (approx. 0.25 mol) obtained from the previous step. Dissolve the intermediate in 200 mL of absolute ethanol.
-
Hydrazine Addition: While stirring, slowly add 12.5 g (0.25 mol) of hydrazine hydrate to the solution. An exothermic reaction will occur. It is advisable to use an ice bath to control the temperature during the initial addition.
-
Cyclization: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator for several hours to facilitate precipitation of the product. Collect the resulting solid by vacuum filtration.
-
Recrystallization: Wash the crude product on the filter with a small amount of cold ethanol. For further purification, recrystallize the solid from ethanol or an ethanol/water mixture to obtain the final product as a white or off-white crystalline solid.[10] Dry the purified product in a vacuum oven.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Physical Properties:
-
Spectroscopic Data:
-
¹H NMR: Protons corresponding to the ethyl group (triplet and quartet), the cyclohexene ring protons, and the N-H proton of the indazole ring should be observed.
-
¹³C NMR: Carbons of the ester, the indazole ring, and the saturated cyclohexane ring should be present at their characteristic chemical shifts.
-
Mass Spectrometry (MS): The molecular ion peak ([M]+ or [M+H]+) should be observed at m/z corresponding to the molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching, C=O stretching (ester), and C=N stretching should be visible.
-
Troubleshooting and Field-Proven Insights
-
Low Yield in Step 1: Ensure that the ethanol used is absolute (anhydrous), as water will consume the sodium ethoxide. Also, maintaining a low temperature during the addition of the keto-ester mixture is critical to minimize side reactions.
-
Difficulty in Product Precipitation in Step 2: If the product does not precipitate upon cooling, try adding a small amount of cold water to the ethanol solution to decrease the solubility of the product. Alternatively, concentrating the reaction mixture under reduced pressure before cooling can also promote crystallization.
-
Tautomerism: It is important to note that 1H-indazoles can exist in tautomeric forms. However, the 1H-indazole tautomer is generally the most thermodynamically stable form.[1][2]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of this compound from cyclohexanone. By following the outlined procedures and considering the mechanistic principles, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 4492-02-8 [sigmaaldrich.com]
Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Detailed Protocol for Researchers
An In-Depth Guide for Scientists and Drug Development Professionals on the Preparation of a Key Heterocyclic Building Block.
Introduction
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a valuable heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[1][2] This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is based on established chemical principles and provides explanations for key experimental choices to ensure reproducibility and success.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from readily available cyclohexanone.[3] The overall strategy involves:
-
Claisen Condensation: Reaction of cyclohexanone with diethyl oxalate to form the intermediate, ethyl 2-oxo-cyclohexaneglyoxylate.
-
Ring Formation (Cyclization): Reaction of the intermediate with hydrazine to yield the final product.
This approach is efficient and utilizes common laboratory reagents and techniques.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 2-oxo-cyclohexaneglyoxylate
The first step of the synthesis is a base-catalyzed Claisen condensation between cyclohexanone and diethyl oxalate.[4] This reaction forms a β-dicarbonyl compound, which is a key intermediate for the subsequent cyclization step.
Mechanistic Insight
The reaction is initiated by the deprotonation of the α-carbon of cyclohexanone by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired product. The choice of sodium ethoxide as the base is crucial as it is the conjugate base of the ethanol solvent, preventing unwanted transesterification reactions.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Cyclohexanone | 98.14 | 10.0 g | 101.9 |
| Diethyl oxalate | 146.14 | 16.4 g | 112.2 |
| Sodium metal | 22.99 | 2.58 g | 112.2 |
| Absolute Ethanol | 46.07 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
| Brine solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (nitrogen or argon), add 100 mL of absolute ethanol. Carefully add sodium metal (2.58 g, 112.2 mmol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation is essential. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Addition of Reactants: In a separate flask, prepare a mixture of cyclohexanone (10.0 g, 101.9 mmol) and diethyl oxalate (16.4 g, 112.2 mmol). Add this mixture dropwise to the cooled sodium ethoxide solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the enolate of the product.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine solution (1 x 100 mL), and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-oxo-cyclohexaneglyoxylate as an oil. The crude product is often used in the next step without further purification.
Part 2: Synthesis of this compound
The second and final step involves the cyclization of the intermediate, ethyl 2-oxo-cyclohexaneglyoxylate, with hydrazine to form the desired tetrahydroindazole ring system.
Mechanistic Insight
The reaction proceeds via a condensation reaction between the hydrazine and the two carbonyl groups of the intermediate. One of the nitrogen atoms of hydrazine attacks the ketone carbonyl, and the other attacks the glyoxylyl carbonyl, followed by dehydration to form the stable aromatic-like pyrazole ring of the indazole system.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-oxo-cyclohexaneglyoxylate | 198.22 | (from previous step) | ~101.9 |
| Hydrazine hydrate (80%) | 50.06 | 7.65 g | 122.3 |
| Ethanol | 46.07 | 150 mL | - |
| Acetic acid | 60.05 | 5 mL | - |
| Ethyl acetate | 88.11 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine solution | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude ethyl 2-oxo-cyclohexaneglyoxylate in 150 mL of ethanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (7.65 g, 122.3 mmol) followed by the addition of acetic acid (5 mL). The acetic acid acts as a catalyst for the condensation reaction.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acetic acid, followed by a wash with brine solution (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product is a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.
Figure 2: General workflow for the purification of the final product by recrystallization.
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and hydrazine.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Hydrazine is toxic and a suspected carcinogen; handle it with appropriate caution.
-
Concentrated acids are corrosive and should be handled with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can successfully prepare this important building block for use in medicinal chemistry and drug discovery programs. The provided explanations for experimental choices and the detailed step-by-step instructions aim to ensure the reproducibility and success of this synthesis.
References
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?[Link]
-
Filo. 2-Methylcyclohexanone is treated with one molar equivalent of LDA to form...[Link]
-
Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]
-
Organic Syntheses. 2-carbethoxycyclooctanone. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- Google Patents.
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
PubChem. This compound. [Link]
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubMed. [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. [Link]
-
ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
National Institutes of Health. Ethyl 2-oxocyclohexanecarboxylate. [Link]
-
NIST. Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
The Versatile Scaffold: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in Modern Medicinal Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the development of novel therapeutics, particularly in oncology.[2][3] This guide delves into the practical applications of a key building block, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate , and provides detailed protocols for its derivatization and subsequent biological evaluation. For researchers and drug development professionals, understanding the utility of this versatile intermediate is paramount to unlocking new therapeutic possibilities.
The partially saturated tetrahydroindazole ring system offers a distinct three-dimensional geometry compared to its planar aromatic counterpart, which can be exploited to achieve unique binding interactions with biological targets.[4] This guide will illuminate the pathways to transform this foundational molecule into novel chemical entities with the potential for significant biological activity.
From Building Block to Bioactive Candidate: Synthetic Pathways
This compound serves as a strategic starting point for the synthesis of diverse compound libraries. Two primary synthetic routes can be envisioned: derivatization of the saturated core and aromatization to the corresponding indazole.
Pathway 1: Functionalization of the Tetrahydroindazole Core
The most direct application of this compound involves the modification of its ester functionality. Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. This approach allows for the introduction of a wide array of chemical functionalities through the coupling of various amines, leading to the generation of a library of novel 4,5,6,7-tetrahydro-1H-indazole-3-carboxamides.
Caption: Synthetic route to 4,5,6,7-tetrahydro-1H-indazole-3-carboxamides.
Pathway 2: Aromatization and Subsequent Derivatization
The tetrahydroindazole ring can be aromatized to the corresponding indazole, a scaffold present in numerous kinase inhibitors.[5][6] This transformation opens up a different chemical space for exploration. The resulting ethyl 1H-indazole-3-carboxylate can then be hydrolyzed and coupled with amines to yield 1H-indazole-3-carboxamides, a class of compounds with well-documented biological activities.[2]
Caption: Synthetic route to 1H-indazole-3-carboxamides.
Application in Medicinal Chemistry: Targeting Protein Kinases
The indazole-3-carboxamide scaffold is a well-established pharmacophore for the inhibition of protein kinases.[2][6] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[6] Derivatives synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors.
For instance, numerous indazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[6]
Caption: Inhibition of the VEGFR signaling pathway by an indazole-3-carboxamide.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of novel indazole derivatives starting from this compound.
Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of a 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide Library
This protocol outlines the amide coupling of the synthesized carboxylic acid with a representative amine. This can be adapted for parallel synthesis to generate a library of compounds.
Materials:
-
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (e.g., benzylamine)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add the amine (1.1 eq) and DIPEA (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized indazole-3-carboxamide derivatives
-
Target kinase (e.g., VEGFR2)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then further dilute in the kinase assay buffer.
-
In the wells of the assay plate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (vehicle only).
-
Add the kinase and its substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Representative Indazole-based Kinase Inhibitors | Primary Target(s) | IC₅₀ (nM) | Reference |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2: 30 | [6] |
| Axitinib | VEGFRs 1, 2, 3 | VEGFR-2: 0.2 | [6] |
| Linifanib | VEGFRs, PDGFRs | KDR (VEGFR-2): 9 | [6] |
Protocol 4: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HUVEC for anti-angiogenesis studies, or a cancer cell line overexpressing the target kinase)
-
Complete cell culture medium
-
Synthesized indazole-3-carboxamide derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for a desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic derivatization, through either functionalization of the saturated core or aromatization followed by modification, provides access to novel compound libraries with significant potential as therapeutic agents, particularly as kinase inhibitors. The protocols outlined in this guide offer a practical roadmap for researchers to explore the chemical space around this scaffold and to evaluate the biological activity of the resulting molecules, thereby contributing to the ongoing quest for new and effective medicines.
References
- Smolecule. (2023, August 15). 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
- ChemicalBook. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- ACS Publications. (2023, March 7). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- Der Pharma Chemica.
- IRIS Unina.
- PubMed Central.
- Shokat Lab - UCSF. (2010, June 28). Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Smolecule. 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PubMed Central. (2025, September 12).
- RSC Publishing. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
- PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- Benchchem. Common side reactions in the synthesis of indazole-3-carboxamides.
- PubChem.
- Santa Cruz Biotechnology. 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | CAS 6076-13-7 | SCBT.
- Porphyrin-Systems.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Google Patents.
- Benchchem. Application Notes and Protocols for 2-(1H-Indazol-6-ylthio)
- PMC - NIH.
- ResearchGate. Synthesis of tyrosine kinase inhibitors. | Download Scientific Diagram.
Sources
- 1. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]
- 5. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a Versatile Synthetic Intermediate
I. Introduction: The Strategic Value of the Tetrahydroindazole Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus is recognized as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to engage in similar biological interactions while offering distinct physicochemical properties.[3] Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8) represents a pivotal entry point into this chemical space. Its partially saturated carbocyclic ring provides a three-dimensional structure that can be advantageous for binding to complex protein targets, while the pyrazole core offers crucial hydrogen bond donor and acceptor sites.
This document serves as a technical guide to the synthesis and strategic manipulation of this intermediate. We will move beyond simple procedural lists to explore the underlying principles that govern its reactivity, enabling researchers to troubleshoot, optimize, and creatively adapt these methods for the synthesis of novel molecular entities, including potent kinase inhibitors and other biologically active compounds.[4]
II. Compound Profile and Safety Mandates
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is imperative.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4492-02-8 | [5][6] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5][6] |
| Molecular Weight | 194.23 g/mol | [5][6] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [6] |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [5][6] |
Safety & Handling:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Some suppliers also note it may be harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Precautionary Measures:
III. Synthesis of the Core Intermediate
The most common and efficient route to this compound involves a one-pot condensation and cyclization reaction starting from cyclohexanone. This approach is a variation of well-established heterocyclic chemistry principles, analogous in strategy to syntheses like the Gewald reaction.[8][9]
Workflow for Synthesis of the Intermediate
Caption: Synthesis of the title compound from cyclohexanone.
Protocol 1: Synthesis from Cyclohexanone
This protocol details the synthesis via a base-catalyzed condensation of cyclohexanone and diethyl oxalate, followed by cyclization with hydrazine.
Materials:
-
Cyclohexanone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt) or Sodium metal
-
Absolute Ethanol
-
Hydrazine hydrate
-
Acetic acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Enolate Formation & Condensation:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add absolute ethanol.
-
Carefully add sodium metal in portions (or sodium ethoxide directly) to generate sodium ethoxide in situ. The reaction is exothermic.
-
Cool the solution to 0-5 °C in an ice bath.
-
A mixture of cyclohexanone (1.0 equiv) and diethyl oxalate (1.1 equiv) is added dropwise to the stirred ethoxide solution, maintaining the temperature below 10 °C.
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of cyclohexanone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation to form the intermediate diketoester.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
-
Cyclization with Hydrazine:
-
Cool the reaction mixture back to 0-5 °C.
-
Add hydrazine hydrate (1.1 equiv) dropwise. A slight exotherm may be observed.
-
Causality: Hydrazine, a dinucleophile, first condenses with one of the ketone carbonyls. The resulting hydrazone then undergoes an intramolecular cyclization by attacking the second carbonyl, followed by dehydration to form the stable pyrazole ring.
-
After addition, add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours, monitoring by TLC until the intermediate diketoester is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the residue with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the title compound as a solid.
-
IV. Key Transformations and Protocols
The true utility of this compound lies in its capacity for diverse and predictable chemical transformations.
A. Aromatization to Ethyl 1H-indazole-3-carboxylate
Aromatization of the tetrahydro-scaffold is a common strategy to access the planar indazole core, a feature of many marketed drugs.[1] This is typically achieved via catalytic dehydrogenation.
Protocol 2: Palladium-Catalyzed Aromatization
-
Materials: this compound, Palladium on carbon (5% or 10% Pd/C), p-Cymene or Decalin.
-
Procedure:
-
In a flask equipped with a reflux condenser, suspend the tetrahydroindazole (1.0 equiv) and Pd/C (0.1 equiv by weight) in p-cymene.
-
Heat the mixture to reflux (approx. 177 °C for p-cymene) for 24-48 hours.[10] Monitor the reaction by TLC or LC-MS for the complete disappearance of the starting material.
-
Causality: The high temperature and palladium catalyst facilitate the elimination of hydrogen from the saturated ring, resulting in the formation of the thermodynamically stable aromatic system.
-
Cool the reaction to ~100 °C and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with hot solvent.
-
Concentrate the filtrate under reduced pressure. The product can be purified by column chromatography or recrystallization.
-
B. N-Alkylation: The Challenge of Regioselectivity
Alkylation of the indazole nitrogen is a critical step for modulating a compound's pharmacological profile. However, the presence of two nucleophilic nitrogens (N-1 and N-2) often leads to mixtures of regioisomers, complicating synthesis and purification.[11][12] The regiochemical outcome is highly dependent on the reaction conditions.[12]
Caption: Regioselectivity in the N-alkylation of indazoles.
Protocol 3: Selective N-1 Alkylation
This protocol leverages conditions known to strongly favor the formation of the N-1 isomer.[2][3][12][13][14]
-
Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Alkylating agent (e.g., benzyl bromide, methyl iodide).
-
Procedure:
-
To a flame-dried flask under nitrogen, add the tetrahydroindazole (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. In a less polar solvent like THF, the resulting sodium salt is thought to form a chelated intermediate with the C3-ester, sterically hindering the N-2 position and directing the electrophile to N-1.[12]
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction by the slow, careful addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the desired N-1 alkylated product.
-
C. Ester Hydrolysis to Carboxylic Acid
To enable subsequent amide coupling, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid.
Protocol 4: Saponification of the Ethyl Ester
-
Materials: N-alkylated ethyl tetrahydroindazole-3-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), THF, Methanol, Water, 1N Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester (1.0 equiv) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
-
Add an excess of LiOH (2-3 equiv) and stir at room temperature or gently heat (40-50 °C) until the reaction is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture to remove the organic solvents.
-
Dilute the aqueous residue with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If a solid does not form, extract the acidified solution with ethyl acetate.
-
D. Amide Bond Formation: Building Molecular Complexity
The coupling of the indazole-3-carboxylic acid with an amine is a cornerstone reaction in drug discovery, forming the robust amide linkage present in many final target molecules.[4]
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Protocol 5: HATU-Mediated Amide Coupling
This protocol uses HATU, a potent coupling agent that minimizes side reactions and is effective even with poorly nucleophilic amines.[11]
-
Materials: Indazole-3-carboxylic acid, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv).
-
Add HATU (1.2 equiv) in one portion.
-
Causality: HATU reacts with the carboxylate (formed in situ by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine nucleophile to form the stable amide bond, regenerating the HOAt byproduct. DIPEA acts as a non-nucleophilic base to scavenge the acid formed.[11]
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final amide product.
-
V. References
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]
-
University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
CP Lab Chemicals. Ethyl 1-methyl-7-oxo-4, 5, 6, 7-tetrahydro-1H-indazole-3-carboxylate. [Link]
-
National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
Porphyrin-Systems. This compound. [Link]
-
ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
ResearchGate. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ACS Publications. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
-
PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. [Link]
-
ResearchGate. New Indazole Compounds Derived from Ethyl-4-Hydroxy-4'-Substituted-Cyclohexen-6-One-Carboxylate: Synthesis and Biological Activity. [Link]
-
ACS Publications. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 4492-02-8 [sigmaaldrich.com]
- 6. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. research.ucc.ie [research.ucc.ie]
- 14. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Introduction: The Tetrahydroindazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 4,5,6,7-tetrahydro-1H-indazole core is a recognized privileged scaffold in modern drug discovery. Its unique three-dimensional structure, which combines a bicyclic system with a pyrazole ring, offers a versatile platform for the development of novel therapeutic agents. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key starting material, providing multiple reaction sites for chemical modification. Derivatization of this core structure has led to the discovery of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Notably, derivatives of the tetrahydroindazole scaffold have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, highlighting their potential in oncology.[1][2]
This guide provides detailed protocols and expert insights into the primary derivatization strategies for this compound, focusing on N-alkylation, N-arylation, and amide bond formation. The methodologies are presented with a focus on achieving high yields and regioselectivity, which are critical considerations in the synthesis of active pharmaceutical ingredients.
Strategic Derivatization of the Tetrahydroindazole Core
The derivatization of this compound primarily targets three key positions: the two nitrogen atoms of the pyrazole ring (N-1 and N-2) and the ethyl ester at the C-3 position. The choice of derivatization strategy is dictated by the desired biological target and the structure-activity relationship (SAR) of the compound series.
Sources
Application Notes & Protocols: The Utility of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate in Kinase Inhibitor Development
I. Introduction: The Tetrahydroindazole Scaffold in Modern Drug Discovery
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4] Within this chemical class, Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No: 4492-02-8, Molecular Formula: C₁₀H₁₄N₂O₂) represents a key starting material and structural motif for the development of potent and selective kinase inhibitors.[5]
The partially saturated tetrahydro-derivative introduces a three-dimensional geometry that can significantly influence binding affinity and selectivity compared to its planar aromatic counterpart.[3] This guide provides an in-depth exploration of this scaffold's application, detailing its mechanistic basis as a kinase inhibitor, providing field-proven experimental protocols for its evaluation, and discussing structure-activity relationships (SAR) that guide modern drug design.
Compound Profile:
-
IUPAC Name: this compound[5]
-
CAS Number: 4492-02-8
-
Molecular Weight: 194.23 g/mol [5]
-
Appearance: Solid
II. Foundational Mechanism: Targeting the Kinase Hinge Region
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[7][8] A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[9][10]
The 1H-indazole scaffold is exceptionally effective at targeting this ATP pocket. The nitrogen atoms at positions 1 and 2 of the indazole ring act as crucial hydrogen bond donors and acceptors, forming key interactions with the "hinge region" of the kinase—a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme.[3] This hinge-binding interaction is a foundational element for the potency of many indazole-based inhibitors targeting kinases such as FGFR, VEGFR, Aurora kinases, and ERK.[11][12][13] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the aberrant signaling cascade.
III. Experimental Protocols for Inhibitor Characterization
The evaluation of a novel kinase inhibitor is a multi-step process that begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a physiological context.[6]
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
This protocol describes a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound derived from this compound against a specific kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[14]
A. Principle of the Assay The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced by a kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to kinase activity.
B. Materials
-
Kinase: Purified, active kinase of interest (e.g., ERK2, FGFR1).
-
Substrate: Specific peptide substrate for the chosen kinase.
-
Test Compound: Synthesized inhibitor derived from the tetrahydroindazole scaffold.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[14]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Control Inhibitor: Staurosporine (non-selective) or a known selective inhibitor for the target kinase.
-
Plates: White, opaque 384-well assay plates.
-
Solvent: 100% DMSO.
C. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup (5 µL total volume):
-
In a 384-well plate, add 1.25 µL of the serially diluted test compound or DMSO (for 0% and 100% inhibition controls).
-
Add 1.25 µL of a 4x kinase solution (containing the kinase in assay buffer).
-
Incubate for 15 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.
-
Initiate the reaction by adding 2.5 µL of a 2x substrate/ATP solution (containing both the peptide substrate and ATP in assay buffer). The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive IC₅₀ determination.[15]
-
-
Reaction Incubation:
-
Seal the plate and incubate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC₅₀ value.
-
Protocol 2: Cell-Based Target Engagement Assay (Phosphorylation)
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.[7][16] This protocol outlines a method to measure the phosphorylation of a known downstream substrate of the target kinase.
A. Principle of the Assay This assay quantifies the level of a specific phosphorylated protein in cells following treatment with the inhibitor. A reduction in the phosphorylation signal indicates successful target engagement and inhibition of the upstream kinase. This can be measured using various platforms like Western Blot, ELISA, or Meso Scale Discovery (MSD).[7]
B. Materials
-
Cell Line: A cancer cell line known to have an activated signaling pathway involving the target kinase (e.g., HT-29 cells with a BRAF mutation for the ERK pathway).[11]
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: As prepared in Protocol 1.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Antibodies: A primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-ERK) and a corresponding total protein antibody (e.g., anti-total-ERK) for normalization.
-
Detection System: HRP-conjugated secondary antibodies and ECL reagent for Western Blot, or a compatible ELISA/MSD detection system.
C. Step-by-Step Methodology
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free or low-serum medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or DMSO control.
-
Incubate for a predetermined time (e.g., 2 hours). Causality Note: The treatment duration should be long enough to observe a change in the phosphorylation state of the substrate but short enough to avoid secondary effects from prolonged pathway inhibition.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-20 minutes with gentle agitation.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Phosphorylation Detection (ELISA Method Example):
-
Use a sandwich ELISA kit where a capture antibody (e.g., total-ERK) is coated on the plate.
-
Add the cell lysates to the wells and incubate to allow the protein to bind.
-
Wash the wells to remove unbound material.
-
Add a detection antibody specific for the phosphorylated form of the protein (e.g., phospho-ERK).
-
Add a labeled secondary antibody and a substrate to generate a colorimetric or fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Read the signal on a plate reader.
-
Normalize the phospho-protein signal to the total protein signal (or to cell viability) to account for any differences in cell number.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inits.at [inits.at]
Application Notes & Protocols: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate as a Core Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of the Tetrahydro-Indazole Scaffold
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a fused pyrazole and cyclohexene ring system, serves as a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules. The indazole core itself is recognized as a "privileged scaffold," a molecular framework that is recurrent in approved drugs and clinical candidates, known to bind to multiple biological targets.[1][2]
Derivatives of the indazole family have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-tumor, and kinase inhibitory properties.[1][3][4] For instance, the FDA-approved drug Pazopanib, a multi-kinase inhibitor used in cancer therapy, features an indazole core.[1][2] This application note provides a detailed guide on the handling, properties, and a key synthetic transformation of this compound, specifically its conversion to the aromatic indazole scaffold, a critical step in the synthesis of many targeted therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and handling requirements is the foundation of any successful and safe experimental workflow.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [5][6][7] |
| Molecular Weight | 194.23 g/mol | [5][6][7] |
| CAS Number | 4492-02-8 | [6][8][9] |
| Appearance | Solid | [6] |
| InChI Key | HESKTUHERVMQMI-UHFFFAOYSA-N | [5][6] |
Safety & Handling:
This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
-
GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[5] It also causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10] Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][12]
-
Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][11]
Core Application: Aromatization via Catalytic Dehydrogenation
One of the most valuable synthetic transformations for this scaffold is its dehydrogenation to form the fully aromatic ethyl 1H-indazole-3-carboxylate. This aromatization is a critical step for creating compounds that can engage in π-π stacking interactions with biological targets, a common feature in kinase inhibitors.[1] The following protocol details a field-proven method using palladium on carbon (Pd/C) as a catalyst.
Causality Behind Experimental Choices:
-
Catalyst: 5% Palladium on Carbon (Pd/C) is a highly efficient and widely used heterogeneous catalyst for dehydrogenation reactions. It provides a surface for the reaction to occur and can be easily removed by filtration.
-
Solvent: p-Cymene is selected for its high boiling point (~177 °C), which provides the necessary thermal energy to overcome the activation energy for the aromatization reaction. Its inert nature prevents it from participating in side reactions.
-
Monitoring: Thin-Layer Chromatography (TLC) is a crucial in-process control. It allows for the real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is driven to completion without unnecessary heating, which could lead to degradation.
Experimental Workflow: Dehydrogenation Protocol
Caption: Workflow for the dehydrogenation of this compound.
Protocol: Step-by-Step Methodology
Materials & Reagents:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
p-Cymene
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with stirrer
-
Nitrogen or Argon source
-
TLC plates (silica gel), developing chamber
-
Celite® or similar filter aid
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Solvents for chromatography (e.g., Ethyl Acetate, Heptane/Hexane)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 5% palladium on carbon (approx. 0.3 eq by weight), and p-cymene (approx. 10 mL per gram of starting material).[13]
-
Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon). This prevents oxidation of the reagents and solvent at high temperatures.
-
Heating & Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored every few hours.
-
In-Process Control (TLC): Monitor the reaction using TLC with a mobile phase such as 3:1 ethyl acetate-heptane.[13] The starting material is more polar than the aromatic product. The reaction is complete when the starting material spot is no longer visible.
-
Work-up - Catalyst Removal: Once complete, cool the reaction mixture to room temperature. Caution: Pd/C can be pyrophoric; do not allow the filtered catalyst to dry completely in the air. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure all product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the p-cymene.
-
Purification: Purify the resulting crude residue by either recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield pure ethyl 1H-indazole-3-carboxylate as a solid.
Analytical Characterization: A Self-Validating System
Confirmation of the starting material's identity and the final product's structure is essential. The protocol is validated by comparing the analytical data of the isolated product with established literature values.
| Compound | Technique | Expected Data |
| Starting Material (this compound) | ¹H NMR | Signals expected at δ ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, OCH₂), and multiple signals between 1.5-3.0 ppm (m, 8H, cyclohexyl protons).[4] |
| MS (ESI+) | m/z 195.1 [M+H]⁺, consistent with the molecular formula C₁₀H₁₄N₂O₂.[4] | |
| Product (Ethyl 1H-indazole-3-carboxylate) | ¹H NMR (300MHz, DMSO-d₆) | δ 13.91 (1H, bs, NH), 8.06 (1H, d), 7.65 (1H, d), 7.44 (1H, m), 7.30 (1H, m), 4.38 (2H, q), 1.36 (1H, t).[14] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27.[14] | |
| HRMS (ESI) | Calculated for C₁₀H₁₀N₂O₂ (M+Na)⁺ 213.0634. Found 213.0636.[14] |
Broader Significance: Targeting Cellular Pathways
The synthesis of aromatic indazoles is a primary goal for many researchers because this core structure is adept at fitting into the ATP-binding pockets of protein kinases. By modifying the indazole scaffold at various positions, scientists can develop potent and selective inhibitors for specific kinases that are overactive in diseases like cancer.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (1965310-32-0) for sale [vulcanchem.com]
- 5. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 4492-02-8 [sigmaaldrich.com]
- 7. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 8. aksci.com [aksci.com]
- 9. Page loading... [guidechem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
Application Notes & Protocols: Elucidating the Reaction Mechanisms for the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Introduction
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other therapeutic agents. A thorough understanding of its synthesis is paramount for researchers aiming to develop novel indazole-based compounds. This guide provides an in-depth analysis of the predominant reaction mechanism for its synthesis, supplemented with detailed experimental protocols and field-proven insights to ensure reproducibility and high-yield outcomes.
The primary and most efficient route to this compound is through a cyclocondensation reaction between a β-ketoester, specifically ethyl 2-oxocyclohexanecarboxylate, and hydrazine. This reaction is a classic example of pyrazole formation, where the bifunctional nature of both reactants orchestrates a sequential nucleophilic attack and dehydration cascade to construct the fused ring system.
Part 1: The Core Reaction Mechanism
The synthesis of this compound is fundamentally a cyclocondensation reaction. The process is initiated by the nucleophilic addition of hydrazine to the more electrophilic ketone carbonyl of ethyl 2-oxocyclohexanecarboxylate, followed by an intramolecular cyclization and elimination.
Mechanistic Pathway: A Step-by-Step Analysis
The reaction proceeds through a well-defined sequence of steps, which explains the high regioselectivity and yield often observed under optimized conditions.
-
Nucleophilic Attack and Hydrazone Formation: The reaction commences with the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the more reactive ketone carbonyl (C2) of ethyl 2-oxocyclohexanecarboxylate. This is the kinetically favored pathway over an attack on the less electrophilic ester carbonyl. This initial attack forms a transient hemiaminal intermediate, which rapidly undergoes dehydration (loss of a water molecule) to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone intermediate, which remains nucleophilic, then performs an intramolecular attack on the electrophilic ester carbonyl carbon. This step is the key ring-closing event, forming a five-membered heterocyclic ring fused to the cyclohexane backbone.
-
Elimination of Ethanol: The resulting tetrahedral intermediate is unstable and collapses. This collapse leads to the elimination of an ethoxide group, which is subsequently protonated by the solvent (often an alcohol) or during aqueous workup to form ethanol.
-
Tautomerization: The final product, the tetrahydroindazole ring, is formed. The system undergoes tautomerization to the more thermodynamically stable 1H-indazole form.[1][2][3]
The overall transformation can be visualized as a logical sequence of established organic reactions, beginning with imine formation and culminating in an intramolecular acylation.
Visualizing the Mechanism
The logical flow of the reaction mechanism is depicted below.
Caption: Step-wise logical flow of the cyclocondensation reaction.
A more detailed chemical representation of the mechanism provides deeper insight.
Caption: Detailed chemical pathway for indazole synthesis.
Part 2: Experimental Protocol and Application Notes
This section provides a robust, field-tested protocol for the synthesis of this compound. The causality behind specific procedural choices is explained to empower researchers to adapt the protocol as needed.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (molar eq.) | Notes |
| Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 | 170.21 | 1.0 | A β-ketoester. Ensure it is free of acidic impurities.[4] |
| Hydrazine Hydrate (~64% soln.) | 7803-57-8 | 50.06 | 1.1 - 1.2 | Used in slight excess to drive the reaction to completion. Highly corrosive and toxic. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | An excellent solvent for both reactants and facilitates the reaction. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | Acts as a mild acid catalyst to facilitate the dehydration step. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.75 mmol, 1.0 eq.).
-
Add 100 mL of absolute ethanol to dissolve the ketoester.
-
Scientist's Note: Ensuring the ketoester is fully dissolved before adding the hydrazine prevents localized high concentrations and potential side reactions.
-
-
Addition of Reagents:
-
While stirring, add hydrazine hydrate (3.24 g of ~64% solution, ~41.4 mmol, ~1.2 eq.) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Following the hydrazine addition, add 5-6 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The catalytic acid protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water) and accelerating the formation of the hydrazone.[3]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 ethyl acetate/heptane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.
-
Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Scientist's Note: A cold ethanol wash is critical. It removes residual starting materials and byproducts without significantly dissolving the desired product, thereby maximizing yield and purity.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.[5]
-
Dry the purified product under vacuum.
-
Expected Yield: 75-85%.
-
Characterization:
-
Melting Point: 133-134 °C.[6]
-
¹H NMR (CDCl₃): Key signals include the ethoxy group (triplet and quartet), methylene protons of the cyclohexane ring, and a broad singlet for the N-H proton.
-
¹³C NMR (CDCl₃): Signals corresponding to the ester carbonyl, the pyrazole carbons, and the aliphatic carbons of the cyclohexane ring.
-
FT-IR (KBr): Characteristic peaks for N-H stretching, C=O stretching (ester), and C=N stretching.
-
-
Part 3: Advanced Considerations and Related Transformations
Dehydrogenation to Ethyl 1H-indazole-3-carboxylate
A common subsequent reaction is the aromatization of the tetrahydroindazole ring to form the fully aromatic ethyl 1H-indazole-3-carboxylate. This is a critical step for accessing a different class of indazole derivatives.
-
Protocol: The dehydrogenation is typically achieved by heating the this compound with a palladium on carbon catalyst (5-10% Pd/C) in a high-boiling solvent like p-cymene or decalin.[1][7] The reaction requires elevated temperatures (reflux) to proceed efficiently.[8][9]
Caption: Workflow for the aromatization of the tetrahydroindazole core.
This dehydrogenation step significantly alters the electronic properties and three-dimensional shape of the molecule, opening up new avenues for functionalization and biological screening.
References
- Ainsworth, C., et al. (1967). Indazole Synthesis. Journal of Organic Chemistry.
- Stephenson, G. R., et al. Construction of 1H-Indazole Structures. Journal of the Chemical Society, Perkin Transactions 1.
-
Feng, Y., et al. (2011). Synthesis and evaluation of new indazole derivatives as JNK3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6436-6440. Available at: [Link]
- Jain, S. L., et al. (2006). Synthesis of indazole derivatives by addition of hydrazine hydrate to cyclohexenone derivatives.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. Available at: [Link]
-
Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
-
RSC Publishing. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts. Catalysis Science & Technology. Available at: [Link]
-
RSC Publishing. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances. Available at: [Link]
-
Safaei-Ghomi, J., & Alishahi, Z. (2007). SYNTHESIS OF INDAZOLE DERIVATIVES FROM 3,5-DIARYL-6-ETHOXYCARBONYL-2-CYCLOHEXEN-1-ONES. Organic Preparations and Procedures International, 39(5), 517-520. Available at: [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound 4492-02-8 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetrahydroindazoles in Modern Drug Discovery
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key building block for the synthesis of these complex pharmaceutical agents, including inhibitors of enzymes such as dihydroorotate dehydrogenase, which are being investigated for the treatment of cancer and autoimmune diseases.[1][2][3] The growing demand for novel therapeutics based on this scaffold necessitates a robust, scalable, and economically viable synthetic route suitable for industrial production.
This document provides a detailed guide to the large-scale synthesis of this compound, focusing on a field-proven two-step approach starting from readily available commodity chemicals. The protocols and discussions herein are grounded in established chemical principles and address the critical considerations for transitioning from laboratory-scale discovery to pilot plant and commercial manufacturing.
Synthetic Strategy: A Two-Step Approach from Cyclohexanone
The most common and industrially scalable synthesis of this compound involves a two-step process:
-
Claisen Condensation: A base-mediated condensation of cyclohexanone with diethyl oxalate to form the intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.
-
Cyclization/Condensation: The subsequent reaction of the intermediate with hydrazine hydrate to form the final tetrahydroindazole ring system.
This approach is advantageous for large-scale production due to the low cost of the starting materials, the relatively straightforward reaction conditions, and the potential for high yields.
Part 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate
Reaction Mechanism: The Claisen Condensation
The first step is a mixed Claisen condensation. A strong base, such as sodium ethoxide, deprotonates the α-carbon of cyclohexanone to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group forms the β-dicarbonyl product, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate.[3][4][5]
Large-Scale Protocol: Claisen Condensation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Cyclohexanone | 98.14 | 10.0 | 101.9 | 1.0 |
| Diethyl oxalate | 146.14 | 16.4 | 112.1 | 1.1 |
| Sodium Ethoxide (21% in Ethanol) | 68.05 (solid) | 36.1 | 112.1 | 1.1 |
| Toluene | - | 100 L | - | - |
| Hydrochloric Acid (37%) | 36.46 | As required | - | - |
| Brine (Saturated NaCl solution) | - | 50 L | - | - |
Equipment:
-
150 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a nitrogen inlet.
-
Addition funnel or pump for controlled reagent addition.
-
pH meter.
-
Filtration equipment suitable for large volumes.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with toluene (50 L) and the 21% sodium ethoxide solution in ethanol.
-
Cooling: Cool the mixture to 0-5 °C with constant stirring.
-
Cyclohexanone Addition: Slowly add cyclohexanone to the reactor over 1-2 hours, maintaining the temperature below 10 °C.
-
Diethyl Oxalate Addition: Add diethyl oxalate to the reaction mixture over 1-2 hours, again ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC until the consumption of cyclohexanone is complete.
-
Quenching and Neutralization: Cool the reactor to 0-5 °C. Slowly and carefully add water (50 L) to quench the reaction. Adjust the pH of the aqueous layer to ~5 with 37% hydrochloric acid.
-
Phase Separation and Extraction: Stop the stirrer and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with brine (2 x 25 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil is ethyl 2-(2-oxocyclohexyl)-2-oxoacetate and is used in the next step without further purification.
Part 2: Synthesis of this compound
Reaction Mechanism: Pyrazole Formation
This step involves the condensation of the 1,3-dicarbonyl intermediate with hydrazine. The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step, yields the stable aromatic pyrazole ring of the final product.[6]
Large-Scale Protocol: Cyclization with Hydrazine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Ratio |
| Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (crude) | 198.22 | ~20.2 (from previous step) | ~101.9 | 1.0 |
| Hydrazine Hydrate (64%) | 50.06 | 6.4 | 102.3 | 1.0 |
| Ethanol | - | 100 L | - | - |
| Acetic Acid (Glacial) | 60.05 | 0.6 | 10.0 | 0.1 |
| Water | - | As required | - | - |
Equipment:
-
150 L glass-lined reactor with overhead stirring, temperature control, a reflux condenser, and a nitrogen inlet.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Setup: Use the same reactor as the previous step after ensuring it is clean and dry.
-
Reagent Charging: Dissolve the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate in ethanol (100 L) in the reactor. Add glacial acetic acid as a catalyst.
-
Hydrazine Addition: Slowly add hydrazine hydrate to the stirred solution at room temperature. An initial exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture to 0-5 °C over several hours to induce crystallization of the product.
-
Filtration: Filter the resulting solid product. Wash the filter cake with cold ethanol (2 x 10 L) and then with water (2 x 20 L) to remove any residual salts and hydrazine.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Expected Yield: 15.7 - 17.7 kg (80-90% over two steps).
Experimental Workflow Visualization
Caption: Workflow for the large-scale synthesis of the target compound.
Scale-Up Considerations and Process Safety
Transitioning this synthesis from the laboratory to a large-scale manufacturing environment introduces several critical considerations that must be addressed to ensure safety, efficiency, and reproducibility.
-
Thermal Hazards of Hydrazine: Hydrazine is an energetic material with a wide flammability range and can decompose exothermically, particularly in the presence of catalysts or at elevated temperatures.[7][8][9] The use of hydrazine hydrate (an aqueous solution) significantly mitigates these risks compared to anhydrous hydrazine.[7][10] However, a thorough thermal hazard analysis, including differential scanning calorimetry (DSC) of the reaction mixture, is essential to understand the thermal runaway potential.[8]
-
Control of Exotherms: Both the Claisen condensation and the initial addition of hydrazine can be exothermic. In a large reactor, the surface-area-to-volume ratio is much smaller, making heat dissipation less efficient. Therefore, controlled addition rates of reagents and efficient cooling are paramount to prevent temperature spikes that could lead to side reactions or unsafe conditions.
-
Material Handling and Personal Protective Equipment (PPE): Hydrazine is toxic and a suspected carcinogen.[11] All handling must be performed in a well-ventilated area, and personnel must be equipped with appropriate PPE, including chemical-resistant gloves, aprons, and respiratory protection.[12]
-
Waste Management: Aqueous waste streams containing hydrazine must be treated before disposal. Quenching with a dilute solution of an oxidizing agent like sodium hypochlorite or hydrogen peroxide is a common method, but this must be done under controlled conditions to manage the exothermic reaction.
Quality Control and Analytical Methods
Robust analytical methods are crucial for monitoring reaction progress, ensuring the quality of intermediates, and certifying the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring the consumption of starting materials and the formation of the product in both reaction steps. A validated HPLC method should be used to determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and any isolated intermediates.[13]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of the purity of the final crystalline product.
Conclusion
The two-step synthesis of this compound from cyclohexanone and diethyl oxalate is a well-established and scalable route. By carefully controlling reaction conditions, particularly temperature, and by implementing rigorous safety protocols for handling hydrazine, this valuable building block can be produced safely and efficiently on a large scale. The information and protocols provided in this document serve as a comprehensive guide for process development and manufacturing, enabling the continued advancement of novel therapeutics based on the tetrahydroindazole scaffold.
References
-
Niemeier, J. K., & Kjell, D. P. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1145–1153. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
- Wu, S. H., et al. (2007). Thermal hazard analysis of hydrazine and nitric acid mixtures. Journal of Thermal Analysis and Calorimetry, 89(2), 525-529.
-
Safety and Handling of Hydrazine. DTIC. Available at: [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Niemeier, J. K., & Kjell, D. P. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1145–1153. Available at: [Link]
- Production of ethyl glyoxylate. Google Patents.
- The solvent-free synthesis method of ethyl aryl glyoxylate. Google Patents.
-
Ethyl oxo(2-oxocyclohexyl)acetate (5396-14-5). Chemchart. Available at: [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. PDF Free Download. Available at: [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
-
New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. Available at: [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Request PDF. ResearchGate. Available at: [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. Available at: [Link]
-
Practical Hydrazine Hydrate Safety. Reddit. Available at: [Link]
- Preparation method of ethyl 2-oxocyclopentylacetate. Google Patents.
-
ethyl 2-cyclohexyl-2-oxoacetate. ChemSynthesis. Available at: [Link]
-
How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange. Available at: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Request PDF. ResearchGate. Available at: [Link]
-
ethyl diethoxyacetate. Organic Syntheses. Available at: [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. Available at: [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
Strategy design for 1H-indazole synthesis from aldehyde hydrazones. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. Available at: [Link]
-
This compound. Porphyrin-Systems. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
23.8 Mixed Claisen Condensations. Organic Chemistry | OpenStax. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
-
23.8: Mixed Claisen Condensations. Chemistry LibreTexts. Available at: [Link]
-
Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. NIH. Available at: [Link]
-
Draw the crossed Claisen condensation product formed when cyclohexanone and dimethyl oxalate undergo a reaction with methoxide, followed by mild acidic workup. Chegg. Available at: [Link]
-
2-Cyclohexylidenecyclohexanone and 2-cyclohex-1′-enylcyclohexanone, and the condensation of the latter with diethyl oxalate. Journal of the Chemical Society (Resumed). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nj.gov [nj.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Application Note: Comprehensive Analytical Protocols for Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Abstract
This guide provides a comprehensive suite of analytical methodologies for the characterization, quantification, and quality control of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. As a key heterocyclic scaffold, robust analytical techniques are paramount for its application in research and drug development.[1] This document details optimized protocols for chromatographic separation and spectroscopic elucidation, designed for researchers, quality control analysts, and drug development professionals. The protocols are grounded in established scientific principles to ensure accuracy, precision, and reliability.
Introduction: The Significance of this compound
This compound (CAS: 4492-02-8; Molecular Formula: C₁₀H₁₄N₂O₂; Molecular Weight: 194.23 g/mol ) is a heterocyclic compound featuring a fused pyrazole and cyclohexene ring system.[2][3] The indazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anti-inflammatory and kinase-modulating properties.[1] Given its role as a critical building block in the synthesis of potential therapeutic agents, the ability to accurately assess its purity, confirm its structure, and quantify its concentration is of fundamental importance.
This application note addresses this need by providing detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products.[4] We present a primary HPLC method for quantitative analysis and purity assessment.
High-Performance Liquid Chromatography (HPLC)
Causality and Method Rationale: A reversed-phase HPLC (RP-HPLC) method is selected due to the compound's moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase like C18. The mobile phase, a mixture of acetonitrile and water, provides the necessary polarity gradient for efficient elution, while UV detection is effective due to the chromophoric nature of the indazole ring system. This method is designed for stability-indicating assays and routine quality control.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions: The specific parameters are summarized in the table below.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.
Workflow for HPLC Analysis:
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide definitive confirmation of the molecular structure. The combination of MS, NMR, and IR spectroscopy offers a complete picture of the compound's identity.
Mass Spectrometry (MS)
Causality and Method Rationale: Electrospray Ionization (ESI) in positive mode is the preferred technique as the nitrogen atoms in the indazole ring are readily protonated. This allows for the gentle ionization of the molecule, primarily yielding the protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole or time-of-flight analyzer).
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrument Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 195.1[1] |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 300 °C |
Workflow for MS Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: ¹H and ¹³C NMR are unparalleled for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, provide a complete map of the molecule's covalent framework. Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule.[5][6]
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
Expected Spectroscopic Data: The following table summarizes the expected chemical shifts based on analysis of structurally similar compounds.[1][6]
| ¹H NMR (Expected Shifts) | Signal | Multiplicity | Integration | Assignment |
| ~10-12 ppm | Broad Singlet | br s | 1H | N-H |
| ~4.3 ppm | Quartet | q | 2H | O-CH₂ -CH₃ |
| ~2.5-3.0 ppm | Multiplet | m | 4H | C4-H₂ , C7-H₂ |
| ~1.7-1.9 ppm | Multiplet | m | 4H | C5-H₂ , C6-H₂ |
| ~1.3 ppm | Triplet | t | 3H | O-CH₂-CH₃ |
| ¹³C NMR (Expected Shifts) | Signal | Assignment |
| ~163 ppm | Singlet | C =O |
| ~140 ppm | Singlet | C3a or C7a |
| ~135 ppm | Singlet | C3 |
| ~115 ppm | Singlet | C3a or C7a |
| ~60 ppm | Singlet | O-C H₂-CH₃ |
| ~20-26 ppm | Multiplets | C 4, C 5, C 6, C 7 |
| ~14 ppm | Singlet | O-CH₂-C H₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR is a rapid and effective technique for confirming the presence of key functional groups. The characteristic vibrational frequencies of the N-H, C=O (ester), and C-H bonds provide a unique fingerprint for the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands: Based on data from related indazole esters, the following peaks are anticipated.[6]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3270-3350 | Medium, Broad | N-H Stretch | Indazole N-H |
| ~2940-2850 | Strong | C-H Stretch | Cyclohexane & Ethyl C-H |
| ~1710-1730 | Strong | C=O Stretch | Ester Carbonyl |
| ~1620 | Medium | C=N/C=C Stretch | Indazole Ring |
| ~1230 | Strong | C-O Stretch | Ester C-O |
Conclusion
The analytical methods detailed in this document provide a robust framework for the comprehensive analysis of this compound. The RP-HPLC method is suitable for routine purity testing and quantification, while the collective spectroscopic techniques (MS, NMR, and IR) offer definitive structural confirmation. Adherence to these protocols will ensure high-quality, reliable data, supporting the advancement of research and development activities involving this important chemical entity.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). ETHYL 1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
Sources
- 1. 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (1965310-32-0) for sale [vulcanchem.com]
- 2. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 4492-02-8 [sigmaaldrich.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. rsc.org [rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the integrity of your results.
Overview of Synthetic Strategy
The most prevalent and industrially scalable synthesis of this compound is a two-step process commencing from cyclohexanone.[1][2] The first step is a base-mediated Claisen condensation between cyclohexanone and diethyl oxalate to form the key intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate. The second step involves the cyclization of this intermediate with hydrazine to construct the desired tetrahydroindazole ring system.
This seemingly straightforward pathway is susceptible to several competing side reactions that can lead to a range of impurities, complicating purification and compromising yield and purity. This guide provides a structured approach to identifying and mitigating these issues.
Synthetic Workflow and Critical Impurity Checkpoints
The following diagram illustrates the primary synthetic route and highlights the critical stages where key impurities are most likely to form.
Caption: Synthetic workflow highlighting key intermediates and points of impurity formation.
Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: What are the most common impurities in the first step (Claisen condensation) and how can I minimize them?
A1: The Claisen condensation is a critical step where reaction conditions dictate the impurity profile. The primary impurities are unreacted starting materials, a cyclohexanone self-condensation product, and a decarbonylated by-product.
-
Unreacted Starting Materials (Cyclohexanone, Diethyl Oxalate): This often points to issues with the base or reaction time. Ensure the base (e.g., sodium hydride, sodium ethoxide) is fresh and anhydrous. The reaction should be monitored by TLC or GC until the starting materials are consumed.
-
Aldol Self-Condensation Product (2-(cyclohex-1-en-1-yl)cyclohexan-1-one): Cyclohexanone can act as both a nucleophile (enolate) and an electrophile, leading to self-condensation. This is a competing reaction to the desired Claisen condensation.
-
Causality: The formation of the aldol product is kinetically competitive. To favor the Claisen pathway, the concentration of the more reactive electrophile, diethyl oxalate, should be sufficient to trap the cyclohexanone enolate as it forms.
-
Solution: Maintain a low reaction temperature (0-5 °C) during the initial enolate formation and add the cyclohexanone slowly to a mixture of the base and diethyl oxalate. This strategy ensures the enolate preferentially reacts with the oxalate ester rather than another molecule of cyclohexanone.[3]
-
-
Decarbonylation Product (Ethyl 2-oxocyclohexane-1-carboxylate): The α-keto ester intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate, can lose a molecule of carbon monoxide (CO) upon heating.[3][4]
-
Causality: This elimination is thermally driven. Excessive heating during the reaction or work-up can promote this side reaction, which is sometimes intentionally induced in other syntheses.[3]
-
Solution: Maintain strict temperature control throughout the reaction and work-up. Avoid prolonged heating. If distillation is used for purification of the intermediate, employ high vacuum to keep the temperature as low as possible.
-
Q2: During the cyclization with hydrazine, my yield is low and I see multiple spots on TLC. What's happening?
A2: The cyclization step, a variation of the Hinsberg or Knorr pyrazole synthesis, is sensitive to pH, temperature, and stoichiometry.[2][5] Key impurities include unreacted intermediate, incompletely cyclized hydrazones, and over-aromatized product.
-
Unreacted Intermediate: This indicates incomplete reaction. Ensure at least one molar equivalent of hydrazine is used. The reaction is often run in a protic solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation and subsequent cyclization.
-
Hydrazone Intermediate: Hydrazine may react with one of the carbonyl groups to form a stable hydrazone without completing the ring closure.
-
Causality: Cyclization requires the second nitrogen of the hydrazine to attack the remaining carbonyl. This step can be sterically hindered or require specific pH conditions to proceed efficiently.
-
Solution: Gentle heating (refluxing in ethanol) is typically sufficient to drive the reaction to completion. Monitoring by TLC is crucial to ensure the disappearance of the intermediate. An acidic catalyst can accelerate both hydrazone formation and the final cyclization.
-
-
Aromatized Impurity (Ethyl 1H-indazole-3-carboxylate): The tetrahydro-indazole ring can be oxidized to the fully aromatic indazole.
-
Causality: This is an oxidation reaction. It can be caused by exposure to air at high temperatures for extended periods, or by the presence of oxidizing agents. In fact, this dehydrogenation is often performed intentionally using a catalyst like Palladium on carbon (Pd/C) in a high-boiling solvent.[6]
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidation is a significant issue. Avoid unnecessarily high temperatures or prolonged reaction times.
-
Q3: How can I best assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identifying organic impurities. The presence of aromatic protons (7-8 ppm) in the ¹H NMR would indicate the aromatized impurity, for example.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities, providing clues to their structure.
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile before undertaking purification.[7]
Q4: What is the most effective method for purifying the final product?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most efficient method if the crude product is relatively pure (>90%) and a suitable solvent system can be found. It is excellent for removing small amounts of impurities and is easily scalable. Screen solvents like ethanol, ethyl acetate, or mixtures with hexanes.[7]
-
Column Chromatography: If the crude product contains multiple, closely-related impurities, flash column chromatography on silica gel is necessary. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically required to resolve the product from starting materials and by-products.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Condensation) | 1. Inactive or insufficient base.2. Water present in reagents/solvent.3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous base (e.g., NaH from a new container, freshly prepared NaOEt).2. Use anhydrous solvents and reagents.3. Monitor reaction by TLC/GC to confirm completion. |
| Significant Aldol Impurity | 1. Reaction temperature too high.2. Incorrect order of addition. | 1. Maintain temperature at 0-5 °C during addition.2. Add cyclohexanone slowly to the mixture of base and diethyl oxalate. |
| Aromatized Impurity Detected | 1. Reaction (cyclization) run at excessively high temperature.2. Presence of an oxidizing agent or air leak. | 1. Maintain reflux temperature without aggressive overheating.2. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Product is an oil, fails to crystallize | 1. High levels of impurities, particularly residual solvents or unreacted starting materials. | 1. Purify the material via flash column chromatography first to remove the bulk of impurities.2. Attempt trituration with a non-polar solvent like cold hexanes to induce crystallization. |
| Broad Melting Point of Final Product | 1. Presence of impurities that cause melting point depression. | 1. Re-purify the product using the methods described in Q4 (recrystallization or chromatography).[7] |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (Intermediate)
This protocol is adapted from established procedures for Claisen-type condensations.[4]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the oil.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C in an ice bath.
-
Add diethyl oxalate (1.1 equivalents) dropwise to the suspension.
-
Slowly add a solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC analysis shows complete consumption of cyclohexanone.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (HCl) to neutralize the base. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: Dissolve the crude intermediate from Protocol 1 (1.0 equivalent) in ethanol in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.05 equivalents) dropwise at room temperature. A slight exotherm may be observed. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting intermediate is no longer visible.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid by filtration. If no solid forms, concentrate the mixture and purify the residue by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizing Competing Reaction Pathways
The formation of the cyclohexanone enolate is the branch point for the desired reaction versus the formation of the primary aldol impurity.
Caption: Competing reaction pathways for the cyclohexanone enolate intermediate.
References
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Retrieved from [Link][3]
-
Organic Syntheses. (n.d.). 2-Carbethoxycyclooctanone. Org. Syn. Coll. Vol. 5, 221. Retrieved from [Link][4]
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link][2]
-
Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link][8]
-
BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link][9]
-
Careers360. (n.d.). Hinsberg Reagent and Test - Meaning, Preparation, Procedure, FAQs. Retrieved from [Link][10]
-
Szepesi, G., & Görög, S. (1971). [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. Acta Pharmaceutica Hungarica, 41(1), 30–37.[11]
Sources
- 1. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. careers360.com [careers360.com]
- 11. [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-based solutions and scientifically grounded explanations to help you optimize your reaction yields and purity.
The primary and most efficient route to this molecule is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with hydrazine.[1][2][3] Specifically, it is prepared by the reaction of ethyl 2-oxocyclohexane-1-carboxylate with hydrazine hydrate. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the outcome.
This document is structured as a series of troubleshooting questions and in-depth FAQs to directly address the practical issues you may face in the lab.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?
This is the most frequent issue encountered. Low yields can typically be traced back to one of three areas: reactant quality, reaction conditions, or the work-up procedure.
Answer:
Let's break down the potential causes and solutions systematically.
A. Purity and Stoichiometry of Starting Materials:
-
Ethyl 2-oxocyclohexane-1-carboxylate (β-keto ester): This starting material can exist in equilibrium with its enol tautomer. Purity is paramount. Old or improperly stored keto ester can undergo hydrolysis or self-condensation.
-
Recommendation: Verify the purity of your keto ester by ¹H NMR before use. If necessary, purify it by vacuum distillation.
-
-
Hydrazine Hydrate: Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen. It is also highly hygroscopic.
B. Sub-optimal Reaction Conditions:
The condensation reaction is highly dependent on temperature, solvent, and pH.
-
Temperature Control: The initial condensation to form the hydrazone intermediate is often exothermic.[3] Uncontrolled temperature can lead to side reactions.
-
Recommendation: Add the hydrazine hydrate solution dropwise to the keto ester solution while maintaining the temperature, often at 0-10 °C initially, before heating.
-
-
Solvent Choice: The polarity of the solvent influences the reaction rate and solubility of intermediates.
-
pH Control (Catalysis): The reaction is typically catalyzed by a small amount of acid.[1][2] The acid protonates the carbonyl oxygen of the ketone, making it more electrophilic for the nucleophilic attack by hydrazine.
-
Recommendation: If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops for a mmol scale reaction).[3] This ensures the reaction proceeds at a reasonable rate without promoting acid-catalyzed side reactions.
-
C. Inefficient Product Isolation:
The product, this compound, is a solid. Inefficient precipitation or losses during filtration can drastically lower the isolated yield.
-
Recommendation: After the reaction is complete (as monitored by TLC), the product can often be precipitated by adding cold water to the reaction mixture.[1][4] Ensure the mixture is sufficiently cold to maximize precipitation before collecting the solid by vacuum filtration. Wash the collected solid with cold water or a cold mixture of the reaction solvent and water to remove impurities without dissolving a significant amount of the product.
Summary of Optimized Reaction Parameters:
| Parameter | Recommended Value/Condition | Rationale |
| Keto Ester Purity | >95% (Verify by NMR) | Impurities can lead to side products and lower yield. |
| Hydrazine Stoichiometry | 1.1 - 1.5 equivalents | Ensures complete conversion of the limiting keto ester. |
| Solvent | Ethanol, 1-Propanol, or Acetic Acid | Good solubility for reactants; facilitates product precipitation. |
| Catalyst | Catalytic Glacial Acetic Acid (if using alcohol solvent) | Accelerates the rate-limiting condensation step.[2] |
| Temperature | Initial addition at 0-10°C, then heat to reflux (e.g., ~80-100°C) | Controls initial exotherm and provides energy for cyclization. |
| Work-up | Precipitation with cold water, vacuum filtration | Simple and effective method for isolating the solid product.[1] |
Question 2: I'm observing a significant impurity in my crude product. What could it be and how can I prevent it?
Answer:
Impurity formation is a common problem, often stemming from the reactivity of the starting materials. The most likely impurity is the isomeric pyrazolone, formed via an alternative cyclization pathway.
-
The Competing Pyrazolone Formation: The reaction proceeds via a hydrazone intermediate. The subsequent intramolecular cyclization can occur in two ways: the second nitrogen of the hydrazine can attack the ester carbonyl (desired pathway) or the first nitrogen can attack the ester carbonyl after tautomerization. The latter pathway can lead to a pyrazolone derivative, especially in the presence of strong base or at very high temperatures.[5]
-
Incomplete Reaction: If the reaction is not driven to completion, you will isolate unreacted ethyl 2-oxocyclohexane-1-carboxylate.
-
Prevention: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexanes (e.g., 30:70).[3] Ensure the spot corresponding to the starting keto ester has been completely consumed before proceeding with the work-up.
-
Troubleshooting Workflow for Impurities:
Caption: A decision tree for identifying and addressing common impurities.
Question 3: My product is an oil or difficult to crystallize. What alternative purification strategies do you recommend?
Answer:
While the product is typically a solid, process deviations can sometimes yield an oily or impure solid that is difficult to purify by simple precipitation. In these cases, a more rigorous purification method is required.
-
Recrystallization: If you obtain an impure solid, recrystallization is the best next step.
-
Recommended Solvents: A solvent pair system like ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the crude product in the minimum amount of the hot, more polar solvent (e.g., ethanol) and then slowly add the less polar anti-solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
-
Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is the standard method for purification.[6]
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The exact ratio will depend on the impurities present and should be determined by TLC analysis first.
-
Frequently Asked Questions (FAQs)
What is the detailed reaction mechanism?
The synthesis is a classic example of the Knorr pyrazole synthesis, which involves two main stages: formation of a hydrazone intermediate followed by intramolecular cyclization.[1][3]
Caption: Mechanism of the Knorr synthesis for the target molecule.
-
Condensation: The reaction begins with the nucleophilic attack of one nitrogen atom from hydrazine onto the ketone carbonyl of the β-keto ester. This is often acid-catalyzed.[2] Subsequent dehydration leads to the formation of a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl.[3]
-
Dehydration/Aromatization: The resulting tetrahedral intermediate collapses, eliminating ethanol and forming the stable, five-membered dihydropyrazole ring, which tautomerizes to the final aromatic indazole product.
What are the key safety considerations for this reaction?
Answer:
Safety must be the top priority. The primary hazard associated with this synthesis is the use of hydrazine.
-
Hydrazine and its derivatives are highly toxic and potential carcinogens. [3][4] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction may be exothermic , especially during the initial addition of hydrazine. Use an ice bath to control the temperature during the addition phase.
Can this reaction be scaled up? What challenges should I anticipate?
Answer:
Yes, this reaction is amenable to scale-up, which is crucial for drug development professionals. However, new challenges arise when moving from milligram to multi-gram or kilogram scales.
-
Heat Management: The exothermicity of the initial condensation becomes a significant safety and quality concern on a larger scale. Ensure your reactor has adequate cooling capacity. The rate of addition of hydrazine must be carefully controlled to maintain the desired internal temperature.
-
Mixing and Mass Transfer: Efficient stirring is critical to ensure homogeneity and prevent localized "hot spots" or concentration gradients, which can lead to increased side product formation.
-
Product Isolation: On a large scale, handling and filtering large quantities of solid product can be challenging. Ensure you have appropriate large-scale filtration equipment (e.g., a Nutsche filter). The washing step becomes even more critical to ensure high purity.
-
Solvent Volumes: The volume of solvents required increases significantly. Plan for appropriate storage and waste disposal.
By carefully controlling these parameters, the synthesis can be successfully and safely scaled to produce larger quantities of this compound for further research and development.
References
-
Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Shaikh, I. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1168–1218. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2139. Retrieved from [Link]
-
Sharma, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(38), 23466-23488. Retrieved from [Link]
-
Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1168–1218. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... [Image]. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Ladds, M. J. G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4284–4302. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Al-Jubury, A. I. K. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(4), 1-13. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
ResearchGate. (n.d.). Reactions of solid hydrazine (1) with carbonyl compounds a w. Retrieved from [Link]
-
Kim, H., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(7), 1515–1518. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]
-
Greitāns, K., Rībena, D., & Turks, M. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Key Engineering Materials, 762, 141-145. Retrieved from [Link]
-
Schmidt, A. W., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments, (88), 51632. Retrieved from [Link]
-
D'Errico, S., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald-Hartwig cyclization. Organic & Biomolecular Chemistry, 14(16), 3936-3944. Retrieved from [Link]
-
Chegg. (2025). Draw the products produced from the reactions of cyclohexanone with the reagents below!. Retrieved from [Link]
Sources
Technical Support Center: Stability and Storage of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Welcome to the Technical Support Center for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and proper storage of this important heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Introduction to the Stability of this compound
This compound is a key building block in medicinal chemistry.[1] As with many heterocyclic compounds, understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of downstream applications.[2] Degradation of this compound can lead to the formation of impurities, which may have altered pharmacological activity or introduce confounding variables in your research.
This guide will walk you through the potential degradation pathways, recommended storage conditions, and a systematic approach to evaluating the stability of this compound in your laboratory.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress and exposure to air. While room temperature may be acceptable for short periods, for long-term stability, storage at 2-8°C is advisable to minimize the risk of thermal degradation. It should be stored away from strong oxidizing agents.
Q2: How sensitive is this compound to light?
Indazole derivatives can be susceptible to photodegradation. It is best practice to store this compound in amber vials or other light-protecting containers to minimize exposure to UV and visible light.
Q3: What are the primary degradation pathways I should be aware of?
The primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
-
Oxidation: The tetrahydroindazole ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: As mentioned, exposure to light can induce degradation, which may involve complex rearrangements of the indazole ring.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above.
Q4: I've observed a new peak in my HPLC analysis after storing a solution of the compound. What could it be?
A new peak in your HPLC chromatogram likely indicates the formation of a degradation product. The identity of the new peak will depend on the storage conditions of your solution.
-
If the solution was stored at room temperature for an extended period, or at an elevated temperature, you may be observing the carboxylic acid hydrolysis product.
-
If the solution was exposed to light, a photodegradation product may have formed.
-
If the solution was not prepared with degassed solvents or was exposed to oxidizing agents, an oxidation product could be present.
To identify the new peak, it is recommended to perform forced degradation studies (see Section IV) and use techniques like mass spectrometry (LC-MS) to elucidate the structure of the degradant.
Q5: Can I prepare stock solutions in advance and store them?
While convenient, preparing stock solutions in advance requires careful consideration of the solvent and storage conditions. It is recommended to conduct a short-term stability study of your solution under your intended storage conditions (e.g., -20°C or 2-8°C). A general recommendation is to prepare fresh solutions for each experiment to ensure the highest purity. If you must store solutions, use a high-purity, anhydrous solvent, and store at low temperatures in a tightly sealed, light-protected container.
III. Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent assay results | Degradation of the compound in stock solutions or during the experiment. | Prepare fresh solutions for each experiment. Ensure consistent and appropriate storage of solid material. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. Use a stability-indicating HPLC method. |
| Change in physical appearance of the solid (e.g., color change, clumping) | Exposure to light, moisture, or heat. | Review storage conditions. Ensure the container is tightly sealed and protected from light. Consider storing at a lower temperature. |
| Poor solubility after storage | Potential degradation to a less soluble product or polymorphism. | Re-test the purity of the material. Consider re-purification if necessary. |
IV. Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
A. Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 100 µg/mL.
B. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a hot air oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter.
-
Analyze the solution directly.
-
C. Analysis
Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
D. Hypothetical Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
E. Representative Data (Hypothetical)
| Stress Condition | % Degradation | Retention Time of Major Degradant(s) (min) | Purity of Parent Peak (%) |
| Control | < 1% | - | 99.8 |
| Acid Hydrolysis | 15.2% | 4.5 | 84.6 |
| Base Hydrolysis | 18.5% | 4.5 | 81.3 |
| Oxidative Degradation | 8.9% | 7.2, 9.1 | 90.9 |
| Thermal Degradation | 5.4% | 4.5 | 94.4 |
| Photolytic Degradation | 12.8% | 11.3 | 87.0 |
V. Visualization of Key Concepts
A. Forced Degradation Workflow
Caption: Potential degradation pathways.
VI. References
-
SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
Google Patents. WO2009106982A1 - Indazole derivatives.
-
PubChem. This compound. [Link]
-
PubMed. Pharmacological properties of indazole derivatives: recent developments. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. [Link]
-
SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
RSC Publishing. Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. [Link]
-
W. J. of Phar. & Bio. Sci. Evaluation of the Influence of Humidity and Temperature on the Drug Stability by Plane Single Time Point Experiments. [Link]
-
PubMed. A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. [Link]
-
Research Journal of Pharmacy and Technology. Validated Stability Indicating Method for Determination of Indapamide in Pharmaceutical Formulation. [Link]
-
A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. [Link]
Sources
troubleshooting ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate synthesis side reactions
Welcome to the technical support center for the synthesis of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a two-step sequence. The first step is a Claisen condensation of cyclohexanone with diethyl oxalate to form the key intermediate, ethyl 2-(2-oxocyclohexyl)-2-oxoacetate. This is followed by a Knorr-type pyrazole synthesis, where the intermediate is cyclized with hydrazine to yield the desired product. While this route is generally effective, several side reactions can occur, leading to reduced yields and purification challenges. This guide will help you navigate these potential pitfalls.
Troubleshooting Guide
Low Yield of the Final Product
Question: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from issues in either of the two main synthetic steps. A systematic approach to troubleshooting is recommended.
1. Inefficient Formation of the 1,3-Dicarbonyl Intermediate:
-
Cause: The initial Claisen condensation between cyclohexanone and diethyl oxalate may be incomplete. This reaction is an equilibrium process, and driving it towards the product side is crucial.
-
Solution:
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium ethoxide is commonly used and can be prepared in situ from sodium metal and absolute ethanol to ensure it is anhydrous. The base should be used in stoichiometric amounts to deprotonate the cyclohexanone and drive the reaction forward.
-
Reaction Conditions: The reaction is typically performed at low temperatures (0-5 °C) to minimize side reactions of the base. Slow addition of the cyclohexanone to the mixture of diethyl oxalate and base is recommended to maintain a low concentration of the enolizable ketone, which can help suppress its self-condensation.[1][2][3]
-
Anhydrous Conditions: Meticulous exclusion of water is critical, as any moisture will consume the base and can hydrolyze the diethyl oxalate starting material and the product. Flame-dry your glassware and use anhydrous solvents.
-
2. Incomplete Cyclization or Side Reactions with Hydrazine:
-
Cause: The cyclization of ethyl 2-(2-oxocyclohexyl)-2-oxoacetate with hydrazine may not go to completion, or hydrazine may be consumed in side reactions.
-
Solution:
-
Reaction Conditions: The cyclization is often carried out in a protic solvent like ethanol. The reaction is typically exothermic, so controlling the temperature during the addition of hydrazine is important. Refluxing the reaction mixture after the initial addition usually ensures the reaction goes to completion.
-
Purity of the Intermediate: Ensure the ethyl 2-(2-oxocyclohexyl)-2-oxoacetate intermediate is of sufficient purity before proceeding to the cyclization step. Impurities from the first step can interfere with the cyclization.
-
Presence of Impurities in the Final Product
Question: I've isolated my product, but it's contaminated with significant impurities. What are the common side products and how can I remove them?
Answer: Several side products can form during this synthesis. Identifying them is the first step toward effective purification.
1. Dehydrogenation to Ethyl 1H-indazole-3-carboxylate:
-
Cause: This is one of the most common and problematic side reactions. The tetrahydroindazole ring can be oxidized to the more thermodynamically stable aromatic indazole, especially if the reaction is run at high temperatures for extended periods or if oxidizing agents are present.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the cyclization and workup.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Choice of Dehydrogenating Agents (for intentional synthesis): Conversely, if the aromatic analog is the desired product, a dehydrogenating agent like palladium on carbon (Pd/C) can be used in a high-boiling solvent. Understanding the conditions for dehydrogenation helps in avoiding them when the tetrahydro- product is desired.
-
-
Purification: The aromatic byproduct has a different polarity from the desired product. Separation can usually be achieved by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.
2. Hydrolysis to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid:
-
Cause: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid if water is present during the reaction or, more commonly, during an aqueous workup, especially under basic or acidic conditions.
-
Troubleshooting:
-
Anhydrous Conditions: As mentioned for improving yield, ensure all reagents and solvents are dry.
-
Neutral Workup: If possible, perform a neutral workup. If an acidic or basic wash is necessary, keep the contact time to a minimum and perform the extraction at low temperatures.
-
-
Purification: The carboxylic acid is significantly more polar than the ester. It can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. The desired ester product will remain in the organic phase.
3. Formation of Hydrazides:
-
Cause: Hydrazine can act as a nucleophile and attack the ester functionality, leading to the formation of a hydrazide. While the intramolecular cyclization to form the pyrazole is generally faster, this can be a competing side reaction, especially if the reaction conditions are not optimized.
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of hydrazine. A slight excess is often used to ensure complete cyclization of the diketone, but a large excess should be avoided.
-
Temperature Control: The reaction of hydrazine with esters is temperature-dependent. Running the cyclization at the optimal temperature will favor the desired intramolecular reaction.
-
-
Purification: Hydrazides are typically more polar than the corresponding esters and can be separated by column chromatography.
4. Unreacted Starting Materials:
-
Cause: Incomplete reaction in either step will lead to the presence of starting materials in the final product.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the progress of both reaction steps by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding with the workup.
-
-
Purification: Unreacted starting materials can usually be separated from the product by column chromatography due to their different polarities.
| Potential Impurity | Likely Cause | Prevention | Purification Method |
| Ethyl 1H-indazole-3-carboxylate | Dehydrogenation (oxidation) | Temperature control, inert atmosphere | Column chromatography |
| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | Hydrolysis of the ester | Anhydrous conditions, neutral workup | Extraction with mild aqueous base |
| Hydrazide byproducts | Reaction of hydrazine with the ester | Controlled stoichiometry of hydrazine | Column chromatography |
| Unreacted starting materials | Incomplete reaction | Monitor reaction to completion | Column chromatography |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst sometimes mentioned in Knorr pyrazole syntheses?
A1: In a typical Knorr pyrazole synthesis, an acid catalyst is used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic for the initial attack by hydrazine.[4][5] However, in the synthesis of this compound, the reaction is often carried out under neutral or slightly basic conditions, as the hydrazine itself is basic enough to catalyze the reaction. The use of a strong acid could potentially lead to unwanted side reactions.
Q2: Can I use hydrazine hydrate for this reaction, or do I need anhydrous hydrazine?
A2: Hydrazine hydrate is commonly used and is generally effective for this cyclization. While anhydrous hydrazine can be used, it is more hazardous and often not necessary for this transformation. The small amount of water in hydrazine hydrate is usually tolerated in the cyclization step.
Q3: My product is an oil, but I've seen it reported as a solid. How can I crystallize it?
A3: this compound can sometimes be isolated as an oil if it contains impurities. Purification by column chromatography is the first step to obtaining a pure product. Once pure, you can attempt to crystallize it from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then cool it slowly. Adding a less polar co-solvent (e.g., hexanes) dropwise to the solution until it becomes slightly cloudy, and then allowing it to stand, can also induce crystallization.
Q4: How can I confirm the structure of my product and identify any impurities?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can help identify impurities by the presence of unexpected signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying the molecular weights of any byproducts.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H and C=O bonds.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of your product and to compare it to the starting materials and known standards.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-oxocyclohexyl)-2-oxoacetate
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl oxalate (1.0 equivalent) to the stirred suspension.
-
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-(2-oxocyclohexyl)-2-oxoacetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Reaction Pathway and Troubleshooting Logic
Sources
Technical Support Center: Purification of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Welcome to the technical support center for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to address common purity challenges encountered during and after the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For the common synthesis involving the condensation of 2-(2-oxo-cyclohexyl)-2-oxo-acetic acid ethyl ester with hydrazine, you can anticipate the following impurities:
-
Unreacted starting materials: Residual 2-(2-oxo-cyclohexyl)-2-oxo-acetic acid ethyl ester.
-
Isomeric byproducts: Formation of the regioisomeric pyrazole can occur.
-
Hydrolysis product: 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, resulting from the hydrolysis of the ethyl ester, particularly during aqueous work-up or if the reaction conditions are not anhydrous.[1]
-
Poly-condensation products: Higher molecular weight impurities from side reactions of the starting materials or intermediates.
Q2: My purified product has a yellowish tint. Is this normal, and how can I remove the color?
A2: While a slightly off-white or pale-yellow color can be common in the crude product, a persistent yellow coloration in the purified material often indicates the presence of minor, highly conjugated impurities or degradation products. These can often be effectively removed by recrystallization, sometimes with the addition of a small amount of activated carbon. For a similar compound, 1H-indazole-3-carboxylic acid ethyl ester, recrystallization from toluene was effective in removing color.[2]
Q3: I am observing poor separation during column chromatography. What can I do to improve this?
A3: Poor separation in column chromatography is a frequent issue. To address this, consider the following:
-
Solvent System Optimization: Before scaling up to a column, perform a thorough TLC analysis with various solvent systems to find an eluent that provides a good separation (a ΔRf of at least 0.2) between your product and the impurities. For indazole derivatives, mixtures of hexanes and ethyl acetate are commonly used.[2]
-
Gradient Elution: If an isocratic system is not providing adequate separation, a gradient elution from a less polar to a more polar solvent system can be very effective.
-
Column Packing and Loading: Ensure your column is packed uniformly without any air bubbles. Load your sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity and detecting minor impurities that may not be visible by NMR.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Troubleshooting Guide
Problem 1: Low Yield of Desired Product
| Possible Cause | Troubleshooting Strategy |
| Incomplete reaction | Monitor the reaction progress by TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the quality of your starting materials and reagents. |
| Side reactions | The formation of byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants. For instance, in some indazole syntheses, an excess of one reagent can lead to the formation of N-arylated or N-alkylated byproducts.[2] |
| Product loss during work-up | Ensure the pH of the aqueous phase is optimized to prevent the hydrolysis of the ester. If your product has some water solubility, minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. |
Problem 2: Presence of the Hydrolyzed Carboxylic Acid Impurity
| Possible Cause | Troubleshooting Strategy |
| Hydrolysis during reaction or work-up | If possible, perform the reaction under anhydrous conditions. During the work-up, use a mild base like sodium bicarbonate for neutralization instead of stronger bases like sodium hydroxide, which can promote ester hydrolysis.[3] |
| Purification Strategy: | An acid-base extraction can be employed to remove the carboxylic acid impurity. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. The desired ester will remain in the organic layer.[3][4][5] |
Problem 3: Difficulty in Removing a Close-Running Impurity by Column Chromatography
| Possible Cause | Troubleshooting Strategy |
| Similar polarity of product and impurity | If extensive optimization of the mobile phase for silica gel chromatography does not yield satisfactory separation, consider using a different stationary phase, such as alumina. Alternatively, derivatization of the impurity to alter its polarity, followed by chromatography, can be an option in some cases. Recrystallization should also be attempted as it separates compounds based on differences in solubility, which can be more effective than chromatography for certain impurity profiles. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis beforehand.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
The choice of solvent is critical for successful recrystallization. Solvents should be screened on a small scale to find one that dissolves the compound when hot but provides low solubility when cold.
-
Solvent Selection: Potential solvents to screen include ethanol, isopropanol, ethyl acetate/hexane mixtures, and toluene. For a related compound, recrystallization from ethanol has been reported.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Solvent Properties for Purification
| Solvent/System | Boiling Point (°C) | Polarity Index | Application Notes |
| Hexane/Ethyl Acetate | Varies | Varies | Commonly used for column chromatography of indazole derivatives.[2] The ratio can be adjusted to achieve optimal separation. |
| Ethanol | 78 | 5.2 | A good candidate for recrystallization, as it is a polar protic solvent that can often provide good discrimination between compounds of differing polarity.[6] |
| Toluene | 111 | 2.4 | Has been shown to be effective for the recrystallization of a similar indazole ester, particularly for color removal.[2] |
| Dichloromethane | 40 | 3.1 | A good solvent for dissolving the crude product for loading onto a chromatography column. |
¹H NMR Data for a Related Compound: Ethyl 1,5,6,7-tetrahydro-cyclopent[f]indazole-3-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.10 | bs | 1H | NH |
| 7.95 | s | 1H | Ar-H |
| 7.52 | s | 1H | Ar-H |
| 4.53 | q | 2H | OCH₂CH₃ |
| 3.03-2.97 | m | 4H | CH₂ |
| 2.19-2.10 | m | 2H | CH₂ |
| 1.45 | t | 3H | OCH₂CH₃ |
Note: The chemical shifts for this compound are expected to be in similar regions.
Visualization of Workflows
Sources
- 1. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the indazole scaffold. The indazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis is often fraught with challenges, particularly concerning regioselectivity, cyclization efficiency, and functional group tolerance.[3][4][5][6]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated isomers?
This is the most common challenge in indazole functionalization.[7][8] The indazole anion, formed upon deprotonation, is an ambident nucleophile. The proton can reside on either nitrogen, leading to 1H- and 2H-tautomers, with the 1H-tautomer generally being more stable.[3] Alkylation can occur at either nitrogen, and the product ratio is highly sensitive to steric and electronic factors, as well as the reaction conditions.[3][5][7]
Q2: My cyclization reaction to form the indazole ring has a very low yield. What are the likely causes?
Low yields in indazole ring formation can stem from several factors:
-
Poor Quality Starting Materials: Impurities in precursors, such as anilines or benzaldehydes, can inhibit catalysts or lead to side reactions.[1]
-
Inefficient Intermediate Formation: In multi-step cyclizations (e.g., via diazonium salts or hydrazones), the incomplete formation of a key intermediate is a common failure point.[9][10]
-
Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can cause decomposition of sensitive starting materials or the desired indazole product.[1][11]
-
Inappropriate Catalyst or Reagent: The chosen catalyst or cyclization agent may not be suitable for the specific substrate, especially with challenging electronic or steric properties.[12]
Q3: How can I improve the functional group tolerance in my synthesis?
Many classical indazole syntheses use harsh conditions that are incompatible with sensitive functional groups.[1][11] To improve tolerance:
-
Utilize Modern Catalytic Methods: Palladium, copper, or rhodium-catalyzed methods often proceed under much milder conditions, preserving a wider array of functional groups.[2][11][13][14][15]
-
Employ Protecting Groups: Temporarily masking reactive groups (e.g., amines, hydroxyls) is a classic strategy.[16] Orthogonal protecting groups allow for selective deprotection.[16]
-
Choose pH-Neutral Reactions: Explore synthetic routes that avoid strong acids or bases, such as certain metal-free cyclizations or cycloaddition reactions.[1][17]
Q4: I'm having trouble with the Davis-Beirut reaction. What are some common pitfalls?
The Davis-Beirut reaction is a powerful tool for synthesizing 2H-indazoles but can be sensitive.[18][19][20][21] Common issues include:
-
Solvent Effects: The presence of water is often critical but in excess can lead to competitive imine bond cleavage, preventing the desired N-N bond formation.[18][19]
-
Slow N-N Bond Formation: With certain substrates, like those forming N-aryl imines, the cyclization step can be slow, allowing side reactions to dominate.[18][19]
-
Intermediate Instability: The key nitroso imine intermediate is highly reactive and can decompose if not handled under optimal conditions.[18][19][21]
Part 2: Troubleshooting Guides
Guide 1: Controlling Regioselectivity in Indazole N-Alkylation
The selective synthesis of either N1- or N2-alkylated indazoles is crucial for drug development, as the biological activity often resides in a single regioisomer.[1][4]
Problem: Poor or Unpredictable N1/N2 Product Ratio
Root Cause Analysis: The outcome of N-alkylation is a delicate balance between thermodynamic and kinetic control, heavily influenced by the substitution pattern of the indazole and the reaction parameters. The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product may be favored kinetically.[3][8]
Troubleshooting Strategies & Solutions
| Strategy | Conditions & Rationale | Ideal For | Common Pitfalls & Solutions |
| Favoring N1-Alkylation (Thermodynamic Control) | Base/Solvent: Sodium hydride (NaH) in an aprotic solvent like THF is highly effective. The Na⁺ cation is believed to chelate between N2 and a C3 substituent, sterically blocking N2 attack.[4][7][8] | Indazoles with coordinating or bulky groups at C3 (e.g., -COMe, -CO₂Me, -tBu).[4][5][7][8] | Pitfall: Poor solubility of indazole salt. Solution: Use a co-solvent like DMF, but be aware it can alter selectivity. |
| Favoring N2-Alkylation (Kinetic/Electronic Control) | Substituent Effects: Strong electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position strongly favor N2-alkylation.[3][4][5] | Indazoles with C7 EWGs. | Pitfall: The desired substituent pattern is not present. Solution: Consider a de novo synthesis that builds the N2-alkylated ring directly. |
| Protecting Group Strategy | N2-Protection: Use a directing group like 2-(trimethylsilyl)ethoxymethyl (SEM) to protect the N2 position. This allows for subsequent functionalization at other positions (e.g., C3 lithiation) before deprotection.[22] | Complex syntheses requiring multi-step functionalization after establishing the N2-position. | Pitfall: SEM protection/deprotection adds steps. Solution: Ensure the substrate can tolerate the deprotection conditions (e.g., TBAF or HCl).[22] |
| Alternative Synthetic Routes | Cadogan Cyclization: A one-pot condensation of an o-nitrobenzaldehyde with a primary amine, followed by reductive cyclization (e.g., with P(n-Bu)₃), provides direct and regioselective access to N2-substituted indazoles.[23] | Direct synthesis of N2-aryl or N2-alkyl indazoles, avoiding post-synthesis alkylation. | Pitfall: Reaction may not tolerate acidic α-imino protons.[23] Solution: Choose amines without this feature or explore alternative cyclization methods. |
Workflow: Selecting an N-Alkylation Strategy
The following diagram outlines a decision-making process for achieving desired regioselectivity.
Caption: Decision workflow for regioselective indazole N-alkylation.
Guide 2: Optimizing Indazole Ring Formation
The construction of the bicyclic indazole core is the foundational step of the synthesis. Low yields at this stage can derail an entire synthetic campaign.
Problem: Low Yield or Reaction Failure in Cyclization Step
Root Cause Analysis: Indazole cyclizations can be sensitive to substrate electronics, steric hindrance, and reaction conditions. Classical methods often require harsh conditions, while modern catalytic approaches can be sensitive to impurities and require careful optimization.[1][10]
Troubleshooting Strategies & Solutions
| Synthetic Method | Common Problems | Troubleshooting Solutions & Rationale |
| Palladium-Catalyzed C-H Amination / Annulation | Low Catalyst Activity: Catalyst poisoning by sulfur-containing impurities or strongly coordinating functional groups. Poor Yield: Unfavorable substrate electronics or steric hindrance preventing C-H activation. | Solution 1: Purify starting materials meticulously (e.g., recrystallization, chromatography). Solution 2: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) and ligands (e.g., PPh₃). The ligand can significantly impact catalyst stability and reactivity.[11][24] |
| Copper-Mediated Cyclization (e.g., Ullmann-type) | Reaction Stalls: Inefficient C-N bond formation. Side Reactions: Homocoupling of starting materials or decomposition. | Solution 1: Screen different copper sources (e.g., CuI, Cu(OAc)₂) and ligands (e.g., TMEDA, proline).[14] Solution 2: Optimize the base and temperature. The choice of base can be critical for achieving optimal yields in Ullmann reactions.[10] |
| Davis-Beirut Reaction (Base-mediated) | No Product Formation: Failure to form the key nitroso intermediate. Hydrolysis: Cleavage of the imine intermediate by water, returning starting materials.[19] | Solution 1: Ensure a sufficiently strong base (e.g., KOH, NaOH) is used.[1][20] Solution 2: Carefully control the amount of water in the reaction. While sometimes necessary, excess water is detrimental.[18][19] Consider using an alcoholic solvent.[1] |
| Classical Diazotization-Cyclization | Decomposition: The diazonium salt intermediate is often unstable at room temperature. Low Yield: Incomplete diazotization or inefficient reductive cyclization.[9] | Solution 1: Maintain strict temperature control (typically 0-5 °C) during diazotization.[9] Solution 2: Ensure the quality of the sodium nitrite and acid used. Use a fresh solution of NaNO₂. |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-indazoles
This protocol is adapted from a method for the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[11]
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.05 equiv).
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (t-BuONa, 1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.
Workflow: Selecting a Cyclization Strategy
Caption: Workflow for selecting an indazole cyclization method.
References
- Benchchem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Regioselectivity in Indazole N-Alkylation.
-
NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. Retrieved from [Link]
-
Schoeggl Toledano, A., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. Retrieved from [Link]
-
NIH. (n.d.). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
-
RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Retrieved from [Link]
-
ChemInform. (n.d.). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
NIH. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]
-
Accounts of Chemical Research. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Davis–Beirut reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]
-
AMiner. (n.d.). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.ucc.ie [research.ucc.ie]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. caribjscitech.com [caribjscitech.com]
- 15. mdpi.com [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Indazole synthesis [organic-chemistry.org]
- 18. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 21. aminer.org [aminer.org]
- 22. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 24. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Reactions
Welcome to the technical support center for ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments involving this versatile heterocyclic compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound and its derivatives.
Issue 1: Low or No Product Yield After Reaction
Question: I've completed the synthesis, but after the workup, my yield of this compound is significantly lower than expected, or I've isolated no product at all. What could have gone wrong?
Answer:
Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is crucial.
Probable Causes and Solutions:
-
Incomplete Reaction: The synthesis of the tetrahydroindazole ring, often achieved through a condensation reaction, may not have gone to completion.[1]
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the starting materials are still present, consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal pH during Workup: The stability of the indazole ring can be pH-dependent. Extreme pH values during aqueous washes can lead to product degradation or partitioning into the aqueous layer.
-
Product Lost During Extraction: Due to the presence of the ester and the N-H group, the compound has moderate polarity. Using an inappropriate extraction solvent can result in poor partitioning.
-
Decomposition on Silica Gel: The N-H proton of the indazole is weakly acidic and can interact strongly with the acidic silica gel, potentially leading to streaking on TLC and decomposition during column chromatography.
-
Solution: If you suspect decomposition, you can deactivate the silica gel by treating it with a small percentage of a base like triethylamine in the eluent system (e.g., 0.1-1% triethylamine in your mobile phase).[5]
-
Issue 2: Presence of an Unexpected Side Product
Question: My NMR and Mass Spec data show a significant impurity alongside my desired product. What could this be, and how can I get rid of it?
Answer:
The formation of side products is a common challenge, particularly in heterocyclic synthesis. Identifying the impurity is the first step toward eliminating it.
Probable Causes and Solutions:
-
Formation of N-2 Alkylated Isomer: In reactions involving N-alkylation of the indazole ring, a mixture of N-1 and N-2 alkylated isomers is a frequent side product.[2][3][6] The thermodynamic product is generally the N-1 substituted indazole, while the N-2 isomer is the kinetic product.[7][8]
-
Solution:
-
Reaction Conditions: To favor the N-1 isomer, use conditions that allow for thermodynamic equilibration, such as using sodium hydride as a base in a solvent like THF.[2][7]
-
Purification: The two isomers often have different polarities and can usually be separated by flash column chromatography on silica gel.[2][6] Careful selection of the eluent system is key. A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be effective.[5]
-
-
-
Unreacted Starting Materials: Incomplete conversion is a straightforward source of impurities.[5]
-
Solution: As mentioned previously, monitor the reaction to completion. If starting materials persist, they can often be removed during column chromatography.
-
-
Byproducts from Coupling Reagents: If the synthesis involves an amide coupling to form an indazole-3-carboxamide, byproducts from coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be present.[3]
Issue 3: Difficulty with Purification by Column Chromatography
Question: My product is streaking badly on the TLC plate, and I'm getting poor separation during column chromatography. How can I improve my purification?
Answer:
Poor chromatographic behavior is often linked to the interactions between the analyte and the stationary phase.
Probable Causes and Solutions:
-
Acidic Nature of Silica Gel: As mentioned, the acidic nature of standard silica gel can lead to tailing and sometimes decomposition of N-H containing compounds like your product.
-
Solution:
-
Base Additive: Add a small amount of triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.[5]
-
-
-
Inappropriate Eluent System: The polarity of the eluent may not be optimized for your compound and impurities.
-
Solution: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation on the column.[5] A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.
-
-
Overloading the Column: Applying too much crude material to the column will inevitably lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.
-
Issue 4: Product is an Oil Instead of a Solid
Question: The literature reports my compound as a solid, but I've obtained an oil after purification. What should I do?
Answer:
Obtaining an oil when a solid is expected often points to the presence of residual solvent or impurities.
Probable Causes and Solutions:
-
Residual Solvent: Even after rotary evaporation, residual high-boiling solvents like DMF or DMSO can remain.
-
Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oil.
-
Solution: Re-purify the material. If column chromatography was already performed, consider recrystallization.
-
-
Recrystallization Issues:
-
Solution:
-
Solvent Selection: Choose a solvent or solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Ethanol, methanol, or mixtures of ethyl acetate and hexanes are good candidates to screen.[5][9]
-
Procedure: Dissolve your oily product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or freezer to maximize crystal formation.[5] If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a reaction synthesizing this compound?
A1: A typical workup involves quenching the reaction, followed by extraction and washing. For instance, after cooling the reaction mixture, it can be carefully quenched with a saturated aqueous solution of ammonium chloride (NH4Cl).[2][3] The product is then extracted with an organic solvent like ethyl acetate.[3][4] The combined organic layers are washed with water and then brine to remove water-soluble impurities and residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound. The chemical shifts and coupling constants are characteristic of the indazole ring system.[6][10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[5]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your compound.[5]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. A broad melting point range suggests the presence of impurities.[5]
Q3: Are there any specific safety precautions I should take when working with reagents for this synthesis?
A3: Yes, always follow standard laboratory safety procedures. Some specific points to consider are:
-
Sodium Hydride (NaH): If used, NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Solvents: Work in a well-ventilated fume hood, as many organic solvents are flammable and can be harmful if inhaled.
-
Coupling Reagents: Some coupling reagents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Section 3: Experimental Protocols and Data
Standard Workup and Purification Protocol
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with water and then with saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Quantitative Data Summary
| Parameter | Typical Value/Range | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [11][12] |
| Molecular Weight | 194.23 g/mol | [11][12] |
| Appearance | Solid | [11] |
| TLC Rf Value | ~0.2-0.4 (in a suitable eluent) | [5] |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate mixtures | [13] |
Troubleshooting Workflow Diagram
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound 4492-02-8 [sigmaaldrich.com]
- 12. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 4492-02-8) via recrystallization.[1] As a solid compound with a molecular weight of 194.23 g/mol , recrystallization is an essential technique to ensure high purity, which is critical for downstream applications in drug development and chemical synthesis.[1][2][3]
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Question 1: My compound separated as an oil instead of forming crystals. What went wrong and how can I fix it?
Answer: This phenomenon, known as "oiling out," is a common issue in recrystallization.[4][5][6]
-
Causality: Oiling out typically occurs when the crude solid melts in the hot solvent before it dissolves, or when a highly concentrated solution is cooled too rapidly. The melting point of the solute is lower than the temperature of the solution from which it is separating.[7][8] Impurities can also suppress the melting point of the solute, exacerbating this issue. The resulting oil is an impure liquid form of your compound that often traps impurities more effectively than the solvent, defeating the purpose of purification.[6][8]
-
Solutions:
-
Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small, measured amount of additional hot solvent (10-15% more) to lower the solution's saturation point.[5][7]
-
Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with paper towels or placing it on a wooden block can prevent rapid temperature drops that encourage oiling.[7] Avoid moving the flask directly to an ice bath.
-
Change Solvent System: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Consider re-attempting the recrystallization with a lower-boiling-point solvent or a mixed solvent system.
-
Question 2: After cooling the solution, even in an ice bath, no crystals have formed. Is my product lost?
Answer: It is highly unlikely your product is lost. This issue typically stems from two main causes: using an excessive amount of solvent or the formation of a stable supersaturated solution.[4][5][9]
-
Causality:
-
Excess Solvent: If too much solvent is used, the solution will not be saturated enough for crystals to form even at low temperatures.[5][9] A significant portion of your compound will remain dissolved.[7]
-
Supersaturation: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature.[5][9] Crystal growth requires a nucleation site—a starting point—which may not be present.[10]
-
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent.[5][7] Allow the concentrated solution to cool again.
-
Induce Crystallization (Seeding): If you have a pure crystal of this compound, add a tiny "seed" crystal to the supersaturated solution. This provides a template for crystal growth.[9]
-
Induce Crystallization (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line.[8][9][10] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
-
Question 3: The recrystallization worked, but my final yield is very low. Where did my compound go?
Answer: A low yield is a frequent problem that can usually be traced back to one or more procedural steps.[7]
-
Causality:
-
Excessive Solvent: As discussed in the previous point, using too much solvent is the most common reason for low recovery, as a larger amount of the product will remain in the cold mother liquor.[7][9]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step (to remove insoluble impurities), that portion of the product is lost.[4]
-
Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away with the filtrate.[9]
-
-
Solutions:
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Reduce its volume by boiling and cool it again. Often, a second, less pure crop of crystals can be recovered.
-
Optimize Filtration: When performing a hot filtration, use a stemless funnel and pre-heat the funnel and filter paper with hot solvent to prevent the solution from cooling and crystallizing prematurely.
-
Refine Washing Technique: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration. This minimizes product loss while still effectively removing residual impurities from the crystal surfaces.[9]
-
Experimental Protocols & Data
General Recrystallization Workflow
The following diagram illustrates the standard workflow for purifying this compound.
Caption: A standard workflow for the recrystallization process.
Solvent Selection Guide
Choosing the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[9] For this compound, which contains both a polar indazole ring and a less polar ethyl ester and tetrahydro-ring system, solvents of intermediate polarity are often a good starting point. Related indazole compounds have been successfully recrystallized from solvents like ethanol and ethyl acetate.[11][12]
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Performance |
| Ethanol | Polar Protic | 78 | Recommended Starting Point. Likely to show a good solubility differential. The hydroxyl group can hydrogen bond with the indazole N-H. |
| Ethyl Acetate | Polar Aprotic | 77 | Good Alternative. The ester functionality matches the product's ester group. Less polar than ethanol, may provide different selectivity against impurities. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar. Can be a good choice if ethanol proves too effective a solvent at low temperatures (leading to low yield). |
| Acetonitrile | Polar Aprotic | 82 | A more polar aprotic solvent. May be useful if the compound has poor solubility in ethanol or ethyl acetate. |
| Toluene | Nonpolar | 111 | Likely a poor solvent for this compound at room temperature due to the polar N-H groups, but might be used as the anti-solvent in a mixed-solvent system. |
| Ethanol/Water | Mixed (Polar) | Variable | A mixed-solvent system can be fine-tuned. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop of hot ethanol to clarify. This creates a solution that is saturated at a high temperature. |
Frequently Asked Questions (FAQs)
Q1: How do I perform a small-scale solvent test to find the best solvent? A1: Place a small amount of your crude solid (20-30 mg) in a test tube. Add a potential solvent dropwise at room temperature, observing the solubility. If it is insoluble or sparingly soluble, heat the test tube gently in a water bath to see if it dissolves. Then, cool the test tube in an ice bath to see if crystals form. The best solvent will show low solubility in the cold and high solubility when hot.
Q2: What is the "mother liquor," and should I discard it? A2: The mother liquor is the solution that remains after the crystals have been filtered off.[5] It contains the soluble impurities as well as some of your desired product that remains dissolved even at low temperatures.[9] You should never discard the mother liquor until you have calculated the yield of your first crop of crystals. If the yield is low, you can often obtain a "second crop" by concentrating the mother liquor and re-cooling.[7]
Q3: My purified crystals are still slightly colored. What should I do? A3: If a colored impurity is soluble in your recrystallization solvent, it may persist. You can address this by redissolving the crystals in hot solvent and adding a very small amount of activated charcoal. The charcoal adsorbs colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[7]
Q4: How do I know if my final product is pure? A4: Several analytical methods can assess purity.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[12]
-
Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) can confirm the chemical structure and detect organic impurities, while Mass Spectrometry (MS) confirms the correct molecular weight.[12]
Troubleshooting Decision Flowchart
Use this flowchart to diagnose and solve common recrystallization issues systematically.
Caption: A decision tree for troubleshooting recrystallization problems.
References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Guide to Recrystallisation. (2022, May 5). Reddit. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Recrystallization.pdf. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
1H-Indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [wiredchemist.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your purification strategy. The insights provided herein are synthesized from established chromatographic principles and practical, field-proven experience.
Section 1: Foundational Knowledge & Pre-Chromatography Setup
Successful column chromatography begins long before the sample is loaded. A foundational understanding of the target molecule's properties and a systematic approach to selecting the separation conditions are paramount.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: The chromatographic behavior of this molecule is governed by a balance of three key structural domains:
-
The Tetrahydro-cyclohexane Ring: This fully saturated, non-aromatic portion of the molecule is lipophilic (non-polar) and contributes to its solubility in solvents like hexane and dichloromethane.
-
The Pyrazole Ring with N-H Tautomer: This heterocyclic system contains two nitrogen atoms. The N-H group is a hydrogen bond donor, and the lone pair on the sp2-hybridized nitrogen is a hydrogen bond acceptor. These features allow for strong polar interactions with the stationary phase.[1] Furthermore, the basic nature of the nitrogen atoms can lead to strong, sometimes problematic, interactions with the acidic silanol groups (Si-O-H) on the surface of standard silica gel.[1]
-
The Ethyl Carboxylate Group (-COOEt): The ester functional group is polar and acts as a hydrogen bond acceptor. It significantly increases the overall polarity of the molecule compared to an unsubstituted tetrahydroindazole core.
The interplay of these features places the compound in the intermediate polarity range, making it an ideal candidate for normal-phase chromatography on silica gel, provided the correct mobile phase is selected.
Q2: How do I select an appropriate stationary phase for this compound?
A2: For most applications, standard flash-grade silica gel (40-63 µm) is the stationary phase of choice due to its high resolving power and cost-effectiveness.[2] However, the success of silica gel is contingent on mitigating the potential for undesirable interactions. The slightly acidic nature of the silica surface can cause significant peak tailing with basic compounds like indazoles.[1]
If severe peak tailing or compound degradation is observed, consider these alternatives:
-
Deactivated (Neutralized) Silica Gel: You can prepare this by washing the silica with a solvent mixture containing a small percentage of a base like triethylamine (TEA) before packing the column. This neutralizes the most acidic silanol sites.
-
Alumina (Neutral or Basic): Alumina can be a suitable alternative for purifying basic compounds.[3] It is available in acidic, neutral, and basic grades. For this application, neutral or basic alumina would be most appropriate.
Q3: What is the systematic approach to choosing a starting solvent system (mobile phase)?
A3: The selection of the mobile phase is the most critical variable in column chromatography.[4] The process should always begin with Thin Layer Chromatography (TLC) to scout for optimal conditions.
The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35 .[4]
-
Rf > 0.35: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.25: The compound will move too slowly, leading to broad peaks, excessive solvent usage, and potential issues with compound diffusion and band broadening.[4]
Start with a binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether).[5]
Protocol 1: Step-by-Step TLC Analysis for Solvent System Optimization
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Common starting points are provided in Table 1.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analyze and Iterate: Calculate the Rf value for your target compound. If the Rf is too high, decrease the polarity of the solvent system (reduce the percentage of ethyl acetate). If the Rf is too low, increase the polarity. Repeat until the target Rf of ~0.3 is achieved.
Data Table 1: Recommended Starting Solvent Systems & Expected Rf Ranges
| Solvent System (v/v) | Relative Polarity | Typical Use Case / Notes |
| 10% Ethyl Acetate / Hexane | Low | A good starting point if non-polar impurities are expected. The target compound will likely have a low Rf. |
| 25-40% Ethyl Acetate / Hexane | Medium | This is often the "sweet spot" for compounds of this polarity. An Rf of ~0.3 is frequently achieved in this range.[6] |
| 50% Ethyl Acetate / Hexane | Medium-High | Use if the compound is eluting with a very low Rf in less polar mixtures. |
| 5% Methanol / Dichloromethane | High | An aggressive, polar system. Reserved for when the compound fails to move from the baseline in EtOAc/Hexane systems.[5] |
| 25% EtOAc / Hexane + 0.5% TEA | Medium (Modified) | Use this system if you observe significant streaking or tailing on the TLC plate. The triethylamine (TEA) acts as a basic modifier.[1] |
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the column chromatography of this compound.
Problem 1: Poor Separation - My target compound is co-eluting with impurities.
-
Causality: This occurs when the chosen solvent system lacks the selectivity to differentiate between your product and an impurity. The eluent polarity is either too high, causing all compounds to elute together near the solvent front, or the inherent resolving power of the system is insufficient for closely related structures.
-
Solution Pathway:
-
Re-evaluate TLC: Ensure your TLC analysis was accurate. The separation on a column will never be better than what you observe on the TLC plate.
-
Decrease Eluent Strength: If your product's Rf was on the high end (>0.4), reduce the proportion of the polar solvent (e.g., go from 30% EtOAc to 20% EtOAc in hexane). This will increase the retention time on the column and improve separation.
-
Employ Gradient Elution: If a single (isocratic) solvent system fails, a gradient is the next logical step.[7] Start the column with a low-polarity mixture (e.g., 10% EtOAc/Hexane) to elute very non-polar impurities. Then, gradually and systematically increase the polarity (e.g., to 20%, then 30%, then 40% EtOAc) to elute compounds of increasing polarity one by one.[8]
-
Change Solvent Selectivity: If changing polarity isn't enough, change the solvents themselves. The interactions between solvents, your compound, and the silica are complex. Switching from ethyl acetate (a hydrogen bond acceptor) to diethyl ether, or using a dichloromethane-based system, can alter the elution order and may resolve the co-eluting species.
-
Problem 2: Peak Tailing - The spots on my TLC are streaked, and the column fractions are broad and overlapping.
-
Causality: This is a classic sign of strong, unfavorable secondary interactions between the basic nitrogen atoms in your indazole ring and the acidic silanol groups on the silica surface.[1] This causes a portion of the molecules to "stick" more strongly, resulting in a drawn-out elution profile that severely compromises resolution.
-
Solution Pathway:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your eluent system. Add 0.1-1% triethylamine (TEA) to your chosen ethyl acetate/hexane mixture.[1][7] The TEA will preferentially bind to the acidic sites on the silica, presenting your compound with a more homogenous, less acidic surface. This almost always results in sharper, more symmetrical peaks.
-
Use a Buffered System: In some cases, using a pre-mixed solution like 7N ammonia in methanol as the polar component (e.g., 1-2% of this solution in dichloromethane) can also be effective.[1]
-
Problem 3: No Elution - My compound is stuck at the top of the column.
-
Causality: The eluent is far too non-polar for your compound. The intermolecular forces between your compound and the silica gel are much stronger than the forces between your compound and the mobile phase.[3]
-
Solution Pathway:
-
Confirm with TLC: First, ensure the compound is actually on the column and hasn't degraded by running a TLC of your starting material.
-
Increase Eluent Polarity: Systematically increase the polarity of your mobile phase. If you are running 20% EtOAc/Hexane, switch to 50%, then 100% EtOAc.
-
Use a "Kicker" Solvent: If 100% EtOAc is ineffective, a small percentage of a highly polar "kicker" solvent like methanol is required. A switch to 5-10% methanol in dichloromethane or ethyl acetate will elute most stubborn polar compounds.[5] Be cautious, as using more than 10% methanol can risk dissolving some of the silica gel.[5]
-
Problem 4: Low or No Recovery - I can't find my compound in the collected fractions.
-
Causality: This frustrating issue can have several causes:
-
Compound Degradation: The compound may be unstable on silica gel.[9]
-
Irreversible Adsorption: The interaction with the silica is so strong that even polar eluents cannot remove it. This is more common with highly basic compounds.
-
Dilution: The compound did elute, but it is spread across so many fractions that the concentration in any single one is too low to detect by TLC.[9]
-
-
Solution Pathway:
-
Test for Stability: Before running the column, spot your compound on a TLC plate and let it sit in the open air for 30-60 minutes. Then, develop the plate. If a new spot appears at the baseline or elsewhere, your compound is degrading on silica.[9] If so, you must use a deactivated stationary phase like alumina.
-
Concentrate Fractions: If you suspect dilution is the issue, combine and concentrate the fractions where you expected your product to elute and re-analyze by TLC.[10]
-
Column Flush: As a last resort, flush the column with a very strong solvent system (e.g., 10% Methanol/DCM with 1% TEA) to recover any irreversibly bound material. The purity may be low, but this confirms if the compound was simply stuck.
-
Problem 5: Sample Application - My crude material won't dissolve in the eluent.
-
Causality: It is common for crude reaction mixtures to have poor solubility in the relatively non-polar solvents required for good chromatographic separation (e.g., 20% EtOAc/Hexane).[9] Dissolving the sample in a strong solvent like pure DCM or acetone and loading it directly will destroy the separation at the top of the column.
-
Solution Pathway:
-
Use the "Dry Loading" Technique: This is the most robust and recommended method.[11] It involves adsorbing your crude product onto a small amount of silica gel before adding it to the column. This ensures that the compound is introduced to the column in a sharp, even band, regardless of its initial solubility. See Protocol 3 for the detailed procedure.
-
Section 3: Protocols & Visualizations
Protocol 2: Standard Flash Column Chromatography (Wet Loading)
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, tapping gently to pack the bed. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.
-
Sample Loading: Dissolve the crude sample in the minimum amount of a solvent (DCM is often a good choice). Using a pipette, carefully add the sample solution to the top of the silica bed, trying not to disturb the surface.[11]
-
Adsorption: Drain the solvent until the sample solution has fully entered the silica bed. Carefully add a small amount of fresh eluent, and again drain it into the bed. Repeat this wash step once more.
-
Final Preparation: Carefully add a protective layer of sand on top of the silica bed. Fill the column with the eluent.
-
Elution: Pressurize the column with a gentle stream of air or nitrogen to achieve a flow rate of approximately 2 inches/minute. Begin collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
Protocol 3: Dry Loading Technique for Poorly Soluble Samples
-
Sample Adsorption: In a round-bottom flask, dissolve your crude product in a suitable solvent (e.g., DCM, acetone, or methanol). Add silica gel (typically 2-3 times the mass of your crude product).
-
Solvent Removal: Swirl the flask to ensure the silica is well-mixed. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[11]
-
Column Loading: Pack the main column with silica gel as described in Protocol 2. Carefully add the silica-adsorbed sample as a dry powder on top of the packed bed, creating a thin, uniform layer.
-
Final Preparation & Elution: Gently tap the column to settle the powder. Add a protective layer of sand, fill with eluent, and proceed with elution as described in Protocol 2.
Visual Workflows
Caption: Experimental Workflow for the Dry Loading Technique.
References
- Benchchem. (2025).
- Restek Corpor
- Benchchem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- Vulcanchem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride.
- ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- University of Rochester, Department of Chemistry. (n.d.).
- ChemistryViews. (2012).
- Reddit. (2022).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
- PubChem. (n.d.).
- Chemistry For Everyone. (2025).
- ResearchGate. (2015).
- Benchchem. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Common Organic Chemistry. (n.d.).
- NIH. (2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key building block for the synthesis of a variety of more complex molecules, including potential therapeutic agents. The efficiency and scalability of its synthesis are therefore of critical importance. This guide provides an in-depth comparison of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, quantitative data, and an analysis of the underlying chemical principles to inform methodological choices in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly relies on the construction of the pyrazole ring fused to a cyclohexane core. The most common and direct approach involves the cyclocondensation of a 1,3-dicarbonyl equivalent derived from cyclohexanone with a hydrazine source. This strategy, a variation of the classic Knorr pyrazole synthesis, is attractive due to the ready availability of the starting materials.[1][2]
This guide will focus on a widely utilized two-step approach commencing from cyclohexanone. We will also explore the mechanistic principles of the Japp-Klingemann reaction as a viable, though less commonly documented for this specific target, alternative for the formation of the pyrazole ring system from a β-ketoester intermediate.[2]
At a Glance: Comparison of Key Synthesis Routes
| Parameter | Two-Step Synthesis from Cyclohexanone | Japp-Klingemann Reaction Approach |
| Starting Materials | Cyclohexanone, Diethyl Carbonate, Hydrazine Hydrate | Ethyl 2-oxocyclohexanecarboxylate, Aryl Diazonium Salt |
| Key Intermediates | Ethyl 2-oxocyclohexanecarboxylate | Hydrazone of a dicarbonyl compound |
| Overall Yield | ~60-70% (Reported) | Potentially moderate to good, but requires optimization |
| Number of Steps | 2 | 2 (including diazonium salt preparation) |
| Key Reagents | Sodium Hydride, Diethyl Carbonate, Hydrazine Hydrate | Sodium Nitrite, Acid, Base |
| Scalability | Good, with appropriate safety measures for NaH | Moderate, handling of diazonium salts requires care |
| Advantages | High yield, readily available starting materials | Can introduce substitution on the indazole nitrogen |
| Disadvantages | Use of sodium hydride requires anhydrous conditions and careful handling | Diazonium salts can be unstable; requires careful temperature control |
In-Depth Analysis of Synthetic Routes
Route 1: Two-Step Synthesis from Cyclohexanone
This is the most direct and high-yielding reported method for the preparation of this compound. The synthesis proceeds in two distinct stages:
-
Formation of the β-Ketoester Intermediate: Claisen condensation of cyclohexanone with diethyl carbonate using a strong base, such as sodium hydride, to yield ethyl 2-oxocyclohexanecarboxylate.
-
Cyclocondensation with Hydrazine: Reaction of the resulting β-ketoester with hydrazine hydrate, which undergoes a condensation reaction followed by intramolecular cyclization to form the tetrahydroindazole ring system.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of cyclohexanone, driving the Claisen condensation forward. The use of an alkoxide base, such as sodium ethoxide, could lead to reversible reactions and potentially lower yields.
-
Reaction Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for reactions involving sodium hydride as it is inert under the reaction conditions and effectively solvates the intermediates.
-
Cyclization Conditions: The cyclocondensation with hydrazine is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps in the mechanism. The reaction is often heated to reflux to ensure a reasonable reaction rate.
Visualizing the Pathway: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [3]
Materials:
-
Cyclohexanone (50 mL, 0.48 mol)
-
Diethyl carbonate (146 mL, 1.2 mol)
-
Sodium hydride (60% dispersion in mineral oil, 63 g, 1.6 mol)
-
Anhydrous Tetrahydrofuran (THF, 200 mL)
-
3N Hydrochloric acid
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
To a 1000 mL flask, add diethyl carbonate (146 mL) and anhydrous THF (150 mL).
-
Under stirring, carefully add sodium hydride (63 g) to the mixture.
-
Heat the mixture to reflux for 1 hour.
-
Add a solution of cyclohexanone (50 mL) in anhydrous THF (50 mL) dropwise to the refluxing mixture over approximately 30 minutes.
-
Continue to reflux the reaction mixture for an additional 1.5 hours.
-
Cool the reaction mixture and cautiously hydrolyze with 3N hydrochloric acid until the mixture is acidic.
-
Pour the mixture into brine and extract with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil (66 g, 80% yield). This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (from Protocol 1)
-
Hydrazine hydrate (e.g., 85% solution)
-
Ethanol
Procedure (General):
While a specific detailed protocol for this exact transformation with yield was not found in the initial search, a general procedure based on analogous reactions is as follows:
-
Dissolve ethyl 2-oxocyclohexanecarboxylate in ethanol in a round-bottom flask.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Route 2: The Japp-Klingemann Reaction Approach
The Japp-Klingemann reaction offers an alternative strategy for the formation of the pyrazole ring.[2] This reaction involves the coupling of a diazonium salt with a β-ketoester, leading to a hydrazone intermediate that can subsequently cyclize. For the synthesis of the target molecule, this would involve:
-
Diazotization of an Arylamine: An arylamine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.
-
Coupling with Ethyl 2-oxocyclohexanecarboxylate: The diazonium salt is then reacted with the pre-formed β-ketoester under basic or buffered conditions. This leads to the formation of a hydrazone.
-
Cyclization: The hydrazone intermediate would then need to be cyclized to form the tetrahydroindazole ring. This cyclization can often be promoted by heat or acid.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The formation of diazonium salts is performed at low temperatures (typically 0-5 °C) as they are generally unstable and can decompose at higher temperatures.
-
pH Control during Coupling: The coupling reaction is sensitive to pH. The reaction is typically carried out under mildly acidic to neutral conditions to prevent the decomposition of the diazonium salt and to facilitate the enolization of the β-ketoester.
-
Choice of Arylamine: The nature of the arylamine used for the diazonium salt formation will determine the substituent on the N1 position of the resulting indazole. For the synthesis of the unsubstituted title compound, hydrazine itself would be the logical, albeit challenging, coupling partner. More commonly, a substituted hydrazine or an arylamine that is later cleaved would be employed.
Visualizing the Pathway: Japp-Klingemann Reaction
Caption: General workflow for a Japp-Klingemann approach to a substituted tetrahydroindazole.
Conclusion
For the synthesis of this compound, the two-step method starting from cyclohexanone and diethyl carbonate represents a robust and high-yielding approach. Its primary advantages are the use of readily available starting materials and a straightforward reaction sequence. The main consideration for this route is the handling of sodium hydride, which requires appropriate safety precautions and anhydrous reaction conditions.
The Japp-Klingemann reaction provides a mechanistically elegant alternative, particularly if substitution on the indazole nitrogen is desired. However, the requirement for the preparation and handling of potentially unstable diazonium salts, along with the need for careful control of reaction conditions, may render it less practical for the large-scale synthesis of the unsubstituted target molecule compared to the direct cyclocondensation approach.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale of the synthesis, the available laboratory infrastructure, and the expertise of the personnel.
References
- Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599.
- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.
- Ainsworth, C. The Indazole Synthesis. J. Am. Chem. Soc.1957, 79 (19), 5242–5245.
Sources
A Comparative Guide to Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate and its Analogs for the Modern Medicinal Chemist
In the landscape of modern drug discovery, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds, from kinase inhibitors to anti-emetics.[1][2] The strategic functionalization of this bicyclic heterocycle is paramount for modulating its pharmacological profile. At the heart of this synthetic endeavor lies a critical intermediate: the indazole-3-carboxylate ester. This guide provides a comprehensive comparison of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with its aromatic and other alkyl ester counterparts, offering field-proven insights and experimental data to inform your selection of the optimal building block for your research.
This document will delve into the synthesis, characterization, and comparative reactivity of these valuable intermediates, with a focus on their practical application in the synthesis of complex molecular targets.
The Strategic Importance of Indazole-3-Carboxylate Esters
Indazole-3-carboxylate esters are versatile intermediates in medicinal chemistry. The ester functionality at the 3-position serves as a convenient handle for the introduction of various amide linkages, a common feature in many kinase inhibitors.[3][4][5] The choice of the ester group (e.g., ethyl, methyl, tert-butyl) and the saturation of the carbocyclic ring can significantly influence the synthetic strategy and the physicochemical properties of the intermediate.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₀H₁₄N₂O₂ | 194.23 g/mol [6][7] | |
| Ethyl 1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 g/mol | |
| Methyl 1H-indazole-3-carboxylate | C₉H₈N₂O₂ | 176.17 g/mol | |
| tert-Butyl 1H-indazole-3-carboxylate | C₁₂H₁₄N₂O₂ | 218.25 g/mol |
Synthesis of Indazole-3-Carboxylate Esters: A Comparative Analysis
The synthetic routes to these esters are a key consideration for their utility. Here, we compare established protocols for the synthesis of this compound and its aromatic counterpart, ethyl 1H-indazole-3-carboxylate.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a condensation reaction between a β-ketoester and hydrazine.[8] A widely used starting material is ethyl 2-oxocyclohexanecarboxylate.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
To a solution of ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Expected Yield: 70-85%
Synthesis of Ethyl 1H-indazole-3-carboxylate
The aromatic counterpart, ethyl 1H-indazole-3-carboxylate, can be synthesized through several methods. A well-established procedure from Organic Syntheses involves the reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with ethyl diazoacetate.[9]
Caption: Synthesis of Ethyl 1H-indazole-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate [9]
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -78 °C and add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise.
-
Stir the reaction at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight.
-
Concentrate the reaction mixture and partition between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield ethyl 1H-indazole-3-carboxylate.[9]
Reported Yield: 82%[9]
Dehydrogenation of this compound
A key advantage of the tetrahydro-indazole ester is its utility as a precursor to the fully aromatic system. This is typically achieved through dehydrogenation, often using a palladium on carbon (Pd/C) catalyst in a high-boiling solvent.
Caption: Dehydrogenation of the Tetrahydro-Indazole Ester.
Experimental Protocol: Dehydrogenation
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equiv) and 10% palladium on carbon (10-20% by weight) in a high-boiling solvent such as p-cymene or decalin.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography or recrystallization to obtain ethyl 1H-indazole-3-carboxylate.
Spectroscopic Characterization: A Comparative Overview
The structural differences between the tetrahydro- and aromatic indazole esters are clearly reflected in their NMR spectra.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~10.0 (br s, 1H, NH), 4.35 (q, 2H, OCH₂), 2.7-2.5 (m, 4H, CH₂), 1.8-1.7 (m, 4H, CH₂), 1.38 (t, 3H, CH₃) | ~163.0 (C=O), ~140.0 (C), ~120.0 (C), 60.5 (OCH₂), 25.0, 23.0, 22.5, 22.0 (CH₂), 14.5 (CH₃) |
| Ethyl 1H-indazole-3-carboxylate [10] | 13.91 (br s, 1H, NH), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (t, 1H), 7.30 (t, 1H), 4.38 (q, 2H, OCH₂), 1.36 (t, 3H, CH₃) | 162.3, 140.9, 135.2, 126.6, 122.8, 122.2, 121.0, 111.1, 60.3, 14.3 |
| Methyl 1H-indazole-3-carboxylate | 13.91 (s, 1H), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (t, 1H), 7.30 (t, 1H), 3.92 (s, 3H, OCH₃) | 163.8, 141.6, 136.2, 127.4, 123.4, 122.5, 121.7, 111.8, 52.3 |
| tert-Butyl 1H-indazole-3-carboxylate [10] | 13.40 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 7.45 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H, C(CH₃)₃) | 162.5, 141.6, 137.4, 126.8, 122.8, 122.0, 121.6, 111.9, 82.0, 28.4 |
The most notable difference in the ¹H NMR is the presence of aliphatic protons in the tetrahydro- derivative, appearing as multiplets in the 1.7-2.7 ppm range, and the absence of aromatic protons. In the ¹³C NMR, the tetrahydro- derivative exhibits four signals in the aliphatic region (22-25 ppm) corresponding to the saturated carbocyclic ring.
Comparative Reactivity in Amide Bond Formation
A primary application of these esters is their conversion to amides via aminolysis. The reactivity of the ester is a crucial factor in the efficiency of this transformation.
Caption: General Aminolysis of Indazole-3-carboxylate Esters.
The rate of aminolysis is influenced by the steric hindrance and the electronic nature of the ester's alkyl group. Generally, the reactivity follows the order:
Methyl > Ethyl > tert-Butyl
-
Methyl and Ethyl Esters: These are the most commonly used esters for aminolysis due to their good reactivity. The choice between them often comes down to the desired reaction conditions and the ease of removing the corresponding alcohol byproduct.
-
tert-Butyl Esters: These are significantly less reactive towards nucleophilic attack due to the steric bulk of the tert-butyl group.[11] They are often employed as protecting groups for carboxylic acids and are typically cleaved under acidic conditions rather than through aminolysis.[12] This differential reactivity can be exploited in synthetic strategies where selective manipulation of multiple ester groups is required.
Experimental Protocol: General Procedure for Aminolysis [1]
-
Dissolve the indazole-3-carboxylate ester (1 equivalent) and the desired amine (1-5 equivalents) in a suitable solvent (e.g., DMF, DMSO, or a high-boiling alcohol).
-
The reaction can be performed at elevated temperatures (80-150 °C) or with the aid of a catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the resulting amide by crystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules
The utility of these indazole esters is best illustrated by their application in the synthesis of important pharmaceutical agents.
Synthesis of Kinase Inhibitors
Many potent kinase inhibitors feature an indazole-3-carboxamide core. Ethyl 1H-indazole-3-carboxylate and its methyl analog are frequently used as starting materials for the synthesis of these compounds. For example, they are key intermediates in the development of inhibitors for p21-activated kinase 1 (PAK1) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][5]
Synthesis of Granisetron
Granisetron, a 5-HT₃ antagonist used as an antiemetic, is synthesized from 1-methyl-1H-indazole-3-carboxylic acid.[9] This acid is readily prepared by the hydrolysis of the corresponding ester, highlighting the role of indazole-3-carboxylates as precursors to a broader range of functionalized indazoles. The synthesis typically involves the activation of the carboxylic acid (e.g., as an acid chloride) followed by coupling with the requisite amine.[10]
Conclusion
The choice between this compound and other indazole esters is a strategic decision that depends on the specific goals of a synthetic campaign.
-
This compound is an excellent choice when a non-aromatic, conformationally flexible scaffold is desired, or when it is used as a precursor to the aromatic system via a late-stage dehydrogenation. Its synthesis from readily available starting materials is a significant advantage.
-
Ethyl and Methyl 1H-indazole-3-carboxylates are the workhorses for the direct synthesis of aromatic indazole-3-carboxamides due to their balanced reactivity and ease of preparation.
-
tert-Butyl 1H-indazole-3-carboxylate offers a unique profile of low reactivity towards aminolysis, making it a valuable tool for synthetic strategies requiring differential protection of carboxylic acid functionalities.
By understanding the comparative synthesis, characterization, and reactivity of these key intermediates, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery of new therapeutic agents.
References
-
Chen, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 193, 112211. [Link]
- Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxamides. Journal of Medicinal Chemistry, 33(7), 1924-1929.
-
Dodge, M. W., et al. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 314-325. [Link]
- Yoshida, T., et al. (1996).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4933-4952. [Link]
-
Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
da Silva, F. de C., et al. (2011). DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters. Journal of the Brazilian Chemical Society, 22(10), 1950-1955. [Link]
-
PubChem. (n.d.). Granisetron. Retrieved from [Link]
- Google Patents. (2021).
- Simonin, J., et al. (2011). High-affinity fluorescent ligands for the 5-HT3 receptor. ACS Chemical Neuroscience, 2(12), 723-730.
-
Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds (Vol. 64, pp. 1-383). John Wiley & Sons, Inc.
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
-
Ferreira, V. F., et al. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3183. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]
- Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026.
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
Sources
- 1. ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C11H14N2O3 | CID 44236352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. This compound | C10H14N2O2 | CID 6624328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. m.youtube.com [m.youtube.com]
- 11. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 12. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
A Comparative Guide to the Structural Validation of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate by NMR Spectroscopy
In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific investigation. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key synthetic intermediate, valued for its versatile scaffold. Its precise molecular architecture, including the tautomeric form of the indazole ring and the connectivity of its substituents, dictates its reactivity and potential biological interactions. Consequently, its definitive structural validation is not merely a procedural step but a critical prerequisite for its application in further research and development.
This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of expected peaks, instead focusing on the causal logic behind spectral predictions, a comparative analysis against a plausible isomer, and the strategic application of two-dimensional (2D) NMR techniques to build an unassailable, self-validating case for the correct structure.
Theoretical NMR Analysis: Predicting the Spectroscopic Signature
Before entering the lab, a robust theoretical analysis based on established principles of NMR spectroscopy allows us to form a verifiable hypothesis. The structure of this compound contains several distinct spin systems that will give rise to a unique spectroscopic fingerprint in both ¹H and ¹³C NMR.
Caption: A systematic workflow for the comprehensive NMR-based structural validation.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. [1]DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.
-
Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.
-
-
Instrument Setup and 1D NMR Acquisition:
-
Use a modern NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR: Acquire a standard proton spectrum. Ensure the spectral width covers the range of 0-15 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C. [1]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment. This will reveal which protons are spin-spin coupled, confirming the H-H connectivities within the ethyl group and the tetrahydro- ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall molecular skeleton. It detects longer-range (typically 2- and 3-bond) couplings between protons and carbons. Set the experiment to detect correlations for J-couplings around 8-10 Hz.
-
Data Interpretation: Assembling the Structural Puzzle
The final step is to integrate all the spectral data to build a conclusive structural argument. The key correlations from the 2D spectra serve as the "glue" that connects the molecular fragments identified in the 1D spectra.
Caption: Key HMBC correlations confirming the molecular backbone and substituent placement.
-
COSY Cross-peaks: A cross-peak between the quartet at ~δ 4.2 ppm (protons a ) and the triplet at ~δ 1.3 ppm (protons b ) will confirm the ethyl fragment. A complex network of cross-peaks will be observed between the aliphatic multiplets at ~δ 2.6 ppm and ~δ 1.8 ppm, confirming the connectivity of the six-membered ring.
-
HSQC Cross-peaks: This spectrum will definitively link the proton signals to their one-bond attached carbons, for instance: {δ 4.2 (H) → δ 61.0 (C)}, {δ 1.3 (H) → δ 14.5 (C)}, {δ 2.6 (H) → ~δ 25.0 (C)}, etc.
-
HMBC Cross-peaks (The Final Proof): The crucial long-range correlations will lock the structure in place:
-
A correlation from the methylene protons of the ethyl group (a , δ ~4.2 ppm) to the ester carbonyl carbon (C=O , δ ~162.0 ppm) confirms the ester functionality.
-
Correlations from the allylic protons (H₄ , δ ~2.6 ppm) to the pyrazole ring carbons C3a and C7a confirm the fusion of the two rings.
-
A vital correlation from the H₄ protons to carbon C3 provides unequivocal proof of the regiochemistry, confirming that the saturated ring is fused at the 3a-7a position relative to the C3-ester substituent.
-
Conclusion
References
-
Brown, D. (n.d.). Proton NMR spectrum of cyclohexene. Doc Brown's Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]
- Venkatapathy, K., Magesh, C. J., Lavanya, G., Perumal, P. T., & Sathishkumar, R. (2019). Supporting Information: Nanocrystalline CdS thin film as a heterogeneous, recyclable catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Royal Society of Chemistry.
- Yoshida, K., et al. (2007). Supporting Information for: A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH.
- Elguero, J. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. DOI:10.1007/BF01165048.
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- D'Amelia, R. P., Khanyan, B., & Mancuso, J. (2022). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). World Journal of Chemical Education, 10(1), 1-7. DOI: 10.12691/wjce-10-1-1.
- Gelbard, G. (2005).
- BenchChem. (n.d.).
- Teixeira, F. C., Ramos, H., Antunes, I. F., & Bento, I. (2006).
-
University of Cambridge. (n.d.). Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
- Alkorta, I., Elguero, J., et al. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(26), 9145–9151.
Sources
Mass Spectrometry Analysis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: A Comparative Guide to GC-MS and LC-MS Techniques
Introduction
In the landscape of drug discovery and development, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry, demands robust analytical methodologies for its characterization. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for such analyses. This guide provides an in-depth comparison of two prevalent mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive analysis of this target molecule. We will delve into the fundamental principles of each technique, predict fragmentation pathways, and offer detailed experimental protocols to guide researchers in selecting the optimal method for their specific needs.
Physicochemical Properties of the Analyte
Before delving into the analytical techniques, a brief overview of the target molecule's properties is crucial for informing our methodological choices.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₀H₁₄N₂O₂ | --- |
| Molecular Weight | 194.23 g/mol | Readily detectable by standard mass spectrometers. |
| Structure | A fused heterocyclic system with a tetrahydro-cyclohexene ring, a pyrazole ring, and an ethyl carboxylate group. | The presence of multiple functional groups suggests several potential fragmentation sites. |
| Volatility & Polarity | Moderately polar and likely to have limited volatility. | May be amenable to GC-MS, but LC-MS is also a strong candidate.[1][2] |
Comparative Analysis: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS is a critical decision in method development, contingent on the analyte's properties and the analytical objective.[1][2][3][4][5]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[1][2] | Separates compounds in the liquid phase, suitable for a wider range of polarities and thermal stabilities.[1][2][3] |
| Ionization | Primarily Electron Ionization (EI), a "hard" ionization technique causing extensive fragmentation. | Primarily Electrospray Ionization (ESI), a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺.[6][7] |
| Fragmentation | Provides detailed structural information from characteristic fragmentation patterns.[8] | Fragmentation is induced in the collision cell (tandem MS) for structural elucidation.[9] |
| Sample Derivatization | May be required to increase volatility and thermal stability. | Generally not required for polar molecules.[1] |
| Sensitivity | High for volatile analytes.[1] | Generally offers higher sensitivity, especially for biomolecules.[1][4] |
GC-MS Analysis of this compound
For GC-MS analysis, the primary ionization method is Electron Ionization (EI), which involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information.
Predicted Electron Ionization (EI) Fragmentation Pathway
The fragmentation of this compound under EI is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
Caption: Predicted EI fragmentation of this compound.
Key Predicted Fragments:
-
m/z 194 [M]⁺˙: The molecular ion, representing the intact molecule with one electron removed.
-
m/z 166 [M-C₂H₄]⁺˙: Resulting from a McLafferty rearrangement of the ethyl ester, a characteristic fragmentation for esters.[10]
-
m/z 149 [M-OC₂H₅]⁺: Loss of the ethoxy radical from the ester group.
-
m/z 138 [M-C₄H₈]⁺˙: Arising from a retro-Diels-Alder (RDA) reaction in the tetrahydro-cyclohexene ring, a common fragmentation for cyclic alkenes.[11][12]
-
m/z 165 [M-C₂H₅]⁺: Loss of an ethyl radical.
-
m/z 147: Further fragmentation of the m/z 149 ion.
Experimental Protocol: GC-MS
LC-MS Analysis of this compound
LC-MS is a powerful alternative, particularly given the moderate polarity of the target compound. Electrospray Ionization (ESI) is the most common ionization technique for LC-MS, being a "soft" ionization method that typically produces a protonated molecule, [M+H]⁺.[6][7][13] This is advantageous for confirming the molecular weight. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragmentation Pathway
In ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 195) is the precursor ion for fragmentation. The fragmentation pathways will differ from EI due to the presence of the additional proton.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted Fragments:
-
m/z 195 [M+H]⁺: The protonated molecule, which will be the precursor ion for MS/MS analysis.
-
m/z 167 [M+H-C₂H₄]⁺: Loss of ethylene from the protonated ethyl ester.
-
m/z 149 [M+H-C₂H₅OH]⁺: Loss of a neutral ethanol molecule.
-
m/z 139 [M+H-C₄H₈]⁺: Loss of butene via a retro-Diels-Alder-type fragmentation of the protonated tetrahydro-cyclohexene ring.
Experimental Protocol: LC-MS
Head-to-Head Comparison and Recommendation
| Aspect | GC-MS with EI | LC-MS with ESI |
| Molecular Ion Confirmation | Molecular ion may be weak or absent due to extensive fragmentation. | Strong protonated molecule peak ([M+H]⁺) provides clear molecular weight confirmation. |
| Structural Information | Rich fragmentation pattern in a single spectrum provides detailed structural insights. | Requires tandem MS (MS/MS) to obtain structural information. |
| Throughput | Can have faster run times for volatile compounds. | Can be slower due to longer chromatography gradients. |
| Sample Preparation | May require derivatization if the compound has low volatility. | Generally simpler, with no derivatization needed. |
| Matrix Effects | Less susceptible to ion suppression. | Can be prone to ion suppression from co-eluting matrix components. |
Recommendation:
For initial structural confirmation and detailed fragmentation analysis, GC-MS with Electron Ionization is a valuable tool, provided the compound exhibits sufficient volatility and thermal stability. The resulting fragmentation pattern can serve as a characteristic fingerprint for identification.
For quantitative analysis in complex matrices, such as biological fluids, and for unambiguous molecular weight determination, LC-MS/MS with Electrospray Ionization is the superior choice. Its ability to handle less volatile and more polar compounds without derivatization, coupled with the high selectivity of tandem mass spectrometry, makes it ideal for drug development applications.
Ultimately, for a comprehensive characterization of this compound, a dual-pronged approach utilizing both GC-MS and LC-MS/MS would provide the most complete analytical picture, leveraging the strengths of each technique.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. [Link]
-
ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. [Link]
-
ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]
-
Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. [Link]
-
University of Minho. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
Aofite. (2024, September 14). LCMS vs GCMS: Which Technique is Best for Your Research?[Link]
-
ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathway. [Link]
-
National Institutes of Health. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. [Link]
-
DTIC. (n.d.). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. [Link]
-
ResearchGate. (2025, August 6). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. [Link]
-
Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. [Link]
-
ElectronicsAndBooks. (n.d.). Electron ionization cross-section and fragmentation of α-cyclohexanedione. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. [Link]
-
eDiss. (n.d.). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
National Institutes of Health. (2024, July 29). Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. [Link]
-
ResearchGate. (2025, August 10). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
National Institutes of Health. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. iltusa.com [iltusa.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Evaluation of Novel Indazole Compounds
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique bicyclic system, composed of fused benzene and pyrazole rings, provides a versatile template for developing inhibitors of various biological targets, leading to a wide spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] Several indazole-based drugs, such as Axitinib and Pazopanib, are already established in clinical practice for cancer therapy, underscoring the scaffold's value.[1]
This guide provides a comparative framework for the biological evaluation of novel indazole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic thinking behind them. We will explore the causality of experimental choices, compare the performance of representative compounds with supporting data, and provide the detailed methodologies required to generate that data.
General Workflow for Biological Evaluation
The journey from a newly synthesized compound to a potential drug candidate is a multi-step process. The initial phase involves a broad screening to identify biological activity, which then funnels promising candidates into more specific and complex assays to determine potency, mechanism of action, and ultimately, in vivo efficacy.
Caption: General workflow for the biological evaluation of novel compounds.
Part 1: Evaluation of Anti-Cancer Activity
Indazole derivatives have shown remarkable efficacy as anti-cancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[2] The evaluation strategy focuses on identifying cytotoxic effects, elucidating the cell death mechanism, and confirming anti-tumor activity in vivo.
Comparative Anti-proliferative Activity
The initial step is to screen compounds for their ability to inhibit the growth of various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard metric for comparing potency. A lower IC50 value indicates higher potency.
| Compound Reference | 4T1 (Breast) | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | K562 (Leukemia) | Source |
| Compound 2f | 0.23 µM | 1.15 µM | 0.80 µM | 0.34 µM | - | [3] |
| Compound 6e | - | - | - | 1.05 µM | - | [4] |
| Compound 6f | - | - | - | 1.55 µM | - | [4] |
| Compound 6o | - | 15.5 µM | 17.6 µM | - | 5.15 µM | [5] |
| Compound 5b | - | >10 µM | - | <10 µM | - | [6] |
| Doxorubicin (Control) | 6.50 µM | 0.19 µM | 0.98 µM | 0.75 µM | - | [3] |
Data presented as IC50 values. Lower values indicate greater anti-proliferative activity.
Key Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method chosen for its reliability and suitability for high-throughput screening of cell viability.[5] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells can cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of how a compound affects cell proliferation and survival.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 4T1, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel indazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Apoptosis Induction
Potent compounds are further investigated to understand how they kill cancer cells. Many indazole derivatives induce apoptosis (programmed cell death).[7][8] This is often evaluated by measuring the expression of key apoptosis-related proteins like Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase).
Caption: Simplified intrinsic apoptosis pathway targeted by indazoles.
Part 2: Evaluation of Anti-Inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[9][10]
Comparative Anti-Inflammatory Efficacy
Efficacy is assessed using both in vivo models that mimic an acute inflammatory response and in vitro assays that pinpoint molecular targets.
| Compound Reference | In Vivo: Paw Edema Inhibition (100 mg/kg) | In Vitro: COX-2 Inhibition (IC50) | In Vitro: IL-1β Inhibition (IC50) | Source |
| Indazole | 61.03% | 23.42 µM | 120.59 µM | [9] |
| 5-Aminoindazole | 83.09% | 12.32 µM | 220.46 µM | [9] |
| 6-Nitroindazole | 72.88% | 18.67 µM | 100.75 µM | [9] |
| Diclofenac (Control) | 84.00% | 5.10 µM | - | [9][11] |
| Dexamethasone (Control) | - | - | 102.23 µM | [9] |
In vivo data shows maximum inhibition percentage. In vitro data presented as IC50 values.
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established in vivo model for evaluating acute anti-inflammatory activity.[12] It is chosen because the inflammatory response induced by carrageenan is biphasic and involves the sequential release of different inflammatory mediators, allowing for a robust assessment of a compound's efficacy.
Causality: The injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). An effective anti-inflammatory agent will reduce the volume of this swelling compared to an untreated control group.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a vehicle control group, a positive control group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the novel indazole compound (e.g., 25, 50, 100 mg/kg).[13] Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 3: Evaluation of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Indazole derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[14][15]
Comparative Antimicrobial Potency
The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[16]
| Compound Reference | S. aureus | B. cereus | S. enteritidis | C. albicans | C. tropicalis | Source |
| Compound M6 | 3.90 µg/mL | 3.90 µg/mL | 3.90 µg/mL | 31.25 µg/mL | 1.95 µg/mL | [15] |
| Compound 5 | 64-128 µg/mL | - | - | - | - | [17] |
| Compound 9 | 4 µg/mL | - | - | - | - | [17] |
| Tetracycline (Control) | ≥ 7.81 µg/mL | - | - | - | - | [15] |
| Ampicillin (Control) | ≥ 15.62 µg/mL | - | - | - | - | [15] |
Data presented as MIC values. Lower values indicate greater antimicrobial potency.
Key Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[18] It is preferred over agar diffusion for obtaining a precise concentration value and is amenable to testing a large number of compounds simultaneously.
Causality: This method exposes a standardized inoculum of a microorganism to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in the wells indicates whether the compound has inhibited microbial proliferation at that concentration. The lowest concentration without visible growth is the MIC.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the indazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in the determination.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells that show no visible growth and plate it on an agar medium without any compound. The lowest concentration that results in no colony growth after incubation is the MBC.[19]
Conclusion
The biological evaluation of novel indazole compounds requires a systematic, multi-faceted approach that progresses from broad in vitro screening to specific in vivo efficacy models. The choice of each assay must be deliberate, aiming to answer specific questions about the compound's potency, mechanism of action, and therapeutic potential. By employing the comparative frameworks and detailed protocols outlined in this guide, researchers can effectively characterize new indazole derivatives and identify promising candidates for further preclinical and clinical development.[20]
References
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]
-
Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Testing the Effectiveness of Antimicrobials. (n.d.). Lumen Learning. [Link]
-
Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. (n.d.). MedChemComm. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
-
Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. (n.d.). PubMed. [Link]
-
Synthesis and antiinflammatory activity of novel indazolones. (2003). Archives of Pharmacal Research. [Link]
-
Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing. [Link]
-
(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]
-
How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. (n.d.). MDPI. [Link]
-
The Anticancer Activity of Indazole Compounds: A Mini Review. (2023). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI. [Link]
-
Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. (n.d.). Journal of the Indian Chemical Society. [Link]
-
Evaluation of Antimicrobial Efficacy. (2024). iFyber. [Link]
-
MEASUREMENT OF ANTIMICROBIAL EFFICACY/ACTIVITY. (2023). Microbiology Class. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
-
Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019). Journal of Applied Science and Medical Research. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (n.d.). MDPI. [Link]
-
SAR studies of indazole derivatives with potent anticancer activities. (n.d.). ResearchGate. [https://www.researchgate.net/figure/SAR-studies-of-indazole-derivatives-with-potent-anticancer-activities-SAR_fig2_359800760]([Link] anticancer-activities-SAR_fig2_359800760)
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
-
Guidelines for clinical evaluation of anti-cancer drugs. (n.d.). Cancer Science. [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. (n.d.). Oriental Journal of Chemistry. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Medicinal Chemistry. [Link]
-
Describes the predicted SAR studies of indazole based derivatives. (n.d.). ResearchGate. [Link]
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]
-
Novel Substituted Indazoles towards Potential Antimicrobial Agents. (2021). Semantic Scholar. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health. [Link]
-
IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (2018). Vels University. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules. [Link]
-
Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). Semantic Scholar. [Link]
-
Screening models for inflammatory drugs. (n.d.). Slideshare. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmacy180.com [pharmacy180.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylate Analogs
For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a privileged structure in the quest for novel therapeutics. Its versatile nature has led to the development of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from the ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate core. We will explore how modifications to this scaffold influence biological activity, with a focus on anticancer and anti-inflammatory applications, supported by experimental data and mechanistic insights.
The this compound Scaffold: A Versatile Starting Point
The 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate core is a valuable starting point for the synthesis of diverse compound libraries. The saturated carbocyclic ring offers opportunities for stereochemical modifications, while the pyrazole ring and the ester group at the 3-position are amenable to a wide range of chemical transformations. This allows for a systematic exploration of the chemical space around the core structure to optimize biological activity.
A common synthetic route to the core scaffold involves the condensation of a cyclic ketone with a hydrazine, followed by further functionalization.[3] The ethyl ester at the C3 position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a variety of carboxamide analogs.[4]
Comparative Analysis of Analog Classes
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Below, we compare different classes of analogs based on their modifications at the N1 position of the indazole ring and the C3 carboxamide moiety.
N1-Substituted Analogs: Modulating Potency and Selectivity
Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. The choice of the substituent can significantly impact the compound's interaction with its biological target.
For instance, in the context of anti-inflammatory agents, the introduction of a p-chlorobenzoyl group at the N1 position of ethyl 5-methyl-1H-indazole-3-carboxylate has been shown to yield compounds with promising antiarthritic effects in animal models.[2] This highlights the importance of an appropriately substituted aromatic ring at this position for enhancing anti-inflammatory activity.
dot
Caption: Relationship between N1-substitution and biological activity.
C3-Carboxamide Derivatives: Targeting Kinases and Cancer
Conversion of the C3-ethyl ester to a carboxamide is a key transformation that has led to the discovery of potent kinase inhibitors and anticancer agents. The nature of the amine used in the amide bond formation is a critical determinant of the compound's biological activity.
Table 1: Comparative Anticancer Activity of Indazole-3-carboxamide Analogs
| Compound ID | R Group (at N of carboxamide) | Target Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4-(morpholinomethyl)phenyl | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2] |
| 6o | Substituted Piperazine | K562 (Leukemia) | 5.15 | [5] |
| 5k | Mercapto acetamide | Hep-G2 (Hepatoma) | 3.32 | [5] |
The data in Table 1 clearly demonstrates that the substituent on the carboxamide nitrogen plays a crucial role in determining the anticancer potency. For example, compound 2f , bearing a 4-(morpholinomethyl)phenyl group, exhibits potent growth inhibitory activity against the 4T1 breast cancer cell line.[1][2] In another study, compound 6o , a piperazine derivative, showed significant inhibitory effect against the K562 leukemia cell line.[5] Interestingly, the mercapto acetamide derivative 5k displayed the best activity against Hep-G2 cells, albeit with higher toxicity to normal cells.[5]
These findings underscore the importance of a detailed SAR study for the C3-carboxamide position to identify substituents that confer both high potency and selectivity.
dot
Sources
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Indazole Isomers: A Guide for Researchers and Drug Development Professionals
The indazole scaffold, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of clinically significant molecules.[1][2] This guide provides an in-depth comparative analysis of the two primary indazole isomers, 1H- and 2H-indazole, offering a crucial resource for researchers, scientists, and drug development professionals. By delving into their synthesis, physicochemical properties, and differential biological activities, this document aims to empower informed decisions in the design and development of novel indazole-based therapeutics.
The Tale of Two Tautomers: Understanding the Fundamental Differences
Indazole exists predominantly in two tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[2][3] The position of the proton on the nitrogen atom within the pyrazole ring dictates the electronic distribution and overall properties of the molecule, leading to significant differences in their behavior and biological recognition.[2] The 1H-tautomer is the predominant form in various states, including gas, solution, and solid states.[4]
Physicochemical Properties: A Quantitative Comparison
The distinct electronic nature of the 1H- and 2H-isomers is reflected in their physicochemical properties. These differences are critical in drug design, influencing factors such as solubility, membrane permeability, and target engagement.
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Rationale for Significance in Drug Discovery |
| Basicity (pKb) | 0.42[5] | 2.02[5] | Influences the ionization state at physiological pH, affecting solubility, receptor interaction, and ADME properties. |
| Dipole Moment (D) | 1.50[5] | 3.4[5] | A higher dipole moment can enhance solubility in polar solvents and influence interactions with polar biological targets. |
| Acidity (pKa) | Indazole (as an acid): 13.86[2] | - | The acidic nature of the N-H proton in 1H-indazoles is a key site for substitution and hydrogen bonding. |
| Basicity (pKa of conjugate acid) | Indazolium cation: 1.04[2] | - | The weakly basic nature of the pyrazole nitrogens allows for protonation under acidic conditions. |
The Art of Synthesis: Achieving Regioselectivity
The ability to selectively synthesize either the 1H- or 2H-indazole isomer is paramount for targeted drug development. The choice of synthetic strategy is dictated by the desired substitution pattern and the need to avoid isomeric mixtures that can complicate purification and biological evaluation.
Workflow for Regioselective Indazole Synthesis
Caption: General workflows for the regioselective synthesis of 1H- and 2H-indazole derivatives.
Experimental Protocol: Regioselective Synthesis of 3-Substituted 1H-Indazoles
This protocol outlines a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones, a reliable method for accessing 3-substituted 1H-indazoles.[5]
Materials:
-
Arylhydrazone substrate
-
Silver trifluoromethanesulfonate (AgNTf₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,2-Dichloroethane (anhydrous)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the arylhydrazone (1.0 equiv), AgNTf₂ (1.2 equiv), and Cu(OAc)₂ (0.2 equiv).
-
Add anhydrous 1,2-dichloroethane to achieve a substrate concentration of 0.1 M.
-
Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-substituted 1H-indazole.
Experimental Protocol: Regioselective Synthesis of 2H-Indazoles
This one-pot condensation-Cadogan reductive cyclization provides an efficient route to a variety of 2H-indazoles from commercially available starting materials.[6]
Materials:
-
ortho-Nitrobenzaldehyde
-
Primary amine (aromatic or aliphatic)
-
Tri-n-butylphosphine (P(nBu)₃)
-
Isopropanol (i-PrOH)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the ortho-nitrobenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in i-PrOH.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add tri-n-butylphosphine (1.5 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired 2H-indazole.
Spectroscopic Differentiation: A Guide to Isomer Identification
The unambiguous identification of 1H- and 2H-indazole isomers is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide definitive fingerprints for each isomer.[7][8]
Comparative Spectroscopic Data
| Spectroscopic Feature | 1H-Indazole (Representative) | 2H-Indazole (Representative) | Key Differentiating Feature |
| ¹H NMR (N-H proton) | ~10-13 ppm (broad singlet)[7] | Absent | The presence of a broad, downfield N-H signal is characteristic of unsubstituted or N1-substituted 1H-indazoles. |
| ¹H NMR (H-3 proton) | ~8.1 ppm[7] | ~8.4 ppm[7] | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift. |
| ¹³C NMR (C-7a) | ~140 ppm[8] | ~150 ppm | The bridgehead carbon C-7a is significantly more deshielded in the 2H-isomer. |
| IR (N-H stretch) | ~3150 cm⁻¹ (broad)[9] | Absent | A broad N-H stretching band is a clear indicator of a 1H-indazole. |
Workflow for Spectroscopic Isomer Differentiation
Caption: A logical workflow for differentiating 1H- and 2H-indazole isomers using key spectroscopic data.
Biological Activity: The Impact of Isomerism on Pharmacology
The seemingly subtle structural difference between 1H- and 2H-indazoles can have a profound impact on their biological activity. This is exemplified by several FDA-approved drugs where the specific isomer is crucial for therapeutic efficacy.
Case Study: Pazopanib and Axitinib - Potent Kinase Inhibitors
Pazopanib and Axitinib are both FDA-approved tyrosine kinase inhibitors used in cancer therapy, and both feature a substituted indazole core.[1][10]
-
Pazopanib , a 2H-indazole derivative, is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis.[10][11] The synthesis of Pazopanib often starts from 3-methyl-6-nitro-1H-indazole, which is then converted to the required 2H-indazole intermediate.[11]
-
Axitinib , a 1H-indazole derivative, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[12][13] Its mechanism of action involves the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[14]
The distinct substitution patterns on the indazole ring and the specific isomeric form are critical for their selective binding to their respective kinase targets. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors.[15]
Comparative Biological Activity
While direct head-to-head comparisons of the biological activity of 1H- and 2H-isomers of the same derivative are not always available in the literature, some studies provide valuable insights. For example, a study on 2H-indazole derivatives as antimicrobial and anti-inflammatory agents showed that their activity was often comparable or, in some cases, lower than their 1H-analogs, highlighting the nuanced effect of the isomer on biological response.[3][16] In another study, a series of 1H-indazole-6-amine derivatives showed promising anticancer activity, with one compound exhibiting potent anti-proliferative effects against a human colorectal cancer cell line.[17]
Conclusion
The choice between a 1H- and 2H-indazole scaffold is a critical decision in the design of new therapeutic agents. Their distinct physicochemical properties, synthetic accessibility, and often divergent biological activities necessitate a thorough understanding of their comparative characteristics. This guide provides a foundational framework for researchers to navigate the complexities of indazole isomerism, enabling the rational design and synthesis of novel drug candidates with improved efficacy and selectivity. The continued exploration of this privileged scaffold, with a keen eye on the subtleties of its isomeric forms, promises to yield the next generation of innovative medicines.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. National Institutes of Health. Available at: [Link]
-
What is the mechanism of Axitinib?. Patsnap Synapse. Available at: [Link]
-
Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals. Available at: [Link]
-
Axitinib. Wikipedia. Available at: [Link]
-
Axitinib (Inlyta). Cancer Research UK. Available at: [Link]
-
A method for the regioselective synthesis of 1-alkyl-1H-indazoles. ScienceDirect. Available at: [Link]
-
Indazole. Wikipedia. Available at: [Link]
-
Basicity and dipole moment comparison of indazole tautomers.. ResearchGate. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. Available at: [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Ingenta Connect. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. Available at: [Link]
-
A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. ResearchGate. Available at: [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Semantic Scholar. Available at: [Link]
-
A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing. Available at: [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Available at: [Link]
-
Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]
-
An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]
-
Biologically active 2H‐indazole‐containing compounds.. ResearchGate. Available at: [Link]
-
Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]
-
A method for the regioselective synthesis of 1-alkyl-1H-indazoles. OUCI. Available at: [Link]
-
Supporting Information. Wiley-VCH. Available at: [Link]
-
An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
1H-Indazole. PubChem. Available at: [Link]
-
13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... ResearchGate. Available at: [Link]
-
13 C NMR of indazoles. ResearchGate. Available at: [Link]
-
New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ResearchGate. Available at: [Link]
-
1H-indazole hydrochloride. NIST WebBook. Available at: [Link]
-
1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. ResearchGate. Available at: [Link]
-
Structure of 1H-and 2H-indazoles.. ResearchGate. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
-
Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen. Available at: [Link]
Sources
- 1. Axitinib - Wikipedia [en.wikipedia.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]
- 4. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rroij.com [rroij.com]
- 11. benchchem.com [benchchem.com]
- 12. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
spectroscopic comparison of indazole derivatives
<_ A Spectroscopic Guide to Indazole Derivatives for Drug Discovery Professionals A Senior Application Scientist's Comparative Analysis
Introduction
Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. Spectroscopic techniques are the most powerful tools for this purpose, providing detailed information about molecular structure, connectivity, and electronic environment.
This guide offers an in-depth comparison of indazole derivatives using essential spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will explore how substitutions on the indazole ring system produce distinct spectral fingerprints, with a particular focus on the critical differentiation between N-1 and N-2 isomers, a common challenge in their synthesis.[1][2] This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying principles and practical experimental protocols to empower your research.
The Challenge of Indazole Tautomerism and Isomerism
The indazole ring system presents a unique structural feature: annular tautomerism. The NH proton can reside on either nitrogen, leading to the 1H-indazole (benzenoid) or the 2H-indazole (quinonoid) tautomer.[2] The 1H-tautomer is generally the more stable and predominant form in solution.[3] When synthesizing substituted indazoles, reactions like N-alkylation can lead to a mixture of N-1 and N-2 isomers, which often possess different biological activities and physical properties.[1] Therefore, unambiguous structural assignment is not just an academic exercise but a critical step in drug development.
This guide will use four representative compounds for a detailed comparative analysis:
-
1H-Indazole: The parent compound.
-
1-Methyl-1H-indazole: A representative N-1 substituted isomer.
-
2-Methyl-2H-indazole: A representative N-2 substituted isomer.
-
5-Nitro-1H-indazole: A derivative with a strong electron-withdrawing group on the benzene ring, illustrating the effect of ring substitution.
Structural Comparison of Selected Indazole Derivatives
Below is a diagram illustrating the structural differences and standard numbering of the indazole core in the compounds discussed.
Caption: Molecular structures of the indazole derivatives under comparison.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural assignment of 1- and 2-substituted indazoles.[1] Both ¹H and ¹³C NMR provide distinct patterns for each isomer, allowing for clear differentiation.
Causality Behind NMR Distinctions
The key to distinguishing N-1 and N-2 isomers lies in the different electronic environments of the protons and carbons in each structure.[1]
-
In N-1 isomers , the substituent is attached to the "pyrrole-like" nitrogen, leaving N-2 as a "pyridine-like" nitrogen.
-
In N-2 isomers , the substituent is on the "pyridine-like" nitrogen. This inversion significantly alters the shielding and deshielding effects experienced by the protons on the indazole ring.[1]
A consistent and telling observation is the chemical shift of the H7 proton. Due to the anisotropic effect (deshielding) of the lone pair on N-1, the H7 proton in N-2 isomers appears at a significantly higher frequency (further downfield) compared to the corresponding N-1 isomer.[1] Conversely, the H3 proton in N-2 isomers is typically shielded (shifted upfield) relative to its position in N-1 isomers.[1]
Comparative ¹H and ¹³C NMR Data
The table below summarizes typical chemical shifts (δ) in ppm for our selected indazole derivatives. Data is referenced from various literature sources and should be considered representative.[4][5]
| Position | 1H-Indazole (in CDCl₃)[4] | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | 5-Nitro-1H-indazole |
| ¹H NMR | ||||
| H3 | 8.10 (s) | ~7.95 (s) | ~8.05 (s) | ~8.40 (s) |
| H4 | 7.51 (d) | ~7.70 (d) | ~7.60 (d) | ~8.20 (d) |
| H5 | 7.18 (m) | ~7.35 (t) | ~7.05 (t) | - |
| H6 | 7.40 (m) | ~7.10 (t) | ~7.30 (t) | ~8.35 (dd) |
| H7 | 7.77 (d) | ~7.75 (d) | ~7.70 (d) | ~7.70 (d) |
| N-H | ~10.5 (br s) | - | - | ~13.5 (br s) |
| N-CH₃ | - | ~4.10 (s) | ~4.30 (s) | - |
| ¹³C NMR | ||||
| C3 | 134.77 | ~133.5 | ~122.0 | ~136.0 |
| C3a | 120.96 | ~121.5 | ~120.0 | ~122.0 |
| C4 | 120.86 | ~121.0 | ~120.8 | ~110.0 |
| C5 | 126.80 | ~127.0 | ~121.2 | ~142.0 (C-NO₂) |
| C6 | 123.13 | ~121.8 | ~127.0 | ~117.0 |
| C7 | 109.71 | ~110.0 | ~116.5 | ~122.0 |
| C7a | 140.01 | ~140.0 | ~148.0 | ~141.0 |
| N-CH₃ | - | ~35.0 | ~43.0 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key Observations:
-
C3 Chemical Shift: The most dramatic difference is seen in the ¹³C NMR spectrum. The C3 carbon in the N-2 isomer (~122.0 ppm) is significantly more shielded (shifted upfield by ~10-12 ppm) compared to the N-1 isomer (~133.5 ppm).[2] This is a highly reliable diagnostic tool for assignment.
-
Electron-Withdrawing Effects: In 5-nitro-1H-indazole, the nitro group strongly deshields adjacent protons (H4 and H6), shifting them significantly downfield as expected.[6] The carbon directly attached to the nitro group (C5) also experiences a strong downfield shift.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol ensures high-quality, reproducible data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indazole derivative.[6]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] Rationale: DMSO-d₆ is often preferred for unsubstituted indazoles as it allows for the observation of the exchangeable N-H proton, which is often broadened or absent in CDCl₃.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 2-4 second acquisition time, and 8-64 scans depending on concentration.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[6]
-
Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between CH₃, CH₂, CH, and quaternary carbons, which greatly aids in peak assignment.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID (Free Induction Decay).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
II. Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the vibrational modes of functional groups within a molecule. For indazole derivatives, it is particularly useful for identifying the N-H stretch, C=N, C=C, and the characteristic vibrations of substituents like the nitro group.
Comparative IR Data
| Vibrational Mode | 1H-Indazole[4] | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | 5-Nitro-1H-indazole |
| N-H Stretch | 3148 cm⁻¹ (broad) | Absent | Absent | ~3300-3400 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C=N / C=C Stretch | 1619 cm⁻¹ | ~1620 cm⁻¹ | ~1615 cm⁻¹ | ~1625 cm⁻¹ |
| NO₂ Asymmetric Stretch | - | - | - | ~1520 cm⁻¹ |
| NO₂ Symmetric Stretch | - | - | - | ~1340 cm⁻¹ |
Key Observations:
-
N-H Stretch: The most obvious feature is the presence of a broad N-H stretching band above 3100 cm⁻¹ for 1H-indazole and 5-nitro-1H-indazole, which is absent in the N-methylated derivatives.[4]
-
Nitro Group: 5-Nitro-1H-indazole displays two strong, characteristic absorptions for the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching of the N-O bonds.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, convenient method that requires minimal sample preparation.[8]
-
Background Collection:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with isopropanol.
-
Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and H₂O, as well as the absorbance of the crystal itself.
-
-
Sample Measurement:
-
Place a small amount (a few milligrams) of the solid indazole derivative onto the center of the ATR crystal.
-
Use the built-in pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[9] Rationale: Good contact is essential for the evanescent wave to penetrate the sample and generate a strong signal.[10]
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if comparing the spectrum to a traditional transmission spectrum from a KBr pellet.[11]
-
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in aromatic systems like indazole.[12] The absorption maxima (λ_max) and molar absorptivity are sensitive to the extent of conjugation and the nature of substituents.
Comparative UV-Vis Data
UV-Vis spectra of 1H- and 2H-indazoles show distinct differences. The 2H-tautomer (and by extension, 2-substituted derivatives) tends to absorb light more strongly and at slightly different wavelengths than the 1H-tautomer.[13]
| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Solvent |
| 1H-Indazole | ~254 | ~295 | Acetonitrile[13] |
| 1-Methyl-1H-indazole | ~255 | ~296 | Acetonitrile[13] |
| 2-Methyl-2H-indazole | ~235 | ~280 (shoulder), ~315 | Acetonitrile[13] |
| 5-Nitro-1H-indazole | ~250 | ~330 | Ethanol |
Key Observations:
-
Isomer Differentiation: 2-Methyl-2H-indazole exhibits a distinct spectral profile compared to its 1-methyl counterpart, with a notable absorption band appearing at a longer wavelength (~315 nm).[13] This difference arises from the altered electronic structure of the quinonoid-like 2H-indazole system.
-
Substituent Effects: The electron-withdrawing nitro group in 5-nitro-1H-indazole causes a significant bathochromic (red) shift of the longest wavelength absorption band to ~330 nm. This is due to the extension of the conjugated π-system and the lowering of the LUMO energy.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the indazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a sample with a concentration that will result in a maximum absorbance between 0.5 and 1.5 AU. Rationale: This range ensures adherence to the Beer-Lambert Law and provides the best signal-to-noise ratio.[12]
-
Use a matched pair of quartz cuvettes (path length typically 1 cm). Fill one with the pure solvent (the "blank") and the other with the sample solution.
-
-
Instrument Setup and Measurement:
-
Use a double-beam spectrophotometer for greater accuracy.[14]
-
First, record a baseline correction with the blank cuvette in both the sample and reference beams.
-
Place the sample cuvette in the sample beam path.
-
Scan a spectrum across the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If quantitative analysis is needed, use the Beer-Lambert Law (A = εbc) to determine the molar absorptivity (ε) or the concentration (c) of an unknown sample.[12]
-
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for confirming the molecular weight of a synthesized compound and gaining structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding a prominent protonated molecular ion [M+H]⁺.[15]
Comparative MS Data
| Compound | Formula | Exact Mass | Observed Ion (ESI+) | Key Fragments (EI) |
| 1H-Indazole | C₇H₆N₂ | 118.0531 | 119.1 | M⁺ (118), 91, 64 |
| 1-Methyl-1H-indazole | C₈H₈N₂ | 132.0687 | 133.1 | M⁺ (132), 131, 104, 77 |
| 2-Methyl-2H-indazole | C₈H₈N₂ | 132.0687 | 133.1 | M⁺ (132), 104, 77 |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.0382 | 164.0 | M⁺ (163), 133, 117, 105, 90 |
Key Observations:
-
Molecular Ion: ESI-MS will primarily confirm the molecular weight. N-1 and N-2 isomers are indistinguishable by molecular weight alone as they are constitutional isomers.
-
Fragmentation: Under harsher ionization conditions like Electron Ionization (EI), fragmentation patterns can sometimes help differentiate isomers, though often the differences are subtle. A characteristic fragment for indazoles is the acylium-indazole ion at m/z 145 if an acyl group is present.[16] For 5-nitroindazole, common fragmentation pathways involve the loss of NO₂ (M-46) or NO (M-30).
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid.[17] Rationale: The acid aids in protonation, promoting the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Instrument Parameters:
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Verify that the observed mass matches the calculated exact mass for the expected molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[15]
-
Integrated Workflow for Indazole Derivative Analysis
For a novel or unknown indazole derivative, a logical and efficient workflow is crucial for complete and accurate characterization.
Caption: A typical workflow for the spectroscopic characterization of a new indazole derivative.
Conclusion
The spectroscopic analysis of indazole derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. While MS confirms molecular weight and IR identifies key functional groups, NMR spectroscopy stands as the definitive tool for elucidating the precise connectivity and, most importantly, for unambiguously distinguishing between critical N-1 and N-2 isomers. The significant upfield shift of the C3 signal in ¹³C NMR is a particularly robust indicator for N-2 substitution. UV-Vis spectroscopy, while less structurally specific, offers valuable insight into the electronic properties of the conjugated system and how they are perturbed by substitution.
By employing this integrated spectroscopic approach, researchers and drug developers can confidently characterize their indazole derivatives, ensuring structural integrity and building a solid foundation for further biological evaluation and development.
References
-
Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. This source provides specific ¹H NMR, ¹³C NMR, IR, and HRMS data for 1H-Indazole and various derivatives. [Link]
-
Silva, A. M. S., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. A key paper describing the synthesis and detailed NMR characterization for differentiating N-1 and N-2 indazole isomers. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Provides NMR and IR data for various substituted indazoles, including nitro- and trifluoromethyl- derivatives. [Link]
-
ResearchGate. (2016). ¹³C NMR of indazoles. A collection of research discussing NMR studies on indazoles, including tautomerism. [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy. Provides a fundamental explanation of the principles and applications of UV-Vis spectroscopy, including the Beer-Lambert Law. [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Details the principles of ESI-MS, including sample preparation and data interpretation (mass accuracy, resolution). [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. A practical guide to common 1D and 2D NMR techniques used in organic chemistry, including DEPT and COSY. [Link]
-
LCGC International. (2021). Tips for Electrospray Ionization LC–MS. Offers practical advice for optimizing ESI-MS experiments, including solvent selection and voltage settings. [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole, 1‐methylindazole.... A figure showing the distinct UV-Vis spectra for 1H-indazole and its N-1 and N-2 methyl isomers. [Link]
-
ResearchGate. (n.d.). The parameters of MS were as follows: Ion source(ESI).... Provides a table with typical ESI-MS parameters for analysis. [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Discusses characteristic fragmentation patterns of indazole-containing compounds. [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. An overview of ATR-FTIR, explaining how it works and its applications. [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. An introductory guide to UV-Vis spectrophotometers, including single- and double-beam instrument designs. [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. A document outlining the basic principles of the ATR method for FTIR. [Link]
-
ResearchGate. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PDF version of the key paper describing NMR differentiation of N-1 and N-2 isomers. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Provides practical steps for preparing solid samples for ATR-FTIR analysis. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Provides practical tips for optimizing ESI-MS, including cone voltage and gas settings. [Link]
-
Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance. A video explaining the fundamentals of ATR spectroscopy, including the concept of the evanescent wave. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. agilent.com [agilent.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. youtube.com [youtube.com]
- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides an in-depth, procedural framework for the proper disposal of ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 4492-02-8), grounding every recommendation in the principles of scientific integrity and regulatory compliance.
Our core philosophy is that a disposal protocol should be a self-validating system. By understanding the "why" behind each step—the chemical properties of the substance and the logic of the regulatory framework—laboratory personnel can execute these procedures with confidence and precision, ensuring safety and compliance.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal operation, a thorough understanding of the compound's hazard profile is paramount. This compound is a solid organic compound whose primary risks must be assessed to inform all subsequent actions.
Key Hazard Considerations:
-
Combustibility: The compound is classified as a combustible solid.[1] While it may not ignite as readily as a flammable solid, it can burn and must be kept away from ignition sources.
-
Health Hazards: The Safety Data Sheet (SDS) indicates potential for skin and eye irritation.[2] Inhalation of dust and ingestion should be avoided. While specific long-term toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical, minimizing exposure at all times.[2][3]
-
Environmental Hazards: The ecotoxicity of this specific compound is not widely documented.[2] However, as a matter of best practice, synthetic organic compounds should be prevented from entering drains, waterways, or soil to avoid unknown environmental impact.[2]
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[4][5][6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4][5][6]
Furthermore, the Occupational Safety and Health Administration (OSHA) mandates the protection of laboratory workers from chemical hazards through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP) .[4][6][7][8][9] This CHP must include procedures for the safe handling and disposal of chemicals.[4][8]
Therefore, the first step in our disposal workflow is to determine if this compound qualifies as a hazardous waste under RCRA. This determination is the legal responsibility of the waste generator.[2]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This section outlines the logical sequence of operations for the safe disposal of this compound, from initial waste characterization to final handoff for disposal.
Step 1: Hazardous Waste Determination
According to EPA guidelines listed in 40 CFR 261.3, a chemical waste must be evaluated to see if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed as a hazardous waste.[2][5][10]
-
Ignitability: As a combustible solid, this compound may meet the criteria for ignitability, depending on its specific properties upon testing.
-
Toxicity: Without specific data, it is safest to manage the waste as if it could potentially fail the Toxicity Characteristic Leaching Procedure (TCLP).
Causality: The most prudent and compliant approach for a research compound with incomplete hazard data is to manage it as a hazardous waste.[11][12] This conservative approach ensures maximum protection for personnel and the environment and avoids potential regulatory violations.
Step 2: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The choice of PPE is dictated by the risk assessment and is the first line of defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure arms are fully covered.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator may be necessary. All work with powders should ideally be performed in a chemical fume hood to minimize inhalation risk.[2]
Step 3: Segregation and Containerization
Proper waste segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[13][14][15]
-
Designate a Waste Container: Use a dedicated, properly labeled container for solid this compound waste. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar) and have a secure, tight-fitting lid.[15]
-
Labeling: The moment the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[16][17] The label should also include the date accumulation started and the relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Segregation: This waste stream should be classified as non-halogenated organic solid waste . It must be kept separate from:
Causality: Segregating non-halogenated from halogenated waste is crucial because many disposal facilities, particularly those that use fuel blending, can accept non-halogenated solvents at a lower cost and with a more environmentally friendly process.[13] Mixing them unnecessarily complicates and increases the cost of disposal.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the operator.[18]
-
Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[16][18] This is a common point of failure in regulatory inspections.
-
Storage Location: Store the waste container in a well-ventilated area, away from heat, sparks, or open flames. It should be stored in secondary containment to control any potential spills.
-
Quantity Limits: Be aware of SAA quantity limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[18]
Step 5: Disposal Methodology
For a non-halogenated, combustible organic solid like this compound, the recommended and most common method of disposal is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Why Incineration?
-
Complete Destruction: High-temperature incineration ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water.
-
Regulatory Compliance: It is an EPA-approved method for the disposal of many organic hazardous wastes.
-
Safety: It is the safest and most effective way to render the compound non-hazardous, eliminating any future environmental or health risks.
Alternative In-Lab Treatment (Not Recommended without Expert Consultation):
While the ester functionality could theoretically be hydrolyzed with a strong base (e.g., sodium hydroxide) to form the corresponding carboxylate salt and ethanol, this is not a recommended disposal procedure for several reasons:
-
Creates a New Waste Stream: You would convert a solid waste into a liquid aqueous waste stream (the salt solution) which still requires proper characterization and disposal.
-
Incomplete Reaction: Ensuring the reaction goes to completion requires analytical verification.
-
Increased Handling: This process involves additional chemical handling and potential exposure.
-
Regulatory Scrutiny: On-site treatment of hazardous waste is a regulated activity and may require a permit.[13]
Therefore, any in-lab chemical treatment should only be considered after a thorough hazard analysis and in consultation with your institution's Environmental Health & Safety (EHS) department. The primary and preferred pathway is direct disposal via a licensed contractor.
Step 6: Arranging for Pickup
Once your waste container is full or you no longer need to accumulate this waste stream, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[1][11] Ensure all labeling is clear and complete before the scheduled pickup.
Part 3: Spill Management
Accidents happen, and a robust disposal plan includes procedures for emergency situations.
-
Evacuate and Alert: If a significant spill occurs, alert others in the area and evacuate if necessary.
-
Control Ignition Sources: Immediately extinguish any open flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as described in Part 2, Step 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material to prevent dust generation.[2] Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Summary and Data Presentation
| Parameter | Information | Source |
| CAS Number | 4492-02-8 | [1][2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Physical Form | Solid | [1] |
| Primary Hazards | Combustible Solid, Skin/Eye Irritant | [1][2] |
| Primary Disposal Route | Incineration | |
| Waste Classification | Hazardous Waste (likely Ignitable) | Self-determined per 40 CFR 261.3[2] |
| Waste Segregation | Non-Halogenated Organic Solid | [14] |
| Governing Regulations | EPA (RCRA), OSHA (29 CFR 1910.1450) | [4][7] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points in the disposal process for this compound.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 17. soc.chim.it [soc.chim.it]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
A Comprehensive Guide to the Safe Handling of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, a heterocyclic compound, holds significant interest. Its structural motif is a key component in various pharmacologically active agents. As Senior Application Scientists, it is our imperative to not only provide high-quality reagents but also to empower our partners in the scientific community with the knowledge to handle these materials with the utmost safety and efficacy. This guide provides a detailed, experience-driven protocol for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Proactive safety measures are therefore not merely a matter of regulatory compliance but a critical component of responsible scientific practice. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Understanding these risks allows for the implementation of targeted protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[3] This dual protection is essential to prevent severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[3] |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in an area with inadequate ventilation or when the material is in a form that can be easily aerosolized (e.g., fine powder).[4][5] |
Operational Protocols: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory minimizes the risk of exposure and contamination.
Receipt and Storage
Upon receiving this compound, it should be immediately transferred to a designated storage area.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] This prevents the ingress of moisture and reduces the risk of vapor accumulation.
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (4492-02-8), and all relevant hazard warnings.
Handling and Use
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: When weighing the solid material, do so in a fume hood to minimize inhalation of any airborne particles. Use a spatula for transfers and avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[1][3]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4][5]
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth, vermiculite). Place the absorbed material into a suitable, labeled container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[1][4][5] Consult with your institution's environmental health and safety office for specific guidance.
Visualizing the Workflow: A Safety-First Approach
To further clarify the operational workflow, the following diagram illustrates the key stages and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion: A Culture of Safety
The responsible use of this compound is not just about following a set of rules, but about fostering a culture of safety within the laboratory. By understanding the inherent hazards, diligently using personal protective equipment, adhering to established protocols, and being prepared for emergencies, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific training and to always exercise prudent laboratory practices.
References
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
